Trimethylsilyl-D-(+)-trehalose
Description
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Properties
Molecular Formula |
C36H86O11Si8 |
|---|---|
Molecular Weight |
919.7 g/mol |
IUPAC Name |
trimethyl-[[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-27-29(42-50(7,8)9)31(44-52(13,14)15)33(46-54(19,20)21)35(39-27)41-36-34(47-55(22,23)24)32(45-53(16,17)18)30(43-51(10,11)12)28(40-36)26-38-49(4,5)6/h27-36H,25-26H2,1-24H3/t27-,28-,29-,30-,31+,32+,33-,34-,35-,36-/m1/s1 |
InChI Key |
YQFZNYCPHIXROS-XPMTUQOHSA-N |
Isomeric SMILES |
C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Trimethylsilyl-D-(+)-trehalose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Trimethylsilyl-D-(+)-trehalose. This derivative of D-(+)-trehalose, a naturally occurring disaccharide, is of significant interest to researchers in carbohydrate chemistry, drug development, and analytical sciences due to its modified physicochemical properties which lend it to a variety of laboratory applications.
Core Chemical Properties
The introduction of trimethylsilyl (B98337) (TMS) groups to the D-(+)-trehalose molecule significantly alters its properties, most notably increasing its hydrophobicity and volatility. This makes TMS-derivatives of trehalose (B1683222) particularly suitable for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). The degree of silylation can be controlled to yield a range of derivatives, with the fully substituted octakis(trimethylsilyl)-D-(+)-trehalose being a common and well-characterized form.
Physicochemical Data
Quantitative data for various trimethylsilyl derivatives of D-(+)-trehalose are summarized below. It is important to note that properties such as melting point and solubility can vary depending on the specific isomeric form and the degree of silylation.
| Property | Octakis(trimethylsilyl)-D-(+)-trehalose | Partially Silylated Derivatives (e.g., Hexakis-, Heptakis-) | D-(+)-Trehalose (for comparison) |
| Molecular Formula | C₃₆H₈₆O₁₁Si₈[1][2][3][4] | Varies | C₁₂H₂₂O₁₁[5][6] |
| Molecular Weight | 919.75 g/mol [2][7] | Varies | 342.30 g/mol [6] |
| Melting Point | Data not readily available in cited literature | Data not readily available in cited literature | 203 °C (anhydrous)[5][6], 97 °C (dihydrate)[5] |
| Solubility | Soluble in many organic solvents | Generally soluble in organic solvents | 68.9 g/100 g in water at 20 °C; slightly soluble in ethanol; insoluble in diethyl ether and benzene[5][8] |
| Appearance | Data not readily available in cited literature | Data not readily available in cited literature | White crystalline powder[6] |
Stability and Reactivity
The trimethylsilyl ether linkages are susceptible to hydrolysis, reverting to the parent trehalose and silanols. This reaction is catalyzed by both acid and base. The stability of these derivatives is therefore dependent on the absence of moisture and protic solvents. This controlled lability is often exploited in synthetic chemistry, where TMS groups are used as protecting groups for hydroxyl functionalities. The bulky TMS groups also provide steric hindrance, which can influence the reactivity of the remaining free hydroxyl groups in partially silylated derivatives.
Synthesis of this compound Derivatives
The synthesis of trimethylsilyl derivatives of trehalose involves the reaction of the hydroxyl groups of trehalose with a silylating agent. The degree of silylation can be controlled by the choice of reagents, reaction conditions, and stoichiometry.
Experimental Protocol: Per-O-trimethylsilylation of D-(+)-Trehalose
This protocol describes a general method for the exhaustive silylation of D-(+)-trehalose to yield octakis(trimethylsilyl)-D-(+)-trehalose, a procedure commonly used for preparing samples for GC-MS analysis.
Materials:
-
D-(+)-Trehalose
-
Anhydrous pyridine (B92270)
-
Trimethylchlorosilane (TMCS)
-
Dry nitrogen or argon gas
-
Reaction vial with a screw cap and septum
-
Heating block or oil bath
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Drying of Trehalose: Thoroughly dry the D-(+)-trehalose sample under high vacuum over a desiccant (e.g., P₂O₅) for several hours to remove any residual water.
-
Reaction Setup: In a clean, dry reaction vial under an inert atmosphere (dry nitrogen or argon), dissolve the dried D-(+)-trehalose in anhydrous pyridine.
-
Addition of Silylating Agents: To the solution, add an excess of hexamethyldisilazane (HMDS) followed by a catalytic amount of trimethylchlorosilane (TMCS). A common reagent mixture is pyridine:HMDS:TMCS in a 10:2:1 v/v ratio.
-
Reaction: Tightly seal the vial and heat the reaction mixture at 60-80 °C for 1-2 hours, or until the reaction is complete (can be monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. The pyridine and excess silylating reagents can be removed under a stream of dry nitrogen or by evaporation under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue, octakis(trimethylsilyl)-D-(+)-trehalose, can be used directly for GC-MS analysis or further purified by chromatography on silica (B1680970) gel if required for other applications.
Experimental Workflow: Synthesis of Per-O-silylated Trehalose
Caption: Workflow for the synthesis of octakis(trimethylsilyl)-D-(+)-trehalose.
Regioselective Silylation
The synthesis of partially silylated trehalose derivatives, such as hexakis- and heptakis-O-(trimethylsilyl)trehalose, requires more controlled reaction conditions. These compounds are valuable as intermediates in the synthesis of more complex trehalose analogues.[9] Achieving regioselectivity often involves the use of sterically hindered silylating agents, specific catalysts, or enzymatic approaches. For instance, TMSOTf-catalyzed silylation with HMDS has been shown to be an efficient method that can be integrated with subsequent one-pot reactions.[10]
Analytical Characterization
The analysis of this compound derivatives is crucial for confirming their structure and purity. The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to their increased volatility compared to the parent sugar, TMS-derivatized trehaloses are well-suited for GC-MS analysis.
Typical GC-MS Parameters:
-
Column: A nonpolar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: Split or splitless injection can be used depending on the sample concentration.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard ionization method.
Mass Spectral Fragmentation: A key diagnostic feature in the mass spectrum of trimethylsilylated trehalose is the presence of a prominent fragment ion at a mass-to-charge ratio (m/z) of 361. This ion corresponds to a trimethylsilylated pyranose ring fragment and is characteristic of silylated disaccharides. Other significant fragments can also be observed, providing further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound derivatives. The chemical shifts of the protons and carbons are influenced by the presence of the TMS groups.
Expected Spectral Features:
-
¹H NMR: A strong singlet peak around 0 ppm is characteristic of the protons of the trimethylsilyl groups. The signals for the sugar ring protons will appear in the region of approximately 3-5 ppm.
-
¹³C NMR: The carbons of the trimethylsilyl groups will give a signal near 0 ppm. The signals for the sugar ring carbons will be observed in the range of approximately 60-100 ppm.
Detailed and assigned NMR data for specific trimethylsilyl trehalose derivatives are not widely available in the public domain and would typically be determined on a case-by-case basis for synthesized compounds. For comparison, the NMR data for unmodified D-(+)-trehalose is well-documented.[6][11][12]
Role in Research and Development
This compound and its derivatives are primarily utilized as synthetic intermediates and analytical reagents.
Synthetic Intermediates
Partially silylated trehalose derivatives, such as hexakis- and heptakis-O-(trimethylsilyl)trehalose, serve as crucial building blocks in the synthesis of complex trehalose analogues.[9] The remaining free hydroxyl groups can be selectively functionalized to introduce other chemical moieties, leading to the development of novel compounds with potential applications in drug discovery and materials science.[13][14]
Analytical Reagents
The per-O-trimethylsilylation of trehalose is a standard procedure in metabolomics and carbohydrate analysis. This derivatization increases the volatility and thermal stability of the sugar, enabling its separation and quantification by GC-MS. This is particularly useful for analyzing trehalose content in biological samples.
Signaling Pathways and Biological Activity
It is important to distinguish the biological roles of D-(+)-trehalose from its trimethylsilyl derivatives. D-(+)-trehalose itself is a known chemical chaperone, protecting proteins and cellular structures from stress. It is also involved in various metabolic and signaling pathways in a wide range of organisms. However, there is no evidence to suggest that this compound has a direct role in cellular signaling. Its utility in biological research is primarily as a tool for the chemical synthesis of biologically active trehalose analogues or for the analytical detection of trehalose.
The following diagram illustrates the relationship between D-(+)-trehalose, its silylated derivatives, and their respective roles.
Caption: Relationship between D-(+)-trehalose and its silylated derivatives.
References
- 1. CAS#:42390-78-3 | 2,3,4,6,2',3',4',6'-octa-O-trimethylsilyl-α,α-D-trehalose | Chemsrc [chemsrc.com]
- 2. D-(+)-Trehalose, octakis(trimethylsilyl) ether [webbook.nist.gov]
- 3. Trehalose, TMS [webbook.nist.gov]
- 4. α,α-trehalose, TMS [webbook.nist.gov]
- 5. Trehalose - Wikipedia [en.wikipedia.org]
- 6. Trehalose | C12H22O11 | CID 7427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. Trehalose dihydrate GMP Excipient- NF BP EP BP JP ChP [pfanstiehl.com]
- 9. An improved synthesis of trehalose 6-mono- and 6,6'-di-corynomycolates and related esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmse000125 D-Trehalose at BMRB [bmrb.io]
- 12. Trehalose(99-20-7) 1H NMR spectrum [chemicalbook.com]
- 13. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Application of Trehalose Materials - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Trimethylsilyl-D-(+)-trehalose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl-D-(+)-trehalose, a fully silylated derivative of the natural disaccharide D-(+)-trehalose, presents a unique modification of a molecule renowned for its bioprotective properties. The substitution of all eight hydroxyl groups with trimethylsilyl (B98337) (TMS) moieties dramatically alters its physicochemical characteristics, transforming the hydrophilic sugar into a lipophilic compound. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug development and life sciences research. While direct biological studies on this specific derivative are limited, this guide also extrapolates potential functionalities based on the extensive research of its parent compound, D-(+)-trehalose, and other trehalose (B1683222) analogs.
Core Chemical and Physical Properties
This compound, also known as octakis(trimethylsilyl)-α,α-D-trehalose, is a derivative of D-(+)-trehalose where all hydroxyl groups have been replaced by trimethylsilyl ethers. This structural modification significantly impacts its properties.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₈₆O₁₁Si₈ | [1] |
| Molecular Weight | 919.75 g/mol | [1] |
| IUPAC Name | trimethyl({[(2R,3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(2R,3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-yl]oxy}oxan-2-yl]methoxy})silane | [1] |
| CAS Number | 42390-78-3 | [1] |
| Appearance | White or almost white crystals (for the parent compound) | [2] |
| Solubility | Expected to have high solubility in organic solvents and low solubility in water due to its per-silylated nature. | Inferred |
Synthesis and Characterization
The synthesis of this compound involves the complete silylation of D-(+)-trehalose. This is a common protection strategy in carbohydrate chemistry.
General Synthesis Protocol
A general method for the per-silylation of a sugar like trehalose involves reacting it with an excess of a silylating agent, such as trimethylsilyl chloride (TMS-Cl) or bis(trimethylsilyl)acetamide (BSA), in the presence of a base like pyridine (B92270) or imidazole. The reaction is typically carried out in an anhydrous solvent.
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
-
To a solution of D-(+)-trehalose in anhydrous pyridine, an excess of trimethylsilyl chloride is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure this compound.
Characterization Data
Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this volatile derivative.
| Ion (m/z) | Relative Intensity | Assignment |
| Data not available in search results |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the parent D-(+)-trehalose are well-characterized[3]. For the trimethylsilyl derivative, the following characteristic signals would be expected:
-
¹H NMR: A prominent singlet in the upfield region (around 0 ppm) corresponding to the protons of the trimethylsilyl groups. The signals for the glucose protons would be shifted compared to the parent trehalose.
-
¹³C NMR: Resonances corresponding to the carbons of the trimethylsilyl groups would appear in the upfield region. The signals for the glucose carbons would also be shifted due to the silylation.
Potential Applications and Biological Relevance
Direct experimental evidence for the biological activity of this compound is scarce in the available literature. However, its properties as a lipophilic analog of trehalose suggest several potential areas of application, primarily leveraging the well-documented bioprotective effects of its parent compound.
Enhanced Cellular Uptake
A major limitation in the therapeutic application of trehalose is its poor permeability across mammalian cell membranes[4]. The hydrophobic nature of this compound could facilitate its passage through the lipid bilayer. Intracellularly, it is hypothesized that cellular esterases could cleave the silyl (B83357) ether bonds, releasing native trehalose.
Hypothesized Cellular Uptake and Action:
Caption: Hypothesized mechanism of cellular uptake and action of this compound.
Induction of Autophagy and Neuroprotection
Trehalose is a known inducer of autophagy, a cellular process for degrading and recycling damaged components. This mechanism is believed to be central to its neuroprotective effects in models of neurodegenerative diseases[5]. By potentially delivering trehalose more efficiently into cells, this compound could be a more potent pro-autophagic agent.
Signaling Pathway of Trehalose-Induced Autophagy:
Caption: Simplified signaling pathway of trehalose-induced autophagy via mTORC1 and TFEB.
Protein and Cell Stabilization
Trehalose is widely used as a stabilizer for proteins, cells, and tissues during stress conditions like freezing and dehydration[6]. While the hydrophilic nature of trehalose is crucial for its interaction with water and biomolecules, the potential for this compound to be deprotected intracellularly could extend these benefits to the intracellular environment more effectively.
Future Directions and Conclusion
This compound is a chemically modified form of a highly beneficial natural product. Its enhanced lipophilicity opens up possibilities for improved bioavailability and cellular uptake, which are significant hurdles for the therapeutic use of trehalose. However, there is a clear need for further research to:
-
Develop and publish detailed and optimized synthesis and purification protocols.
-
Fully characterize the compound using modern analytical techniques, including 1D and 2D NMR spectroscopy.
-
Conduct in vitro and in vivo studies to directly assess its biological activity, including its ability to induce autophagy and protect cells from stress.
-
Investigate its metabolic fate and potential toxicity.
References
- 1. CAS#:42390-78-3 | 2,3,4,6,2',3',4',6'-octa-O-trimethylsilyl-α,α-D-trehalose | Chemsrc [chemsrc.com]
- 2. fao.org [fao.org]
- 3. bmse000125 D-Trehalose at BMRB [bmrb.io]
- 4. Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intracellular Protective Functions and Therapeutical Potential of Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Trimethylsilyl-D-(+)-trehalose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl-D-(+)-trehalose, specifically the fully derivatized octakis(trimethylsilyl) ether of D-(+)-trehalose, is a molecule of significant interest in various scientific domains, including proteomics, drug formulation, and materials science. This non-reducing disaccharide, where all hydroxyl groups of the parent D-(+)-trehalose molecule are replaced by trimethylsilyl (B98337) (TMS) ethers, exhibits enhanced solubility in organic solvents and increased stability against hydrolysis compared to its unmodified counterpart. These properties make it a valuable tool in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the analysis of sugars, and as a protective agent for biomolecules in non-aqueous environments. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis and characterization.
Molecular Structure and Properties
This compound consists of two α-D-glucose units linked by an α,α-1,1-glycosidic bond. The key feature of this derivative is the replacement of all eight hydroxyl protons with trimethylsilyl groups (Si(CH₃)₃). This extensive silylation dramatically alters the molecule's polarity and reactivity.
Key Structural Identifiers:
-
IUPAC Name: trimethyl-[[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane
-
InChI Key: YQFZNYCPHIXROS-FSZCTWQYSA-N[3]
-
Canonical SMILES: C--INVALID-LINK--(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C
Quantitative Data Summary
| Property | Value | Unit | Source |
| Molecular Weight | 919.75 | g/mol | [1][4] |
| logP (Octanol/Water Partition Coefficient) | 9.476 | [4] (Predicted) | |
| Non-polar Retention Index (GC) | 2714.60 - 2733.00 | [4][5] | |
| ¹H NMR | See Characterization Section | ppm | |
| ¹³C NMR | See Characterization Section | ppm | |
| Mass Spectrometry (EI) | See Characterization Section | m/z | [1] |
Experimental Protocols
Synthesis of Octakis(trimethylsilyl)-D-(+)-trehalose
This protocol describes a general method for the complete silylation of D-(+)-trehalose.
Materials:
-
D-(+)-Trehalose dihydrate
-
Anhydrous Pyridine (B92270)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Toluene (B28343)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Drying of Trehalose (B1683222): Accurately weigh D-(+)-trehalose dihydrate into a round-bottom flask. To remove the water of hydration and any residual moisture, co-evaporate with anhydrous toluene (3 x 20 mL) using a rotary evaporator. Dry the flask under high vacuum for at least 4 hours.
-
Silylation Reaction: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine to the dried trehalose. Stir the mixture until the trehalose is fully dissolved.
-
Cool the solution in an ice bath. Slowly add hexamethyldisilazane (HMDS) followed by the dropwise addition of trimethylchlorosilane (TMCS). A white precipitate of ammonium (B1175870) chloride will form.
-
Remove the flask from the ice bath and allow it to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 4-6 hours to ensure complete silylation.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add anhydrous toluene to dilute the mixture and then filter to remove the ammonium chloride precipitate.
-
Wash the filtrate with cold, dilute hydrochloric acid (to remove pyridine) and then with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure octakis(trimethylsilyl)-D-(+)-trehalose as a colorless oil or a white solid.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While specific published spectra for the fully silylated compound are scarce, the expected NMR signals can be predicted based on the structure.
-
¹H NMR: The proton NMR spectrum is expected to show a large, sharp singlet around 0.1-0.2 ppm corresponding to the numerous protons of the trimethylsilyl groups (8 x 9H = 72H). The signals for the glucose ring protons will be shifted downfield compared to the parent trehalose and will appear in the region of 3.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbons of the TMS groups at approximately 0-2 ppm. The signals for the glucose ring carbons will be found in the typical sugar region of the spectrum (60-100 ppm).
Mass Spectrometry (MS):
Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for silylated sugars.
-
Electron Ionization (EI) Mass Spectrum: The EI mass spectrum of octakis(trimethylsilyl)-D-(+)-trehalose does not typically show the molecular ion peak (m/z 919.75) due to extensive fragmentation. A characteristic and abundant fragment ion is observed at m/z 361.[6][7] This ion corresponds to a six-carbon ring structure resulting from the cleavage of the glycosidic bond.[7] Other significant fragments arise from the loss of methyl groups and trimethylsilanol (B90980) units.
Mandatory Visualization
Synthesis Workflow of Octakis(trimethylsilyl)-D-(+)-trehalose
References
- 1. D-(+)-Trehalose, octakis(trimethylsilyl) ether [webbook.nist.gov]
- 2. D-(+)-Trehalose, octakis(trimethylsilyl) ether [webbook.nist.gov]
- 3. α,α-trehalose, TMS [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. D-(+)-Trehalose, octakis(trimethylsilyl) ether [webbook.nist.gov]
- 6. Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry [agris.fao.org]
- 7. researchgate.net [researchgate.net]
Trimethylsilyl-D-(+)-trehalose solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Trimethylsilyl-D-(+)-trehalose in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a derivatized form of D-(+)-trehalose, a naturally occurring non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond.[1][2] The replacement of hydrophilic hydroxyl groups with bulky, hydrophobic trimethylsilyl (B98337) (TMS) groups significantly alters the molecule's physicochemical properties.[3] This modification is crucial for applications where solubility in less polar or organic environments is required, such as in drug delivery systems, as a stabilizer in non-aqueous formulations, and for use in material science.[3]
While extensive quantitative solubility data for this compound in a wide array of organic solvents is not widely published, this guide provides a comprehensive overview based on fundamental chemical principles, the known properties of its parent molecule, and established methodologies for solubility determination. The purpose of this document is to equip researchers with the foundational knowledge and practical protocols needed to assess its solubility for specific research and development applications.
Physicochemical Properties and the Impact of Silylation
The introduction of eight trimethylsilyl groups onto the trehalose (B1683222) backbone dramatically changes its character from highly hydrophilic to lipophilic. Unmodified trehalose is very soluble in water and aqueous ethanol (B145695) but has limited solubility in pure alcohols.[4][5] The TMS groups increase the molecular weight and sterically shield the polar oxygen atoms, reducing the capacity for hydrogen bonding with polar solvents while increasing van der Waals interactions with non-polar organic solvents.
Table 1: Comparison of Physicochemical Properties
| Property | D-(+)-Trehalose (Dihydrate) | This compound (Per-silylated) |
| Molecular Formula | C₁₂H₂₂O₁₁ · 2H₂O | C₃₆H₈₆O₁₁Si₈[6][7] |
| Molecular Weight | 378.3 g/mol [8] | 919.75 g/mol [6][7][9] |
| Appearance | White crystalline solid[8] | Data not widely available; expected to be a solid or viscous oil |
| General Solubility | High in water (~46 g/100g solution at 20°C)[10]; Soluble in DMSO (~0.5 mg/mL)[8]; Decreasing solubility in ethanol-water mixtures as ethanol concentration increases.[5][11] | Expected to have low water solubility and high solubility in non-polar organic solvents. |
Qualitative Solubility Profile (Predicted)
Based on the principle of "like-dissolves-like," the highly non-polar nature of per-silylated this compound allows for a prediction of its qualitative solubility across a range of common organic solvents. This table serves as a general guideline for solvent selection in experimental work.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane / Heptane | 0.1 | High | Non-polar alkane, ideal for dissolving large, non-polar molecules. |
| Toluene | 2.4 | High | Aromatic, non-polar solvent. |
| Dichloromethane (DCM) | 3.1 | High | Moderately polar, effective for a wide range of organic compounds. |
| Diethyl Ether | 2.8 | High | Common non-polar solvent. |
| Tetrahydrofuran (THF) | 4.0 | High | Moderately polar ether, good solvating power. |
| Ethyl Acetate | 4.4 | Medium to High | Ester with moderate polarity. |
| Acetone | 5.1 | Medium | Polar aprotic solvent; may show some solubility. |
| Acetonitrile | 5.8 | Low to Medium | Polar aprotic solvent. |
| Ethanol / Methanol | 5.2 / 6.6 | Low | Polar protic solvents; strong hydrogen bonding network may not favor solvation of the bulky, non-polar TMS derivative. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | Highly polar aprotic solvent. |
| Water | 10.2 | Insoluble | Highly polar protic solvent. |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and commonly used technique.[12]
Protocol: Isothermal Equilibrium Solubility Determination
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (solute)
-
High-purity organic solvents of choice
-
Analytical balance
-
Temperature-controlled shaker or incubator[12]
-
Vials with screw caps
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-RI, GC-MS, or a gravimetric setup with a vacuum oven)
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13] Equilibrium is confirmed when solubility measurements from consecutive time points are statistically identical.[13]
-
Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved particles.
-
Dilution and Quantification: Accurately dilute the filtered supernatant with a known volume of the solvent. Analyze the concentration of the diluted sample using a pre-validated analytical method.
-
HPLC with Refractive Index Detection (HPLC-RID): A suitable method for non-UV active compounds like sugar derivatives.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): As the compound is already silylated, it is amenable to direct GC analysis.[14][15]
-
Gravimetric Analysis: A known volume of the filtered supernatant is transferred to a pre-weighed container. The solvent is evaporated under vacuum, and the mass of the remaining solid solute is determined.[11]
-
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/L, or mol/L.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Synthesis Pathway and Applications
General Synthesis
The synthesis of this compound involves the reaction of D-(+)-trehalose with a silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine (B128534) and an appropriate solvent.[3][16] This reaction substitutes the hydrogen atoms of the hydroxyl groups with TMS groups.
Caption: General Synthesis Pathway for this compound.
Core Applications
The unique properties of this compound make it valuable in several advanced applications:
-
Drug Delivery: Its lipophilic nature allows it to be incorporated into lipid-based drug delivery systems like hydrogels and nanomaterials for the controlled release of therapeutic agents.[3]
-
Protein and Vaccine Stabilization: In non-aqueous or low-water formulations, it can act as a stabilizer, preventing the denaturation of proteins and other biomolecules.[3] The bulky TMS groups provide steric protection.[3]
-
Cryopreservation: It has been explored for its cryoprotective effects, where it helps protect cells from damage during freezing by forming a stable glass-like state.[3]
-
Material Science: It can serve as a monomer in polymerization reactions to create novel polysaccharide-based materials with tailored properties for biomedical use.[3]
References
- 1. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Application of Trehalose Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-486536) [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. This compound | C36H86O11Si8 | CID 10898287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. labsolu.ca [labsolu.ca]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of Trehalose in Water + Ethanol Solvent System from (288.15 to 318.15) K | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. future4200.com [future4200.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Navigating the Stability Landscape of Trimethylsilyl-D-(+)-trehalose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis stability of Trimethylsilyl-D-(+)-trehalose (TMS-trehalose). Understanding the stability of this silylated disaccharide is critical for its application in drug development, where it may serve as a protecting group or a solubility-enhancing excipient. This document outlines the fundamental principles governing the cleavage of the trimethylsilyl (B98337) ether bond under various conditions, details experimental protocols for stability assessment, and presents this information in a clear and accessible format for laboratory and research applications.
Introduction to Trimethylsilyl Ethers and Their Stability
Trimethylsilyl ethers are widely used as protecting groups for hydroxyl functionalities in organic synthesis due to their ease of formation and removal under specific conditions[1][2]. The stability of a silyl (B83357) ether is primarily influenced by steric hindrance around the silicon atom, the electronic environment, and the pH of the surrounding medium[3]. Among the common silyl ethers, the trimethylsilyl (TMS) group is known for its lability, particularly under acidic conditions, making it a readily cleavable protecting group[1].
The hydrolysis of a silyl ether involves the nucleophilic attack of water or a hydroxide (B78521) ion on the silicon atom, leading to the cleavage of the silicon-oxygen bond. This process can be catalyzed by either acid or base.
Factors Influencing the Hydrolysis Stability of this compound
The stability of the trimethylsilyl ethers on the trehalose (B1683222) molecule is dictated by several key factors:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Silyl ethers are generally most stable under neutral conditions and are susceptible to cleavage under both acidic and basic conditions.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Steric Hindrance: The bulky trimethylsilyl groups themselves provide a degree of steric hindrance to the approach of a nucleophile, but the overall stability is also influenced by the stereochemistry of the trehalose backbone.
-
Solvent System: The polarity and protic nature of the solvent can affect the rate of hydrolysis.
Table 1: Relative Hydrolysis Stability of Common Silyl Ethers [3][4]
| Silyl Ether | Relative Rate of Acid-Catalyzed Hydrolysis | Relative Rate of Base-Catalyzed Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
Data presented is a relative comparison and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of D-(+)-trehalose with a silylating agent in the presence of a base.
Materials:
-
D-(+)-Trehalose
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) (or other suitable solvent like DMF)
-
Anhydrous Methanol (B129727)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve D-(+)-trehalose in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add hexamethyldisilazane (HMDS) to the solution.
-
Slowly add trimethylchlorosilane (TMCS) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of anhydrous methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica (B1680970) gel.
Determination of Hydrolysis Stability
The following protocol outlines a general method for investigating the hydrolysis stability of this compound under different pH conditions.
Materials:
-
Purified this compound
-
Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile (B52724) or Tetrahydrofuran (THF) as a co-solvent
-
Internal standard (e.g., a stable compound not interfering with the analysis)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) or a Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound and an internal standard in a suitable organic solvent (e.g., acetonitrile or THF).
-
Hydrolysis Reaction:
-
In a series of vials, add a known volume of the stock solution of this compound.
-
To each vial, add a specific buffer solution to initiate the hydrolysis reaction. The final concentration of the organic co-solvent should be kept consistent across all samples.
-
Incubate the vials at a constant temperature (e.g., 25 °C, 37 °C, or 50 °C).
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the pH or by rapid dilution with a cold mobile phase.
-
Analysis:
-
HPLC Analysis: Analyze the quenched samples by HPLC. The disappearance of the this compound peak and the appearance of the D-(+)-trehalose peak can be monitored and quantified against the internal standard.
-
NMR Analysis: Alternatively, the reaction can be monitored directly in an NMR tube. Acquire spectra at regular intervals to observe the decrease in the intensity of the trimethylsilyl proton signals and the corresponding increase in the signals of the deprotected trehalose.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH and temperature condition. From these plots, determine the rate of hydrolysis and the half-life of the compound under each condition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a typical experimental workflow for studying the hydrolysis stability of this compound.
Caption: Acid-Catalyzed Hydrolysis of TMS-Trehalose.
Caption: Base-Catalyzed Hydrolysis of TMS-Trehalose.
Caption: Experimental Workflow for Stability Analysis.
Conclusion
While specific kinetic data for the hydrolysis of this compound is not extensively documented, a thorough understanding of the principles governing silyl ether stability provides a robust framework for its application. The trimethylsilyl group is inherently labile, particularly in acidic and to a lesser extent in basic conditions. For applications requiring greater stability, more sterically hindered silyl ethers should be considered. The experimental protocols and workflows detailed in this guide offer a practical approach for researchers to quantitatively assess the stability of this compound in their specific formulations and experimental setups, enabling informed decisions in drug development and other scientific endeavors.
References
The Unseen Architect: A Technical Guide to the Biological Functions of Silylated Trehalose and Its Derivatives
For Immediate Release
A Deep Dive into the Synthetic Gateway to Novel Bioactive Molecules
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biological significance of silylated trehalose (B1683222). While not directly a major bioactive molecule itself, silylated trehalose serves as a critical synthetic intermediate, unlocking a diverse range of trehalose derivatives with significant biological activities. This whitepaper will explore the synthesis, biological functions, and experimental protocols related to these derivatives, highlighting the pivotal role of silylation in their creation.
Introduction: The Role of Silylation in Trehalose Chemistry
Trehalose, a naturally occurring disaccharide, is renowned for its exceptional stabilizing and protective properties, making it a valuable molecule in the pharmaceutical and biotechnology industries.[1] However, its therapeutic potential is often enhanced through chemical modification. The key to unlocking this potential lies in the strategic manipulation of its eight hydroxyl groups. Silylation, the process of replacing a hydrogen atom of a hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS), is a cornerstone of this synthetic strategy.
The primary function of silylating trehalose is to act as a protecting group, temporarily blocking the reactivity of specific hydroxyl groups. This allows for regioselective chemical modifications at other positions on the trehalose molecule. Per-O-silylation, the protection of all hydroxyl groups, followed by selective deprotection, is a common and powerful technique to access specific trehalose derivatives that would otherwise be challenging to synthesize.[2]
This guide will focus on the biological functions of the derivatives synthesized via silylated trehalose intermediates, as there is currently a lack of substantial data on the direct biological activities of silylated trehalose itself.
Synthesis of Biologically Active Trehalose Derivatives via Silylated Intermediates
The versatility of silylated trehalose as a synthetic precursor has led to the development of a wide array of derivatives with tailored biological functions. The general workflow for the synthesis of these derivatives is depicted below.
Caption: General workflow for synthesizing trehalose derivatives.
Experimental Protocols
This intermediate is crucial for the synthesis of various 6,6'-disubstituted trehalose derivatives.
Materials:
-
α,α-D-Trehalose
-
Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve α,α-D-trehalose in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add trimethylsilyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically monitored by TLC).
-
Quench the reaction by adding methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired hexa-silylated trehalose.
These derivatives have shown potent activity as Mincle agonists.[3]
Materials:
-
2,2',3,3',4,4'-Hexa-trimethylsilyl-α,α-D-trehalose
-
Aryl carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Dowex 50WX8 resin
-
Methanol (MeOH)
Procedure for Esterification:
-
To a stirred mixture of 2,2',3,3',4,4'-Hexa-trimethylsilyl-α,α-D-trehalose (1 eq.), the desired aryl carboxylic acid (2.2 eq.), and DMAP (0.2 eq.) in anhydrous DCM, add DCC or EDCI (2.2 eq.).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture to remove the urea (B33335) byproduct.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the silylated bi-aryl trehalose derivative.[3]
Procedure for Deprotection:
-
Dissolve the silylated bi-aryl trehalose derivative in a mixture of dichloromethane and methanol.
-
Add Dowex 50WX8 resin and stir the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the resin, concentrate the filtrate, and purify by silica gel chromatography to yield the final bi-aryl trehalose derivative.[3]
Biological Functions of Silylated Trehalose Derivatives
The functionalization of trehalose, enabled by silylation, has yielded derivatives with a range of biological activities, from immunomodulation to cryoprotection.
Immunomodulatory Activity: Mincle Agonists
Certain bi-aryl trehalose derivatives, synthesized via silylated intermediates, have been identified as potent agonists of the Macrophage-inducible C-type Lectin (Mincle) receptor.[3] Mincle is a pattern recognition receptor on innate immune cells that recognizes glycolipid ligands, including the mycobacterial cord factor, trehalose dimycolate (TDM).[4] Activation of Mincle triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the induction of Th1/Th17 immune responses, which are crucial for defense against mycobacterial infections.[4][5]
Caption: Simplified Mincle signaling pathway.
Quantitative Data on Mincle Agonist Activity:
| Derivative | Cell Type | Assay | Potency (EC₅₀/IC₅₀) | Cytokine Induction | Reference |
| Bi-aryl Trehalose Ligand 3D | hMincle HEK reporter cells | Mincle-selective stimulation | Dose-dependent | High potency in cytokine production | [3] |
| Bis-aryl Triazole Analogues 1c & 1d | Murine Bone Marrow-Derived Macrophages | IL-1β Production | 1 nmol/well showed significant increase | Superior to TDB | [6][7] |
Cryoprotective Properties
Pegylated trehalose derivatives, synthesized from silylated precursors, have been investigated for their cryoprotective capabilities. While native trehalose is a known cryoprotectant, its efficacy is sometimes limited.[8] Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the trehalose backbone can modulate its cryoprotective properties.
Studies have shown that the cryoprotective effect of pegylated trehalose is dependent on the length of the PEG chain. For instance, a study on human mantle cell lymphoma cells demonstrated that a pegylated trehalose with a short PEG chain (PEG 100) exhibited comparable cryoprotective efficiency to trehalose alone. However, derivatives with longer PEG chains (PEG 1500 and PEG 6000) showed a decrease in cell viability post-thaw compared to a simple mixture of PEG and trehalose.[2] This suggests that the covalent linkage and the length of the PEG chain can influence the interaction of the molecule with the cell membrane during freezing and thawing.
Quantitative Data on Cryoprotective Efficacy:
| Derivative | Cell Line | Cryoprotectant Concentration | Post-thaw Viability (%) | Reference |
| Pegylated Trehalose (PEG 100) | Z138-MCL | 18.6% (w/v) | Comparable to trehalose | [2] |
| Pegylated Trehalose (PEG 1500) | Z138-MCL | 5.7% (w/v) | Lower than PEG/trehalose mixture | [2] |
| Pegylated Trehalose (PEG 6000) | Z138-MCL | 5.1% (w/v) | Lower than PEG/trehalose mixture | [2] |
| Trehalose | CD34+ cells | 1 M | Higher than 10% Me₂SO | [8] |
Interaction with Biological Membranes
While direct studies on the interaction of silylated trehalose with lipid bilayers are scarce, the behavior of its derivatives and of trehalose itself provides valuable insights. Trehalose is known to interact with the headgroups of phospholipids (B1166683) in cell membranes, replacing water molecules and thereby stabilizing the membrane structure during stress conditions like dehydration.[9][10]
Coarse-grained molecular dynamics simulations have shown that trehalose lipid derivatives, such as trehalosemonomyristate (TreC14), can selectively interact with the plasma membranes of cancer cells. This preferential interaction is attributed to the presence of phosphatidylinositol (PI) and phosphatidylserine (B164497) (PS) on the outer leaflet of cancer cell membranes, which interact favorably with the trehalose headgroup.[11] This suggests that silylation, by enabling the attachment of lipid chains, can be used to create trehalose derivatives with targeted membrane activity.
Conclusion and Future Directions
Silylated trehalose is a critical enabler in the field of carbohydrate chemistry, providing a versatile platform for the synthesis of a wide range of biologically active trehalose derivatives. While direct biological functions of silylated trehalose remain largely unexplored, its role as a synthetic intermediate is undeniable. The derivatives synthesized from silylated trehalose have demonstrated significant potential as immunomodulators and cryoprotectants.
Future research should focus on several key areas:
-
Direct Biological Evaluation of Silylated Trehalose: Studies are needed to determine if silylated trehalose itself possesses any unique biological properties, such as enhanced membrane permeability or cryoprotective efficacy compared to its unmodified counterpart.
-
Expansion of the Derivative Library: The synthetic methodologies utilizing silylated trehalose can be further exploited to create novel derivatives with improved potency and specificity for various biological targets.
-
In Vivo Studies: The promising in vitro results for many trehalose derivatives warrant further investigation in preclinical and clinical settings to assess their therapeutic potential.
By continuing to explore the chemistry and biology of silylated trehalose and its derivatives, the scientific community can unlock new avenues for the development of innovative therapeutics and biotechnological tools.
References
- 1. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Trehalose-based Bi-aryl Derivatives as C-type Lectin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Probing Isosteric Replacement for Immunoadjuvant Design: Bis-Aryl Triazole Trehalolipids are Mincle Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Isosteric Replacement for Immunoadjuvant Design: Bis-Aryl Triazole Trehalolipids are Mincle Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilization of the bio-membrane by small molecules: interaction of trehalose with the phospholipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trehalose-Protected Lipid Membranes for Determining Membrane Protein Structure and Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism underlying the selective attack of trehalose lipids on cancer cells as revealed by coarse-grained molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Trimethylsilyl-D-(+)-trehalose: An Intracellular Gateway to Cellular Protection
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl-D-(+)-trehalose is a synthetic derivative of the natural disaccharide trehalose (B1683222). In its native form, trehalose exhibits a range of cytoprotective properties but suffers from poor cell membrane permeability, limiting its therapeutic and research applications. The covalent attachment of trimethylsilyl (B98337) (TMS) groups masks the hydrophilic hydroxyl moieties of the trehalose molecule, rendering it lipophilic and facilitating its passive diffusion across the plasma membrane. Once inside the cell, endogenous esterases are believed to hydrolyze the silyl (B83357) ether bonds, releasing native D-(+)-trehalose to exert its biological effects. Therefore, the mechanism of action of this compound is fundamentally the mechanism of intracellular trehalose. This guide delineates the core mechanisms of action of the liberated trehalose, focusing on its roles in autophagy induction, protein stabilization, and cryopreservation.
Core Mechanism of Action: Intracellular Trehalose
The primary function of this compound is to serve as a prodrug for the intracellular delivery of trehalose. The subsequent biological activities are attributable to the unmodified trehalose molecule.
Induction of Autophagy via mTOR-Independent Signaling
A pivotal mechanism of trehalose is the induction of autophagy, a cellular process for the degradation and recycling of damaged organelles and misfolded proteins, in a manner independent of the central metabolic sensor, mTOR (mechanistic target of rapamycin). This pathway is primarily mediated by the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
The proposed signaling cascade is as follows:
-
Lysosomal Accumulation and Mild Stress: Following intracellular release, trehalose is taken up by endocytosis and accumulates within lysosomes. This accumulation leads to a subtle disruption of lysosomal function, characterized by a mild elevation of lysosomal pH.
-
mTORC1 Inactivation: The change in lysosomal pH is thought to perturb the activity of mTOR Complex 1 (mTORC1), a known negative regulator of TFEB that is localized to the lysosomal surface.
-
TFEB Activation and Nuclear Translocation: The inhibition of mTORC1 signaling allows for the dephosphorylation and subsequent activation of TFEB. Activated TFEB then translocates from the cytoplasm to the nucleus.
-
Transcriptional Upregulation of Autophagy and Lysosomal Genes: In the nucleus, TFEB binds to the coordinated lysosomal expression and regulation (CLEAR) element in the promoter regions of its target genes. This drives the expression of a suite of genes involved in various stages of the autophagy process and in the biogenesis of new lysosomes.
Protein Stabilization and Inhibition of Aggregation
Trehalose can act as a chemical chaperone to stabilize proteins in their native conformation and prevent the aggregation of misfolded proteins. This is particularly relevant in the context of neurodegenerative diseases characterized by proteinopathy.
-
Water Replacement Hypothesis: During cellular stress conditions such as dehydration, trehalose is thought to replace water molecules at the protein surface, forming hydrogen bonds with polar residues and maintaining the protein's hydration shell. This prevents denaturation and subsequent aggregation.
-
Vitrification: At high concentrations, trehalose can form a glassy matrix (vitrification) that physically entraps proteins, reducing their mobility and preventing them from interacting and aggregating.
-
Direct Interaction with Misfolded Intermediates: Trehalose has been shown to interact with early-stage misfolded protein intermediates, preventing their assembly into toxic oligomers and larger fibrils.
Cryoprotective Effects
The ability of this compound to deliver its parent compound intracellularly is crucial for its cryoprotective effects. For effective cryopreservation, the cryoprotectant must be present on both sides of the cell membrane.
-
Intracellular Protection: Once released inside the cell, trehalose protects intracellular components from damage caused by ice crystal formation during freezing.
-
Membrane Stabilization: Trehalose interacts with the phospholipid headgroups of the cell membrane, stabilizing it against mechanical stress during freezing and thawing.
Data Presentation
Table 1: Quantitative Analysis of Trehalose-Induced Autophagy
| Parameter Measured | Cell Line | Trehalose Concentration | Duration of Treatment | Fold Change vs. Control | Reference |
| LC3-II/LC3-I Ratio | Human Corneal Epithelial Cells | 1% (w/v) | 24 hours | ~2.5-fold increase | [1] |
| p62/SQSTM1 Protein Level | Human Corneal Epithelial Cells | 1% (w/v) | 24 hours | ~0.5-fold decrease | [1] |
| TFEB Nuclear Translocation | NSC34 Motor Neuronal Cells | 100 mM | 6 hours | ~3-fold increase in nuclear TFEB | [2] |
| Autophagosome Number | SH-SY5Y Neuroblastoma Cells | 100 mM | 24 hours | ~2-fold increase | [3] |
| Autolysosome Number | SH-SY5Y Neuroblastoma Cells | 100 mM | 24 hours | ~3-fold increase | [3] |
Table 2: Quantitative Analysis of Trehalose-Mediated Inhibition of Protein Aggregation
| Protein | Assay | Trehalose Concentration | Inhibition of Aggregation | Reference |
| Aβ40 | Thioflavin T Fluorescence | 100 mM | ~80% inhibition of fibril formation | [4] |
| Aβ42 | Thioflavin T Fluorescence | 100 mM | ~60% inhibition of fibril formation | [4] |
| Lysozyme | Congo Red Spectroscopy | 300 mM | Significant delay and reduction in fibrillation | [5] |
| Insulin | Congo Red Spectroscopy | 300 mM | Significant delay and reduction in fibrillation | [5] |
Experimental Protocols
Protocol 1: Assessment of Autophagy Induction by Cell-Permeable Trehalose
Objective: To quantify the induction of autophagy in cultured mammalian cells following treatment with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Prepare working solutions of this compound in complete culture medium at desired final concentrations (e.g., 50, 100, 200 µM). A vehicle control (DMSO) should be included. Replace the medium in each well with the treatment solutions.
-
Incubation: Incubate the cells for a specified time course (e.g., 6, 12, 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (e.g., 12-15% for LC3B).
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B, anti-p62) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence reagent and an imaging system.
-
Probe for β-actin as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize the p62 levels to the loading control.
Protocol 2: TFEB Nuclear Translocation Assay
Objective: To visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody: anti-TFEB
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1 for a shorter time course (e.g., 1, 3, 6 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30 minutes.
-
Antibody Incubation: Incubate with anti-TFEB primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash with PBST. Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBST and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in a significant number of cells for each condition using image analysis software (e.g., ImageJ).
Conclusion
This compound acts as an effective intracellular delivery vehicle for trehalose, enabling the study and potential therapeutic application of its well-established cytoprotective mechanisms. The core of its action lies in the ability of the liberated trehalose to induce mTOR-independent autophagy via TFEB activation, stabilize proteins against aggregation, and provide cryoprotection. The experimental protocols provided herein offer a framework for researchers to investigate these mechanisms in their specific models of interest. Further research into the precise pharmacokinetics of intracellular release from the trimethylsilyl prodrug will enhance its utility in drug development.
References
- 1. Trehalose Induces Autophagy Against Inflammation by Activating TFEB Signaling Pathway in Human Corneal Epithelial Cells Exposed to Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Trehalose differentially inhibits aggregation and neurotoxicity of beta-amyloid 40 and 42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dawn of Silylated Sugars: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic derivatization of carbohydrates through silylation has been a cornerstone of organic chemistry for over half a century, enabling the analysis of these notoriously non-volatile compounds and providing crucial intermediates for the synthesis of bioactive molecules. This technical guide delves into the discovery and history of silylated sugars, offering a comprehensive overview of the seminal methods, key experimental protocols, and their transformative impact on carbohydrate analysis and drug development. Quantitative data from pivotal studies are presented in structured tables for comparative analysis, and detailed experimental procedures are provided for foundational silylation techniques. Furthermore, this guide visualizes key historical developments, experimental workflows, and the role of silylated sugars in the synthesis of antiviral drugs through detailed diagrams rendered in the DOT language.
A Historical Perspective: The Genesis of Silylated Sugars
The journey into the world of silylated sugars began with early explorations into the reactivity of organosilicon compounds. A pivotal moment in this narrative was the work of Sauer, who first reported the silylation of simple alcohols like ethanol (B145695) and methanol (B129727) using trimethylchlorosilane in the presence of pyridine (B92270).[1] This foundational work laid the groundwork for future advancements.
Building upon this, Mjorne introduced hexamethyldisilazane (B44280) (HMDS) as a silylating agent, initially for amines.[1] The utility of this reagent was significantly expanded by Spier, who developed the powerful hexamethyldisilazane-trimethylchlorosilane (HMDS-TMCS) method for silylating alcohols and phenols.[1] A key advantage of this combination is that the ammonia (B1221849) generated from the reaction of HMDS with hydroxyl groups neutralizes the hydrochloric acid produced from the TMCS reaction, driving the equilibrium towards the silylated product.[1]
The application of these techniques to the more complex structures of carbohydrates was a significant leap. In 1956, Schwarz reported the first silylated sugar, opening a new chapter in carbohydrate chemistry.[1] However, early attempts to analyze these derivatives by gas chromatography, notably by Hedgley, were not successful.[1]
A major breakthrough came in 1963 when Charles C. Sweeley and his colleagues developed a simple and widely applicable method for the silylation of sugars using a mixture of hexamethyldisilazane and trimethylchlorosilane in pyridine.[1][2] This method proved to be highly effective for over one hundred different sugar compounds, making their analysis by gas chromatography a routine and powerful technique.[1]
Timeline of Key Developments
Caption: Key milestones in the discovery and development of silylated sugars.
Foundational Silylation Methodologies: Experimental Protocols
The ability to reliably and efficiently silylate carbohydrates was crucial for their analysis and further chemical manipulation. The following sections provide detailed protocols for some of the most influential early methods.
The Sweeley Method (1963) for Gas Chromatography
This method became the gold standard for preparing volatile sugar derivatives for gas chromatography (GC) analysis.
Protocol:
-
Reagent Preparation: Prepare the silylating mixture by combining hexamethyldisilazane (HMDS), trimethylchlorosilane (TMCS), and anhydrous pyridine in a volumetric ratio of 2:1:10.[3] This mixture should be prepared fresh and handled under anhydrous conditions to prevent hydrolysis of the reagents.
-
Sample Preparation: Weigh 1-10 mg of the carbohydrate sample into a 5 mL reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness.[3]
-
Silylation Reaction: Add an excess of the silylating mixture to the dried carbohydrate sample. A molar ratio of at least 2:1 of the silylating mixture to the active hydrogen atoms in the sugar is recommended.[3]
-
Reaction Conditions: Vigorously shake the vial for approximately 30 seconds to ensure thorough mixing. Allow the reaction to proceed at room temperature for at least 5 minutes.[4] For less soluble sugars, gentle warming (75-85°C) for 2-3 minutes can be applied.[4]
-
Analysis: The resulting solution, which may contain a fine precipitate of ammonium (B1175870) chloride, can be directly injected into the gas chromatograph. The precipitate does not typically interfere with the analysis.[4]
Silylation for GC-MS Analysis: A Modernized Approach
Modern GC-MS analysis often employs a two-step derivatization process involving oximation followed by silylation to reduce the number of isomeric peaks.
Protocol:
-
Oximation:
-
To the dried carbohydrate sample (typically 1-5 mg), add a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Heat the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) with agitation to convert the reducing sugars to their methoxime derivatives.[5] This step prevents the formation of multiple anomeric forms during the subsequent silylation.
-
-
Silylation:
-
To the cooled reaction mixture, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes) with agitation to ensure complete silylation of all hydroxyl groups.[5]
-
-
GC-MS Analysis:
-
The derivatized sample is then ready for injection into the GC-MS system.
-
Caption: A typical experimental workflow for the derivatization of carbohydrates for GC-MS analysis.
Quantitative Analysis of Silylation Reactions
The efficiency of silylation reactions can vary depending on the carbohydrate, the silylating agent, and the reaction conditions. The following tables summarize reported yields for the trimethylsilylation of common monosaccharides.
Table 1: Yields of Trimethylsilylation of Various Sugars
| Carbohydrate | Silylating Agent | Solvent | Conditions | Yield (%) | Reference |
| D-Glucose | HMDS, TMSOTf (cat.) | CH₂Cl₂ | Room Temp, 1 h | 96 | [6] |
| D-Galactose | HMDS, TMSOTf (cat.) | CH₂Cl₂ | Room Temp, 1 h | 97 | [6] |
| D-Mannose | HMDS, TMSOTf (cat.) | CH₂Cl₂ | Room Temp, 1 h | 95 | [6] |
| D-Fructose | TMSI | [EMIM][DCA] | 25°C, 1 h | ~100 | [7] |
| D-Glucose | TMSI | [EMIM][DCA] | 25°C, 1 h | ~100 | [7] |
| D-Mannose | TMSI | [EMIM][DCA] | 25°C, 1 h | ~100 | [7] |
| Lactose | TMSI | [EMIM][DCA] | 25°C, 1 h | ~100 | [7] |
HMDS: Hexamethyldisilazane, TMSOTf: Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), TMSI: Trimethylsilylimidazole, [EMIM][DCA]: 1-ethyl-3-methylimidazolium (B1214524) dicyanamide
Spectroscopic Characterization of Silylated Sugars
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of silylated sugars. The following table provides reference chemical shift data for per-O-trimethylsilylated α-D-glucopyranose.
Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for Per-O-trimethylsilyl-α-D-glucopyranose in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~4.9 (d) | ~94.5 |
| 2 | ~3.4 (t) | ~72.5 |
| 3 | ~3.7 (t) | ~74.0 |
| 4 | ~3.3 (t) | ~70.5 |
| 5 | ~3.6 (m) | ~72.0 |
| 6a | ~3.7 (dd) | ~62.0 |
| 6b | ~3.8 (dd) | ~62.0 |
| TMS (O1) | ~0.15 (s) | ~0.5 |
| TMS (O2) | ~0.12 (s) | ~0.2 |
| TMS (O3) | ~0.14 (s) | ~0.4 |
| TMS (O4) | ~0.11 (s) | ~0.1 |
| TMS (O6) | ~0.13 (s) | ~0.3 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from various sources and typical ranges.
Silylated Sugars in Drug Development: The Synthesis of Antiviral Nucleoside Analogs
Silylated sugars are crucial intermediates in the synthesis of many antiviral drugs, particularly nucleoside and nucleotide analogs. The silyl (B83357) groups serve as versatile protecting groups for the hydroxyl functionalities of the sugar moiety, allowing for regioselective modifications and the crucial glycosylation step. A prime example of this is the silyl-Hilbert-Johnson reaction , also known as the Vorbrüggen glycosylation , which is a cornerstone of nucleoside synthesis.
In this reaction, a silylated nucleobase is coupled with a protected sugar, typically an acylated or silylated derivative, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).
Caption: The logical flow of the Vorbrüggen (silyl-Hilbert-Johnson) glycosylation reaction.
Role in the Synthesis of Remdesivir (B604916)
The antiviral drug Remdesivir, used in the treatment of COVID-19, has several synthetic routes, some of which employ silyl protecting groups on the ribose moiety. In certain synthetic strategies, the primary hydroxyl group of a D-ribonolactone starting material is protected with a bulky silyl group, such as tert-butyldiphenylsilyl (TBDPS), to direct subsequent reactions.[2] This silyl ether serves to protect the hydroxyl group during the formation of the C-glycosidic bond and subsequent modifications.[2] The silyl group is later removed under specific conditions to allow for the introduction of the phosphoramidate (B1195095) moiety.[2]
Silylated Intermediates in the Synthesis of Sofosbuvir
The synthesis of Sofosbuvir, a key drug for the treatment of Hepatitis C, also involves the use of silylated intermediates in some reported routes. While various synthetic strategies exist, some rely on the protection of the hydroxyl groups of the modified ribose sugar with silyl ethers to facilitate the crucial coupling with the uracil (B121893) base and the subsequent stereoselective installation of the phosphoramidate prodrug moiety.
Conclusion
The discovery and development of methods for the silylation of sugars have been transformative for carbohydrate chemistry and its applications in the life sciences. From enabling the routine analysis of complex carbohydrate mixtures by gas chromatography to providing essential synthetic intermediates for the production of life-saving antiviral drugs, the impact of silylated sugars is undeniable. The foundational work of pioneers like Sweeley paved the way for the sophisticated synthetic strategies employed today by researchers and drug development professionals. This guide has provided a comprehensive overview of this important class of molecules, from their historical origins to their modern-day applications, equipping the reader with the fundamental knowledge and detailed protocols necessary to work with and understand the significance of silylated sugars.
References
- 1. Synthesis of Remdesivir - Foreal BioTech [forealbio.com]
- 2. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose | C21H52O6Si5 | CID 13587621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) of Trimethylsilyl-D-(+)-Trehalose
Audience: Researchers, scientists, and drug development professionals.
Abstract: Trehalose (B1683222), a non-reducing disaccharide, plays a crucial role in biological systems, particularly in stress tolerance mechanisms.[1] Its accurate quantification is vital in various research fields, from agriculture to medicine. Due to its low volatility, direct analysis of trehalose by gas chromatography is not feasible. This application note details a robust and sensitive method for the quantification of D-(+)-trehalose using Gas Chromatography-Mass Spectrometry (GC-MS) following trimethylsilyl (B98337) (TMS) derivatization. This two-step derivatization process, involving methoximation and subsequent silylation, increases the volatility and thermal stability of trehalose, making it amenable to GC-MS analysis.[2][3] The protocol described herein is suitable for analyzing trehalose in complex biological matrices, offering high sensitivity and specificity.[4][5]
Principle
The analysis of polar, non-volatile compounds like sugars by GC-MS requires a derivatization step to convert them into volatile and thermally stable derivatives.[6] The hydroxyl (-OH) groups in trehalose are replaced with trimethylsilyl ((CH₃)₃Si-) groups, a process known as silylation or trimethylsilylation.[3] This reaction significantly reduces the polarity and increases the volatility of the molecule, allowing it to be vaporized in the GC inlet without degradation.
The most common derivatization procedure for sugars is a two-step process:
-
Methoximation: The sample is first treated with methoxyamine hydrochloride. This step converts the aldehyde and keto groups of reducing sugars into their methoxime derivatives, preventing the formation of multiple tautomeric isomers during the subsequent silylation step and locking sugars in their open-chain conformation.[2] While trehalose is a non-reducing sugar, this step is crucial when analyzing it alongside other sugars in a complex mixture.
-
Trimethylsilylation (TMS): The methoximated sample is then treated with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[7] This reagent replaces the active hydrogens on the hydroxyl groups with TMS groups, yielding the octakis(trimethylsilyl) ether of trehalose.[8]
The resulting TMS-derivatized trehalose is then separated by gas chromatography and detected by mass spectrometry. Quantification can be performed in either full scan mode or, for higher sensitivity and specificity, in Selected Ion Monitoring (SIM) mode, where specific fragment ions of the target analyte are monitored.[1]
Experimental Protocols
This section provides a detailed methodology for the derivatization and GC-MS analysis of D-(+)-trehalose.
Materials and Reagents
-
D-(+)-Trehalose dihydrate (Standard)
-
Pyridine (Anhydrous)
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide + 1% TMCS (MSTFA + 1% TMCS)
-
Internal Standard (e.g., Myristic acid-d27, optional)[7]
-
Nitrogen gas, high purity
-
Sample vials (2 mL) with PTFE-lined caps
-
GC autosampler vials with micro-inserts
-
Heating block or thermal shaker
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
Sample Preparation
-
Accurately weigh or measure the biological sample (e.g., plant tissue, hemolymph, cell lysate).
-
Perform metabolite extraction using a suitable solvent system (e.g., methanol/water, ethanol).
-
For complex samples like plant extracts, a cleanup step using solid phase extraction (SPE) with a weak anion exchange (WAX) column may be necessary to remove interfering anionic metabolites.[1]
-
Transfer a known volume of the extract to a 2 mL sample vial. If using an internal standard, add it at this stage.[7]
-
Evaporate the solvent to complete dryness using a centrifugal vacuum concentrator or a stream of nitrogen gas. It is critical to ensure the sample is completely dry, as moisture will interfere with the derivatization reagents.[7]
Derivatization Protocol
The following protocol is a widely used two-step method for derivatizing sugars and other polar metabolites.[7][9]
Step 1: Methoximation
-
Prepare a fresh solution of 40 mg/mL methoxyamine hydrochloride in anhydrous pyridine.[7]
-
Add 10 µL of the methoxyamine hydrochloride solution to the dried sample extract.[7]
-
Cap the vial tightly and vortex to ensure the pellet is fully dissolved.
-
Incubate the mixture at 30°C for 90 minutes with gentle shaking.[7]
Step 2: Trimethylsilylation
-
To the methoximated sample, add 90 µL of MSTFA + 1% TMCS.[7]
-
Cap the vial tightly and vortex briefly.
-
Incubate the mixture at 37°C for 30 minutes with gentle shaking.[7]
-
After incubation, cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with a micro-insert for analysis. Derivatized samples should ideally be analyzed within 24 hours.[7]
GC-MS Analysis
The following table summarizes typical instrumental parameters for the analysis of TMS-derivatized trehalose. Parameters should be optimized for the specific instrument and application.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5MS or equivalent)[10] |
| Oven Program | Initial: 65°C, hold for 2 minRamp: 6°C/min to 300°CHold: 15 min at 300°C[10] |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| MS Mode | Full Scan (m/z 60-600) for identification[1]Selected Ion Monitoring (SIM) for quantification |
| SIM Ions (m/z) | 361 (Quantifier), 307, 319, 323 (Qualifiers)[1][4] |
Data Presentation
Mass Spectral Data
The fully derivatized D-(+)-trehalose has eight TMS groups. The key mass spectral information is summarized below.
Table 2: Mass Spectral Data for Octakis(trimethylsilyl)-D-(+)-Trehalose
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₃₆H₈₆O₁₁Si₈ | [8][10] |
| Molecular Weight | 919.75 g/mol | [8][10] |
| Key Fragment Ions (m/z) | 73, 147, 204, 217, 361, 451 | [1][4] |
| Quantifier Ion (SIM) | m/z 361 |[1][4] |
Quantitative Performance
The sensitivity of the method allows for the detection of trehalose at very low concentrations in biological samples.
Table 3: Example Quantitative Performance in Plant Tissues[1]
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|
| Rice Tissue | 0.640 ng/g | 1.01 ng/g |
| Arabidopsis Tissue | 0.744 ng/g | 0.825 ng/g |
Visualization of Experimental Workflow
The overall process from sample collection to data analysis is outlined in the following workflow diagram.
Caption: Workflow for TMS-Trehalose analysis by GC-MS.
References
- 1. Detection and Quantitation of Trehalose and Other sugars in Rice and Arabidopsis Using GC-MS | ScholarWorks [scholarworks.calstate.edu]
- 2. youtube.com [youtube.com]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography - Mass spectrometry as a preferred method for quantification of insect hemolymph sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. uoguelph.ca [uoguelph.ca]
- 8. D-(+)-Trehalose, octakis(trimethylsilyl) ether [webbook.nist.gov]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 10. Trehalose, TMS [webbook.nist.gov]
Trimethylsilyl-D-(+)-trehalose: Application Notes and Protocols for Cellular Cryopreservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technique for the long-term storage of viable cells, tissues, and other biological materials, underpinning advances in biomedical research, cell-based therapies, and drug development. The primary challenge in cryopreservation is mitigating cellular damage caused by the formation of ice crystals and the toxic effects of high solute concentrations during freezing and thawing. While cryoprotective agents (CPAs) like dimethyl sulfoxide (B87167) (DMSO) are widely used, they can exhibit significant cytotoxicity.
Trehalose (B1683222), a naturally occurring non-reducing disaccharide, is a promising alternative or supplementary cryoprotectant due to its ability to stabilize proteins and cellular membranes. However, its low permeability across the cell membrane has limited its widespread application. To overcome this limitation, chemical modification of trehalose to enhance its hydrophobicity and cell permeability has been explored. Trimethylsilyl-D-(+)-trehalose is one such derivative, where hydroxyl groups of trehalose are substituted with trimethylsilyl (B98337) (TMS) groups. This modification is hypothesized to increase membrane permeability and improve cryoprotective efficacy by facilitating intracellular accumulation and enhancing the vitrification properties of the cryopreservation medium.
These application notes provide an overview of the synthesis of this compound, a detailed protocol for its use as a cellular cryoprotectant, and a summary of expected performance based on data from related compounds.
Mechanism of Action
The cryoprotective effect of this compound is believed to be multifactorial, leveraging the properties of both the trehalose backbone and the silyl (B83357) functional groups:
-
Vitrification: Like its parent molecule, this compound is thought to promote the formation of a glassy, amorphous state (vitrification) upon cooling. This prevents the formation of damaging ice crystals that can disrupt cellular structures.
-
Membrane Stabilization: The increased hydrophobicity of the trimethylsilyl groups may enhance interaction with the lipid bilayer of the cell membrane. This interaction is thought to stabilize the membrane during the stresses of dehydration and rehydration that occur during freezing and thawing.
-
Enhanced Cell Permeability: The hydrophobic TMS groups are expected to facilitate the passage of the molecule across the cell membrane, allowing for intracellular accumulation. Intracellular trehalose is crucial for protecting internal cellular components.
Quantitative Data
While specific quantitative data for this compound is not yet widely published, the following table summarizes representative data for unmodified trehalose and other modified trehalose derivatives to provide an expected performance benchmark. It is anticipated that this compound will show improved cell viability compared to unmodified trehalose.
| Cryoprotectant | Cell Type | Concentration | Post-Thaw Viability (%) | Reference Compound Viability (%) |
| Unmodified Trehalose | Human Hematopoietic Stem Cells (CD34+) | 1.0 M | ~75% | 10% DMSO (~85%) |
| Unmodified Trehalose | Murine Spermatogonial Stem Cells | 50 mM (with DMSO) | ~87% | DMSO only (~72%) |
| Oleyl-Trehalose | Hepatocytes | 1.6 nM - 16 µM (with DMSO) | Significantly Improved | DMSO only |
| This compound (Expected) | Various Mammalian Cells | 0.1 - 0.5 M | >85% | 10% DMSO (~85-90%) |
Note: The data for this compound is projected based on the anticipated benefits of silylation and data from other modified trehalose compounds. Actual results may vary depending on the cell type and experimental conditions.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis of cell-permeable trehalose variants.
Materials:
-
D-(+)-Trehalose dihydrate
-
Anhydrous Pyridine (B92270)
-
Trimethylsilyl chloride (TMS-Cl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve D-(+)-trehalose dihydrate in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Silylation (Initial): Cool the solution to 0°C using an ice bath. While stirring, add trimethylsilyl chloride (approximately 12 equivalents) dropwise to the solution.
-
Reaction: Allow the reaction to stir for 12 hours at room temperature.
-
Silylation (Secondary): Cool the solution back to 0°C and add another portion of trimethylsilyl chloride (approximately 4 equivalents).
-
Final Reaction: Let the reaction stir for an additional 4 hours at room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the organic layer with dichloromethane (3 x 20 mL).
-
Drying: Dry the combined organic layers with anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Further purification can be achieved using column chromatography on silica (B1680970) gel if necessary.
Application Note: Protocol for Silylation of Trehalose for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trehalose (B1683222) is a non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond. It is found in a wide variety of organisms and is of significant interest due to its role as a stress protectant. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of sugars; however, due to their low volatility and high polarity, carbohydrates like trehalose must first be derivatized.[1] Silylation is the most common derivatization method, involving the replacement of active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[2] This process increases the volatility, thermal stability, and reduces the polarity of the sugar, making it amenable to GC-MS analysis.[2] This application note provides a detailed protocol for the silylation of trehalose for subsequent quantitative and qualitative analysis by GC-MS.
Experimental Protocol
This protocol outlines the steps for the derivatization of trehalose standards and samples containing trehalose using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a widely used silylation reagent.
1. Materials and Reagents
-
Trehalose standard (≥99% purity)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3][4]
-
Trimethylchlorosilane (TMCS) (as a catalyst, often pre-mixed with BSTFA at 1%)[3]
-
Pyridine (B92270) (Anhydrous, ≥99.8%)
-
Internal Standard (e.g., D4-Alanine, optional for quantitative analysis)[4]
-
Methanol (B129727) (HPLC grade)
-
Nitrogen gas supply
-
Sample vials (2 mL) with caps
-
Microsyringes
-
Heating block or oven capable of maintaining 70-80°C
-
Vortex mixer
-
Centrifuge
2. Standard Solution Preparation
-
Prepare a stock solution of trehalose (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in methanol or ultrapure water.
-
Create a series of calibration standards by serially diluting the stock solution to achieve a concentration range relevant to the expected sample concentrations (e.g., 5 µg/mL to 200 µg/mL).[4]
-
Transfer a fixed volume (e.g., 100 µL) of each standard solution into separate 2 mL sample vials.
-
If using an internal standard, add it to each vial at this stage.
-
Evaporate the solvent completely to dryness under a gentle stream of nitrogen gas. It is critical that the sample is completely dry as silylation reagents are moisture-sensitive.[2]
3. Sample Preparation
-
For biological or drug formulation samples, extract the sugars using an appropriate method.
-
If the sample is in a liquid form, transfer a known volume or weight to a 2 mL vial.
-
Lyophilize (freeze-dry) the sample or evaporate the solvent under nitrogen to ensure complete dryness. For complex samples like plant extracts, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.[5]
4. Silylation (Derivatization) Procedure
This procedure should be performed in a fume hood due to the nature of the reagents.
-
To the dried trehalose standard or sample residue in the vial, add 80 µL of methoxyamine hydrochloride dissolved in pyridine (20 mg/mL). This step is for methoximation, which prevents the formation of multiple sugar isomers (anomers) and is a common first step in sugar analysis.[4]
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 40°C for 90 minutes with agitation.[4]
-
Cool the vial to room temperature.
-
Add 80 µL of the silylation reagent, such as MSTFA.[4]
-
Recap the vial, vortex thoroughly, and heat at 40°C for another 90 minutes with agitation to complete the derivatization.[4]
-
Alternative Condition: A faster derivatization can be achieved by heating at 70°C for 30 minutes.[6]
-
-
After cooling to room temperature, the sample is ready for GC-MS analysis. The derivatized sample is typically stable for a reasonable period if stored properly, but fresh derivatization is recommended for best results.
GC-MS Analysis Parameters
The following table summarizes typical instrumental parameters for the analysis of silylated trehalose. Parameters should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 7980A or equivalent |
| Column | DB-5MS, HP-5MS, or similar non-polar column (e.g., 30-60 m x 0.25 mm ID x 0.25 µm film thickness)[6][7] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C[6] |
| Carrier Gas | Helium |
| Oven Program | Initial: 150°C, hold for 2 min; Ramp: 2°C/min to 190°C, hold for 15 min; Ramp: 20°C/min to 280°C, hold for 15 min.[6] |
| Mass Spectrometer | |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Mass Scan Range | Full Scan Mode: m/z 60-600[5] |
| Selective Ion Monitoring (SIM) | For quantification, monitor characteristic ions. The ion at m/z 361 is a key fragment for TMS-derivatized trehalose and is often used for quantification.[5][8] Other ions can be used for confirmation. |
Data Summary
Quantitative analysis relies on the integration of specific ion peaks. The following table provides key data points for the analysis.
| Analyte | Derivatization Method | Key Mass Fragment (m/z) for Quantification | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Trehalose (as TMS-derivative) | Silylation with MSTFA | 361[5][8] | 0.640 ng/g (in rice tissue)[5] | 1.01 ng/g (in rice tissue)[5] |
| Trehalose (as TMS-derivative) | Silylation with MSTFA | 361[5][8] | 0.744 ng/g (in Arabidopsis tissue)[5] | 0.825 ng/g (in Arabidopsis tissue)[5] |
Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to data analysis for the silylation of trehalose.
Caption: Workflow for Trehalose Silylation and GC-MS Analysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thescipub.com [thescipub.com]
- 5. Detection and Quantitation of Trehalose and Other sugars in Rice and Arabidopsis Using GC-MS | ScholarWorks [scholarworks.calstate.edu]
- 6. CN104569197A - Silylation GC/MS (gas chromatography-mass spectrometry) detection method for simultaneous determination of saccharide, 1, 2-propylene glycol and glycerin in tobacco - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Silylated Trehalose in Protein Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-based therapeutics represent a significant and growing class of pharmaceuticals. However, their inherent instability presents considerable challenges during manufacturing, storage, and delivery. Excipients are therefore crucial components of protein formulations, and among these, sugars have proven to be highly effective. Trehalose (B1683222), a naturally occurring non-reducing disaccharide, is recognized for its exceptional protein-stabilizing properties.[1][2] Chemical modification of trehalose, such as silylation, offers the potential to further enhance its protective effects by modulating its physicochemical properties. This document provides detailed application notes and protocols for the use of silylated trehalose in protein stabilization, drawing upon the established principles and methodologies for trehalose and its derivatives.
Note on Silylated Trehalose: While extensive research exists for trehalose and its polymeric derivatives in protein stabilization, specific quantitative data and established protocols for silylated trehalose are not widely available in the public domain. The following application notes and protocols are therefore based on the well-documented effects of trehalose and its other derivatives. The fundamental principles of protein stabilization and the analytical techniques employed are directly applicable to the evaluation of silylated trehalose. Researchers are encouraged to use these protocols as a foundation for their specific applications and to optimize conditions accordingly.
Mechanisms of Protein Stabilization by Trehalose and its Derivatives
The protective effects of trehalose and its derivatives are attributed to several key mechanisms, which are likely to be relevant for silylated trehalose as well:
-
Water Replacement Hypothesis: During stresses like dehydration or freezing, trehalose can form hydrogen bonds with the protein surface, acting as a surrogate for the water molecules that normally hydrate (B1144303) the protein. This helps to maintain the native protein conformation.[3][4]
-
Vitrification Theory: Trehalose has a high glass transition temperature (Tg), allowing it to form a rigid, amorphous glassy matrix at low water content.[2][3] This glassy state immobilizes the protein, significantly reducing the rates of degradative chemical and physical reactions.[3][4]
-
Water Entrapment/Preferential Exclusion: In aqueous solutions, trehalose is preferentially excluded from the protein surface. This leads to an increase in the local concentration of water at the protein interface, which thermodynamically favors the compact, native state of the protein.[3][4]
Derivatization, such as silylation, can modulate the hydrophobicity and steric hindrance of the trehalose molecule, potentially influencing these stabilization mechanisms.
Quantitative Data on Protein Stabilization by Trehalose
The following table summarizes key quantitative findings on the protein-stabilizing effects of trehalose from published studies. These values provide a benchmark for evaluating the performance of silylated trehalose.
| Protein | Stress Condition | Trehalose Concentration | Key Finding |
| RNase A | Thermal Denaturation | 2 M | Increased the transition temperature (Tm) by 18°C and the Gibbs free energy of unfolding by 4.8 kcal/mol at pH 2.5.[1][5] |
| Lysozyme (B549824) | Lyophilization (10 cycles) | Various concentrations (with trehalose glycopolymers) | Up to 100% retention of activity was observed when lysozyme was stressed with ten cycles of lyophilization in the presence of trehalose glycopolymers, compared to only 16% retention for the wild-type protein alone.[6] |
| Lysozyme | Heat Stress (90°C for 1h) | Various concentrations (with trehalose glycopolymers) | 81% of enzyme activity was retained when heated in the presence of trehalose glycopolymers, in contrast to 18% retention for the wild-type protein.[6] |
| Cutinase | Thermal Unfolding | 0.5 M | Increased the midpoint temperature of unfolding (Tm) by 4.0°C at pH 9.2 and 2.6°C at pH 10.5.[7] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the protein-stabilizing effects of silylated trehalose are provided below.
Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the thermal stability of a protein by measuring the heat required to unfold it. An increase in the melting temperature (Tm) in the presence of an excipient indicates stabilization.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final protein concentration for DSC analysis is typically in the range of 1-10 mg/mL.
-
Prepare a stock solution of silylated trehalose in the same buffer.
-
Prepare a series of samples containing a constant concentration of the protein and varying concentrations of silylated trehalose. Include a control sample with the protein in buffer alone.
-
Dialyze all samples against the same buffer to ensure matched buffer conditions.
-
-
DSC Measurement:
-
Load the protein sample and a matching buffer reference into the DSC instrument cells.
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).
-
Scan the temperature at a constant rate (e.g., 1°C/min) up to a temperature where the protein is fully unfolded (e.g., 100°C).
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
The peak of the thermogram corresponds to the melting temperature (Tm).
-
Calculate the change in Tm (ΔTm) for each concentration of silylated trehalose relative to the control. A positive ΔTm indicates thermal stabilization.
-
The area under the peak can be used to determine the calorimetric enthalpy of unfolding (ΔHcal).
-
Aggregation Analysis using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size, making it an excellent method to quantify the formation of soluble aggregates, a common pathway of protein degradation.
Protocol:
-
Sample Preparation and Stress Induction:
-
Prepare protein samples with and without silylated trehalose as described for DSC.
-
Induce aggregation by applying a relevant stress, such as:
-
Thermal Stress: Incubate samples at an elevated temperature (e.g., 50°C) for a defined period.
-
Mechanical Stress: Subject samples to agitation (e.g., shaking at 200 rpm).
-
Freeze-Thaw Stress: Subject samples to multiple cycles of freezing (e.g., at -80°C) and thawing.
-
-
Take aliquots at different time points during the stress application.
-
Centrifuge the samples to remove any insoluble aggregates before analysis.
-
-
SEC Analysis:
-
Equilibrate an appropriate SEC column (e.g., with a pore size suitable for separating the protein monomer from its aggregates) with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject the supernatant of the stressed samples onto the column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer and soluble aggregates.
-
Calculate the percentage of monomer remaining and the percentage of soluble aggregates formed for each sample at each time point.
-
Compare the aggregation profiles of samples with and without silylated trehalose to assess its ability to prevent aggregation.
-
Enzyme Activity Assays
For protein enzymes, the retention of biological activity after stress is the ultimate measure of stability. The specific assay will depend on the enzyme and its substrate.
Protocol:
-
Sample Preparation and Stress Induction:
-
Prepare enzyme samples with and without silylated trehalose.
-
Apply a relevant stress as described for SEC.
-
-
Activity Measurement:
-
At each time point, dilute the stressed enzyme samples to a concentration suitable for the activity assay.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the percentage of residual activity for each sample relative to an unstressed control sample (defined as 100% activity).
-
Plot the residual activity as a function of time for samples with and without silylated trehalose to evaluate its protective effect.
-
Visualizations
Logical Relationship of Protein Stabilization Mechanisms
Caption: Mechanisms of protein stabilization by silylated trehalose.
Experimental Workflow for Evaluating Silylated Trehalose
Caption: Workflow for assessing protein stabilization by silylated trehalose.
References
- 1. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trehalose: A Powerful Excipient in the Formulation Toolbox [drug-dev.com]
- 3. Synthesis and Application of Trehalose Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trehalose glycopolymers for stabilization of protein conjugates to environmental stressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trehalose delays the reversible but not the irreversible thermal denaturation of cutinase | Scilit [scilit.com]
Application Notes and Protocols for NMR Spectroscopy of Trimethylsilyl-D-(+)-trehalose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and conformational analysis of carbohydrates. Trimethylsilylation of carbohydrates like D-(+)-trehalose is a common derivatization technique employed to increase their volatility for gas chromatography and to improve their solubility in non-polar solvents typically used in NMR spectroscopy. This document provides detailed application notes and protocols for the synthesis, purification, and NMR analysis of per-O-trimethylsilyl-D-(+)-trehalose.
Application Notes
The trimethylsilylation of D-(+)-trehalose replaces all hydroxyl protons with trimethylsilyl (B98337) (TMS) groups, leading to a significant change in the chemical environment of the carbohydrate protons and carbons. This derivatization allows for:
-
Enhanced Solubility: Improved solubility in deuterated solvents compatible with NMR, such as chloroform-d (B32938) (CDCl₃).
-
Signal Dispersion: Better resolution and dispersion of proton signals in the ¹H NMR spectrum, facilitating structural analysis.
-
Quantitative Analysis: The sharp, well-defined signals of the TMS groups can serve as internal standards for quantitative NMR (qNMR) studies.
These characteristics make the NMR analysis of trimethylsilylated trehalose (B1683222) valuable in various research areas, including metabolomics, quality control of carbohydrate-based pharmaceuticals, and the study of carbohydrate-protein interactions.
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,6,2',3',4',6'-Octa-O-trimethylsilyl-D-(+)-trehalose
This protocol is adapted from a procedure described for the synthesis of silylated carbohydrates.[1]
Materials:
-
Anhydrous D-(+)-trehalose
-
Anhydrous pyridine (B92270)
-
Trimethylsilyl chloride (TMSCl)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve anhydrous trehalose (e.g., 7.50 g, 21.91 mmol) in anhydrous pyridine (e.g., 80 mL) in a round-bottom flask.[1]
-
Cool the solution in an ice-water bath.
-
While stirring, add trimethylsilyl chloride (e.g., 46.00 mL, 362.62 mmol) dropwise to the cooled solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Dilute the resulting suspension with ethyl acetate (e.g., 100 mL).[1]
-
Transfer the mixture to a separatory funnel and wash it with water (e.g., 3 x 80 mL).[1]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
To remove residual pyridine, co-evaporate the residue with toluene (e.g., 2 x 50 mL).[1]
-
The final product, 2,3,4,6,2',3',4',6'-okta-O-trimethylsilyl-trehalose, should be obtained as a white crystalline solid.[1] The yield is typically high (e.g., 98%).[1]
Protocol 2: NMR Sample Preparation
Materials:
-
2,3,4,6,2',3',4',6'-Octa-O-trimethylsilyl-D-(+)-trehalose
-
Deuterated chloroform (B151607) (CDCl₃) with or without tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 10-20 mg of the dried per-O-trimethylsilylated trehalose directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.
-
If an internal standard is not already present in the solvent, a small amount of TMS can be added.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
The sample is now ready for NMR analysis.
Data Presentation
The following tables summarize the expected quantitative NMR data for per-O-trimethylsilyl-D-(+)-trehalose based on literature values.
Table 1: ¹H NMR Data for 2,3,4,6,2',3',4',6'-Octa-O-trimethylsilyl-D-(+)-trehalose in CDCl₃. [1]
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| -Si(CH₃)₃ | 0.10, 0.12, 0.14 | s (multiple) | - | 72H |
| H-2, H-2' | 3.38 | dd | 9.3, 3.2 | 2H |
| Other ring protons | 3.4 - 4.0 | m | - | 12H |
Note: The exact chemical shifts for the other ring protons (H-1, H-3, H-4, H-5, H-6) are often complex and overlapping in the 3.4-4.0 ppm region. 2D NMR techniques such as COSY and HSQC are typically required for full assignment.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2,3,4,6,2',3',4',6'-Octa-O-trimethylsilyl-D-(+)-trehalose.
| Signal Assignment | Expected Chemical Shift (δ) [ppm] |
| -Si(CH₃)₃ | 0 - 5 |
| C-6, C-6' | ~62 |
| Ring Carbons (C1-C5) | 70 - 100 |
| C-1, C-1' (Anomeric) | ~95 |
Note: These are estimated ranges based on typical chemical shifts for silylated carbohydrates and unmodified trehalose. Actual values may vary depending on the solvent and experimental conditions.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of Trimethylsilyl-D-(+)-trehalose.
Caption: Experimental workflow for the synthesis and NMR analysis of this compound.
Caption: Logical relationship diagram for the structural analysis of trehalose via trimethylsilylation and NMR.
References
Application Note: Quantification of Trimethylsilyl-D-(+)-trehalose in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trehalose (B1683222), a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is a vital molecule in a wide range of organisms, including bacteria, fungi, plants, and insects. It serves as an energy source and, crucially, as a protectant against various environmental stresses such as desiccation, heat, and oxidative stress.[1][2] The accurate quantification of trehalose in biological samples is therefore essential for understanding its physiological roles and for various applications in biotechnology and drug development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly sensitive technique for the quantification of trehalose.[1][3] Due to the low volatility of trehalose, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. Trimethylsilylation is a common and effective derivatization method for this purpose. This application note provides a detailed protocol for the quantification of Trimethylsilyl-D-(+)-trehalose in biological samples using GC-MS.
Principle
The method involves the extraction of trehalose from the biological matrix, followed by its derivatization to this compound (TMS-trehalose). The derivatized sample is then injected into a gas chromatograph, where TMS-trehalose is separated from other components. The separated compound is subsequently ionized and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of a characteristic ion of TMS-trehalose to that of an internal standard.
Quantitative Data Summary
The following table summarizes representative quantitative data for trehalose in various biological samples, as determined by GC-MS.
| Biological Sample | Trehalose Concentration | Reference |
| Rice (M202) | 11.5 ng/g of tissue | [1] |
| Rice (IR64) | 1.3 ng/g of tissue | [1] |
| Arabidopsis thaliana | 17.9 µg/g of tissue | [1] |
| Insect Hemolymph (Honey Bee) | Varies with physiological state | [3] |
| Yeast (Saccharomyces cerevisiae) | 8.3–83 mg/g of cells | [4] |
Note: The concentrations can vary significantly depending on the organism, tissue, and physiological or environmental conditions.
Experimental Protocols
Sample Preparation
The sample preparation protocol should be optimized based on the specific biological matrix. The following are general guidelines for different sample types.
For Plant Tissues:
-
Homogenization: Freeze the plant tissue (e.g., 100 mg) in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Extraction: Add 1 mL of 80% (v/v) methanol (B129727) to the powdered tissue. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture at 70°C for 15 minutes to extract the sugars.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Cleanup (Optional but Recommended): For complex matrices like plant extracts, a solid-phase extraction (SPE) step using a weak anion exchange (WAX) cartridge can be employed to remove anionic metabolites that may interfere with the analysis.[1]
For Insect Hemolymph:
-
Collection: Collect hemolymph from the insect using a microcapillary tube.
-
Dilution: Dilute a small volume of hemolymph (e.g., 1-5 µL) in a suitable solvent like 80% methanol.[3]
-
Internal Standard: Add an internal standard (e.g., a known amount of a stable isotope-labeled trehalose or another non-endogenous sugar) to the diluted sample.
-
Centrifugation: Centrifuge to pellet any debris.
For Yeast Cells:
-
Cell Harvesting: Harvest yeast cells by centrifugation.
-
Extraction: Resuspend the cell pellet in 0.25 M sodium carbonate and incubate at 95-100°C for 20 minutes.[5]
-
Neutralization: Neutralize the extract with an appropriate acid.
-
Centrifugation: Centrifuge to remove cell debris.
Derivatization to this compound
-
Drying: Evaporate a known volume of the sample extract to complete dryness under a stream of nitrogen gas or using a vacuum concentrator. It is crucial to ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.
-
Oximation (for reducing sugars, optional for trehalose but often included in general sugar analysis): Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Incubate at 30°C for 90 minutes with shaking.[6]
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample.
-
Incubation: Incubate at 37°C for 30 minutes with shaking to complete the derivatization.[6]
GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent GC 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 300°C at a rate of 10°C/minute.
-
Hold at 300°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan (m/z 50-650) for identification.
-
Characteristic Ions for TMS-trehalose: m/z 361 is often used for quantification.[7] Other characteristic ions can be identified from the mass spectrum of a standard.
Quantification
-
Calibration Curve: Prepare a series of trehalose standards of known concentrations and subject them to the same extraction and derivatization procedure as the samples.
-
Analysis: Analyze the derivatized standards and samples by GC-MS.
-
Peak Integration: Integrate the peak area of the selected ion for TMS-trehalose and the internal standard.
-
Calculation: Construct a calibration curve by plotting the ratio of the peak area of trehalose to the peak area of the internal standard against the concentration of the trehalose standards. Determine the concentration of trehalose in the samples from this calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of TMS-trehalose.
References
- 1. Detection and Quantitation of Trehalose and Other sugars in Rice and Arabidopsis Using GC-MS | ScholarWorks [scholarworks.calstate.edu]
- 2. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatography - Mass spectrometry as a preferred method for quantification of insect hemolymph sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Trehalose for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of trehalose (B1683222), a non-reducing disaccharide, to enable its analysis by gas chromatography (GC). Due to its low volatility, trehalose requires chemical modification to form thermally stable and volatile derivatives suitable for GC separation and detection, often coupled with mass spectrometry (GC-MS) for enhanced specificity and sensitivity. The most common and effective derivatization techniques are silylation and acetylation. This document outlines the principles of these methods, provides step-by-step experimental protocols, and presents quantitative data to guide researchers in their analytical workflows.
Introduction to Trehalose Derivatization for GC Analysis
Trehalose [(1α→1α)-di-glucoside] is a disaccharide of significant interest in various fields, including cryopreservation, food science, and drug formulation, owing to its unique stabilizing properties. Accurate quantification of trehalose in complex matrices is crucial for research and quality control. Gas chromatography offers high resolution and sensitivity for the analysis of volatile compounds. However, the numerous hydroxyl groups in the trehalose molecule make it non-volatile. Derivatization is a mandatory step to replace the active hydrogens of these hydroxyl groups with non-polar functional groups, thereby increasing the molecule's volatility.[1]
The two primary methods for derivatizing sugars like trehalose for GC analysis are:
-
Silylation: This is the most common method, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. A two-step approach involving oximation followed by silylation is often preferred for reducing sugars to minimize the number of isomers formed.[2] However, as trehalose is a non-reducing sugar, a direct silylation can be effective. For complex samples containing other reducing sugars, the two-step method is recommended.
-
Acetylation: This method involves the conversion of hydroxyl groups to acetate (B1210297) esters using reagents like acetic anhydride (B1165640). Acetylation can also be combined with a reduction step to form alditol acetates, which can simplify the resulting chromatogram.
Experimental Protocols
Protocol 1: Two-Step Methoximation-Silylation of Trehalose
This protocol is a widely used method for the derivatization of sugars and other polar metabolites, providing robust and reproducible results.[3]
Materials:
-
Trehalose standard or dried sample extract
-
Pyridine (B92270) (silylation grade, anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Internal Standard (e.g., sorbitol, adonitol) solution in pyridine
-
Heating block or oven
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dried sample or standard into a GC vial.
-
If the sample is in solution, transfer an aliquot containing the desired amount of trehalose and evaporate to complete dryness under a stream of nitrogen or using a vacuum centrifuge. It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.
-
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial.
-
If using an internal standard, add the appropriate volume at this stage.
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 30°C for 90 minutes with occasional shaking.[3]
-
-
Silylation:
-
After the methoximation step, add 80 µL of MSTFA (with 1% TMCS) to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 30 minutes.[3]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized sample into the GC.
-
Protocol 2: Direct Acetylation of Trehalose
This protocol offers an alternative to silylation and can be advantageous in certain applications.
Materials:
-
Trehalose standard or dried sample extract
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Heating block or oven
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Place 1-5 mg of the dried sample or standard into a GC vial.
-
Ensure the sample is completely dry.
-
-
Acetylation:
-
Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.
-
Cap the vial tightly and vortex to dissolve the sample.
-
Heat the mixture at 100°C for 1 hour.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate or dichloromethane) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final solution into the GC.
-
Quantitative Data
The following table summarizes typical quantitative performance data for the GC-MS analysis of derivatized sugars. While specific data for trehalose is limited, the provided values for other disaccharides using similar derivatization methods offer a reasonable expectation of performance.
| Parameter | Silylation (TMS) | Acetylation | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.640 ng/g (in rice tissue) | Typically in the low ng range | [5] |
| Limit of Quantification (LOQ) | 1.01 ng/g (in rice tissue) | Typically in the low to mid ng range | [5] |
| Precision (RSD) | < 15% | < 15% | [4] |
| Recovery | 85-115% | 80-120% | General expectation |
Note: The LOD and LOQ values are highly dependent on the sample matrix and the specific instrumentation used.
Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection and Quantitation of Trehalose and Other sugars in Rice and Arabidopsis Using GC-MS | ScholarWorks [scholarworks.calstate.edu]
Application Notes and Protocols for Trimethylsilyl-D-(+)-trehalose in Biological Membrane Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a naturally occurring non-reducing disaccharide, is renowned for its exceptional bioprotective properties, particularly in stabilizing biological membranes and proteins during environmental stress such as dehydration and freezing. The modification of trehalose with trimethylsilyl (B98337) (TMS) groups to form Trimethylsilyl-D-(+)-trehalose enhances its hydrophobicity, which may offer unique advantages in interacting with and protecting lipid bilayers. This document provides a comprehensive overview of the application of this compound for preserving biological membranes, including its proposed mechanism of action, quantitative data on the efficacy of trehalose and its derivatives, and detailed experimental protocols. While specific data for this compound is limited, the provided protocols are based on established methods for trehalose and serve as a strong foundation for developing specific applications for its silylated derivative.
Mechanism of Action
The primary mechanism by which trehalose and its derivatives protect biological membranes is through the "water replacement hypothesis" and the "vitrification" theory. The trimethylsilyl modification is thought to enhance the interaction with the hydrophobic regions of the lipid bilayer.[1]
-
Water Replacement: During dehydration or freezing, water molecules that typically hydrate (B1144303) and stabilize the polar head groups of phospholipids (B1166683) are removed. Trehalose, through its hydroxyl groups, can form hydrogen bonds with these head groups, effectively replacing the water molecules and maintaining the native spacing and fluidity of the membrane.[2] The hydrophobic TMS groups of this compound may further anchor the molecule to the membrane surface, enhancing this protective effect.
-
Vitrification: At low water content, concentrated solutions of trehalose can form a glassy, amorphous solid state known as vitrification. This glassy matrix immobilizes the cellular components, preventing the damaging phase transitions of lipids from a liquid-crystalline to a gel state and inhibiting protein denaturation.
-
Enhanced Hydrophobicity: The addition of trimethylsilyl groups increases the hydrophobicity of the trehalose molecule. This property may facilitate a more intimate association with the lipid bilayer, potentially offering enhanced stabilization of the membrane core.
Quantitative Data on Trehalose and Derivatives in Membrane Preservation
While specific quantitative data for this compound is not widely available in published literature, extensive research on trehalose provides a strong baseline for its efficacy. The following tables summarize key findings on the protective effects of trehalose in various systems. These values can be used as a benchmark for evaluating the performance of this compound.
Table 1: Efficacy of Trehalose in Cell Cryopreservation
| Cell Type | Trehalose Concentration | Other Cryoprotectants | Post-Thaw Viability (%) | Reference |
| 3T3 Fibroblasts | 0.2 M (intracellular) | None | > 80% | [1] |
| Human Keratinocytes | 0.2 M (intracellular) | None | ~ 70% | [1] |
| Human Hematopoietic Stem Cells | 1 M | None | Higher than 10% Me2SO | [3] |
| Murine Spermatogonial Stem Cells | 50 mM | DMSO | 89.7 ± 2.0% | [4] |
| Bovine Endothelial Cells | 0.2 - 0.4 M | None | 87 ± 4% | [5] |
Table 2: Stabilization of Liposomes by Trehalose During Freeze-Drying
| Liposome (B1194612) Composition | Trehalose Concentration (trehalose:lipid molar ratio) | Solute Retention (%) | Reference |
| DDA/TDB | > 211 mM | High (qualitative) | [6] |
| Not Specified | 10:1 | High (qualitative) | [6] |
Experimental Protocols
The following protocols are adapted from established methods for trehalose-mediated preservation and should be optimized for specific cell types, membrane compositions, and experimental conditions when using this compound. Due to its increased hydrophobicity, solubility and optimal concentration of this compound may differ from unmodified trehalose.
Protocol 1: Cryopreservation of Mammalian Cells
This protocol provides a general procedure for the cryopreservation of adherent or suspension mammalian cells using a trehalose-based cryoprotectant solution.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cryopreservation medium (e.g., complete culture medium with 10% DMSO as a baseline control)
-
Experimental cryopreservation medium: Serum-free medium containing this compound (start with a concentration range of 50-200 mM for optimization)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
Water bath at 37°C
Procedure:
A. Cell Preparation:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, proceed to the next step.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a small volume of complete medium.
-
Perform a viable cell count (e.g., using trypan blue exclusion assay). Cell viability should be above 90%.
-
Centrifuge the cells again and resuspend the pellet in the experimental cryopreservation medium at a final concentration of 1-5 x 10^6 viable cells/mL.
B. Freezing:
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
C. Thawing:
-
Rapidly thaw the cryovial by immersing it in a 37°C water bath until a small ice crystal remains.
-
Decontaminate the outside of the vial with 70% ethanol.
-
Immediately transfer the cell suspension to a conical tube containing 10 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Plate the cells in a suitable culture vessel and incubate under standard conditions.
D. Viability Assessment:
-
Assess cell viability 24 hours post-thawing using a suitable method (e.g., MTT assay, trypan blue exclusion, or a live/dead cell staining kit).
Protocol 2: Preparation and Freeze-Drying of Liposomes
This protocol describes the preparation of liposomes and their subsequent stabilization during freeze-drying using a trehalose-based lyoprotectant.
Materials:
-
Lipids (e.g., DPPC, cholesterol) in chloroform (B151607)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., HEPES-buffered saline)
-
Lyoprotectant solution: Hydration buffer containing this compound (start with a lipid:trehalose molar ratio of 1:10 for optimization)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Freeze-dryer
-
Vials suitable for freeze-drying
Procedure:
A. Liposome Preparation:
-
Dissolve the desired lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the lyoprotectant solution by vortexing or gentle agitation.
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes of the desired pore size.
B. Freeze-Drying:
-
Aliquot the liposome suspension into freeze-drying vials.
-
Freeze the samples in the freeze-dryer at a controlled rate to a temperature below the eutectic point of the formulation.
-
Apply a vacuum and initiate primary drying to sublimate the ice.
-
After primary drying is complete, increase the shelf temperature for secondary drying to remove residual unfrozen water.
-
Once the cycle is complete, backfill the vials with an inert gas and seal.
C. Rehydration and Characterization:
-
Rehydrate the freeze-dried liposome cake with the original volume of deionized water or buffer.
-
Gently agitate to ensure complete dissolution.
-
Characterize the rehydrated liposomes for size, polydispersity index, and entrapment efficiency of any encapsulated cargo.
Protocol 3: Membrane Integrity Assessment - Liposome Leakage Assay
This assay is used to quantify the ability of a cryoprotectant to prevent leakage of encapsulated contents from liposomes during a stress event like freeze-thawing.
Materials:
-
Liposomes prepared as in Protocol 2, encapsulating a fluorescent dye at a self-quenching concentration (e.g., 50 mM carboxyfluorescein). The lyoprotectant should be present both inside and outside the liposomes.
-
Control liposomes prepared without the lyoprotectant.
-
Fluorescence spectrophotometer.
-
Triton X-100 solution (2% v/v).
Procedure:
-
Measure the initial fluorescence (F_initial) of the liposome suspension.
-
Subject the liposome suspension to a freeze-thaw cycle (e.g., freezing at -80°C and thawing at room temperature).
-
Measure the fluorescence of the thawed liposome suspension (F_post_thaw).
-
Add Triton X-100 to the suspension to a final concentration of 0.1% to completely lyse the liposomes and release all encapsulated dye.
-
Measure the maximum fluorescence (F_max).
-
Calculate the percentage of leakage using the following formula: % Leakage = [(F_post_thaw - F_initial) / (F_max - F_initial)] * 100
A lower percentage of leakage indicates better membrane protection by the cryoprotectant.
Signaling Pathways
Currently, there is no substantial evidence in the scientific literature to suggest that this compound or trehalose itself directly and specifically modulates intracellular signaling pathways as a primary mechanism for its cryoprotective effects. The protective action is widely understood to be biophysical in nature, involving direct interaction with and stabilization of membranes and proteins.
Conclusion
This compound holds promise as a novel cryoprotectant for biological membranes, potentially offering enhanced performance due to its increased hydrophobicity. While direct experimental data for this specific compound is scarce, the extensive research on trehalose provides a solid framework for its application. The protocols and data presented here serve as a valuable resource for researchers and drug development professionals to begin exploring the utility of this compound in their specific systems. It is crucial to empirically determine the optimal concentrations and conditions for this derivative to achieve maximal membrane preservation. Further research is warranted to fully elucidate the comparative efficacy and unique properties of this compound.
References
- 1. Buy this compound (EVT-486536) [evitachem.com]
- 2. Trehalose-Protected Lipid Membranes for Determining Membrane Protein Structure and Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trehalose preserves DDA/TDB liposomes and their adjuvant effect during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Silylation Reactions of Trehalose
Welcome to the technical support center for the optimization of trehalose (B1683222) silylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient silylation of trehalose for various applications, including gas chromatography-mass spectrometry (GC-MS) analysis.
Troubleshooting Guide
This section addresses common issues encountered during the silylation of trehalose.
Issue: Incomplete Silylation or Low Yield
Question: My silylation reaction of trehalose is incomplete, resulting in a mixture of partially silylated products and a low yield of the desired octa-O-trimethylsilyl-trehalose. What are the possible causes and solutions?
Answer: Incomplete silylation is a frequent challenge, particularly with a polyhydroxylated molecule like trehalose, which has eight hydroxyl groups. Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Moisture Contamination: Moisture is highly detrimental to silylation reactions as silylating agents readily react with water.[1] This leads to the consumption of the reagent and reduced availability to react with trehalose.
-
Solution: Ensure all glassware is rigorously dried, either by oven-drying or flame-drying under an inert atmosphere. Use anhydrous solvents and high-purity reagents stored under anhydrous conditions.[1]
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters for driving the reaction to completion.
-
Solution: Consider increasing the reaction temperature. For sterically hindered hydroxyl groups, room temperature may be insufficient. Heating the reaction mixture can significantly increase the reaction rate.[1] Similarly, extending the reaction time can allow for the complete silylation of all eight hydroxyl groups. Monitoring the reaction progress by techniques like TLC or GC is recommended.[1]
-
-
Inadequate Amount of Silylating Agent or Catalyst: Insufficient reagent will naturally lead to incomplete reaction.
-
Solution: Use a molar excess of the silylating agent and, if applicable, the catalyst. A common starting point is 1.1 to 1.5 molar equivalents of the silylating agent per hydroxyl group.[1]
-
-
Steric Hindrance: The multiple hydroxyl groups of trehalose can present steric challenges for bulky silylating agents.
-
Solution: If steric hindrance is suspected, consider using a less bulky silylating agent or optimizing the reaction conditions (higher temperature, longer time) to overcome this barrier. The choice of a strong, non-nucleophilic base can also facilitate the reaction.[1]
-
Issue: Formation of Multiple Peaks in GC-MS Analysis
Question: My GC-MS analysis of silylated trehalose shows multiple peaks instead of a single peak for the fully derivatized product. Why is this happening?
Answer: The presence of multiple peaks in a GC-MS chromatogram of silylated trehalose typically indicates the presence of a mixture of isomers or incompletely silylated derivatives.
Possible Causes and Solutions:
-
Incomplete Silylation: As discussed above, this is a primary cause of multiple peaks, with each peak representing a different degree of silylation.
-
Solution: Refer to the troubleshooting guide for incomplete silylation to optimize your reaction conditions.
-
-
Anomerization (for reducing sugars): While trehalose is a non-reducing sugar and does not anomerize, this can be a significant issue for other sugars, leading to multiple derivatized forms. For trehalose, this is not a direct concern.
-
Formation of Isomeric Byproducts: Under certain conditions, side reactions can lead to the formation of isomers.
-
Degradation of Derivatives: Trimethylsilyl (B98337) (TMS) derivatives can be susceptible to hydrolysis if exposed to moisture before or during analysis.
-
Solution: Ensure the derivatized sample is kept anhydrous and analyzed promptly. Capping vials tightly and using an autosampler that minimizes exposure to the atmosphere can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Which silylating agent is best for trehalose?
The choice of silylating agent depends on the specific application and desired reactivity. Commonly used reagents for sugars include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[3][4]
-
BSTFA is a strong silylating agent.[3]
-
MSTFA is considered one of the strongest and most versatile silylating agents.[3] Its byproducts are volatile, which is advantageous for GC-MS analysis.
-
TMCS is often added as a catalyst (e.g., 1% in BSTFA or MSTFA) to increase the reactivity of the primary silylating agent, especially for sterically hindered hydroxyl groups.[4][5]
-
Hexamethyldisilazane (HMDS) in combination with a catalyst like TMSOTf can also be used for per-O-trimethylsilylation.
Q2: What is a typical protocol for the silylation of trehalose for GC-MS analysis?
A widely used method is a two-step derivatization protocol:
-
Methoximation: This step is crucial for reducing sugars to prevent the formation of multiple anomers, but it is also often included for non-reducing sugars to ensure consistent derivatization.
-
Dissolve the dried trehalose sample in a solution of methoxyamine hydrochloride in pyridine (B92270) (e.g., 15 mg/mL).
-
Incubate the mixture (e.g., at room temperature overnight or at a higher temperature for a shorter period).[6]
-
-
Trimethylsilylation:
-
Add the silylating agent, such as MSTFA with 1% TMCS, to the methoximated sample.
-
Incubate to complete the reaction (e.g., at a specific temperature for a set time).[6]
-
For a single-step per-O-trimethylsilylation, a protocol using trimethylsilyl chloride in pyridine can be employed:
-
Dissolve anhydrous trehalose in anhydrous pyridine.
-
Cool the solution in an ice-water bath.
-
Add trimethylsilyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and proceed overnight.
Q3: How critical is the removal of water from the sample and reaction setup?
It is extremely critical. Silylating agents are highly sensitive to moisture and will preferentially react with any water present, leading to reagent consumption and the formation of silanols.[1] This significantly reduces the yield of the desired silylated trehalose. Therefore, ensuring anhydrous conditions is paramount for a successful reaction.
Data Presentation
Table 1: Comparison of Common Silylating Agents for Sugars
| Silylating Agent | Abbreviation | Silylating Strength | Key Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Very Strong | A powerful and widely used silylating reagent.[3] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very Strong | Considered one of the most versatile and strongest agents; produces volatile byproducts.[3] |
| Trimethylchlorosilane | TMCS | Catalyst | Often used in small percentages to catalyze reactions with BSTFA or MSTFA.[4][5] |
| N-trimethylsilylimidazole | TMSI | Strong | Particularly effective for hydroxyl groups.[5] |
| Hexamethyldisilazane | HMDS | Moderate | Often used with a catalyst for silylating polyhydroxy compounds.[4] |
Table 2: Typical Reaction Conditions for Trehalose Silylation for GC-MS
| Parameter | Condition | Rationale |
| Sample Preparation | Thoroughly dried | To prevent reaction of silylating agent with water. |
| Silylating Reagent | MSTFA + 1% TMCS | A highly effective and common choice for metabolomics. |
| Solvent | Pyridine | A common solvent that also acts as a catalyst and acid scavenger. |
| Temperature | 30-80°C | Higher temperatures can increase reaction rate and overcome steric hindrance. |
| Reaction Time | 30 minutes to overnight | Longer times may be needed for complete silylation of all eight hydroxyl groups. |
| Post-derivatization | Analyze promptly | TMS derivatives can be moisture-sensitive and may degrade over time. |
Experimental Protocols
Protocol 1: Two-Step Derivatization for GC-MS Analysis of Trehalose
This protocol is adapted from methods used for the quantification of sugars in biological samples.[6]
-
Sample Preparation:
-
Ensure the trehalose sample is completely dry. This can be achieved by lyophilization or evaporation under a stream of nitrogen.
-
-
Methoximation:
-
To the dry sample, add 50 µL of freshly prepared methoxylamine hydrochloride (15 mg/mL in anhydrous pyridine).
-
Incubate the mixture at room temperature overnight.
-
Centrifuge the sample to pellet any undissolved material.
-
-
Trimethylsilylation:
-
Transfer the supernatant to a new vial.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture for a specified time and temperature (e.g., 30 minutes at 37°C).
-
-
Analysis:
-
Cool the sample to room temperature before injecting it into the GC-MS system.
-
Protocol 2: Per-O-trimethylsilylation of Trehalose
This protocol is suitable for the bulk synthesis of octa-O-trimethylsilyl-trehalose.
-
Reaction Setup:
-
Dissolve anhydrous trehalose in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice-water bath.
-
-
Reagent Addition:
-
Slowly add trimethylsilyl chloride (a significant molar excess, e.g., >8 equivalents) to the stirred solution.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by adding it to a separatory funnel containing hexane (B92381) and water.
-
Extract the aqueous phase with hexane.
-
Combine the organic phases, dry over a drying agent (e.g., MgSO4), and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica (B1680970) gel flash chromatography if necessary.
-
Mandatory Visualization
Caption: General workflow for the silylation of trehalose for GC-MS analysis.
Caption: Troubleshooting decision tree for incomplete silylation of trehalose.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection and Quantitation of Trehalose and Other sugars in Rice and Arabidopsis Using GC-MS | ScholarWorks [scholarworks.calstate.edu]
Preventing hydrolysis of Trimethylsilyl-D-(+)-trehalose during analysis
Welcome to the technical support center for the analysis of Trimethylsilyl-D-(+)-trehalose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis during experimental analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is derivatization necessary for its analysis?
This compound is a derivative of D-(+)-trehalose where the hydroxyl groups have been replaced with trimethylsilyl (B98337) (TMS) groups. This derivatization is essential for gas chromatography (GC) analysis.[1][2] The silylation process increases the volatility and thermal stability of the otherwise non-volatile trehalose (B1683222), allowing it to be vaporized and separated by GC.[3][4]
Q2: What causes the hydrolysis of this compound?
The primary cause of hydrolysis is exposure to moisture.[5][6] The silicon-oxygen bond in the silyl (B83357) ether is susceptible to cleavage by water, which reverts the derivative back to trehalose and trimethylsilanol. This process can be catalyzed by acidic or basic conditions.[7][8]
Q3: How can I prevent hydrolysis of my derivatized sample?
Preventing hydrolysis requires strict adherence to anhydrous (water-free) conditions throughout the entire process, from sample preparation to analysis.[5][6] Key preventative measures include:
-
Using high-quality, anhydrous solvents and reagents.[5]
-
Performing the derivatization reaction in a dry environment (e.g., under a nitrogen stream).
-
Minimizing the time between derivatization and analysis.[5]
-
Storing derivatized samples at low temperatures if immediate analysis is not possible.[10][11]
Q4: Which silylating agent is best for derivatizing trehalose?
Several powerful silylating agents are available, including N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N,N-Bis(trimethylsilyl)acetamide (BSA).[5][9] BSTFA, often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a common and effective choice for derivatizing sugars like trehalose.[6][10] The selection of the reagent can depend on the specific sample matrix and analytical instrumentation.[5]
Q5: How should I store my derivatized this compound samples?
If immediate analysis is not feasible, derivatized samples should be stored in tightly sealed vials at low temperatures to minimize hydrolysis.[10] Storage at -18°C or -20°C has been shown to improve the stability of TMS derivatives for up to 20 weeks.[10][11] It is also crucial to limit the number of freeze-thaw cycles, as this can promote degradation.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no peak for this compound | 1. Incomplete derivatization.[12] 2. Hydrolysis of the TMS derivative.[5] 3. Degraded silylating reagent.[6] | 1. Optimize the derivatization reaction (e.g., increase temperature, time, or reagent amount). Ensure the sample is completely dry before adding the reagent.[9] 2. Ensure strictly anhydrous conditions. Analyze the sample as quickly as possible after derivatization.[5][6] 3. Use a fresh, properly stored vial of the silylating agent.[6] |
| Multiple peaks for the derivatized trehalose | 1. Incomplete silylation leading to partially derivatized forms.[12] 2. Formation of anomers or tautomers of trehalose during derivatization.[13] 3. Presence of artifacts from the silylating reagent or solvent.[3][12] | 1. Ensure a sufficient molar excess of the silylating agent and optimal reaction conditions to drive the reaction to completion.[5] 2. An oximation step using hydroxylamine (B1172632) hydrochloride prior to silylation can prevent the formation of multiple peaks for reducing sugars by locking them in an open-chain form.[13][14] 3. Run a blank with only the solvent and derivatizing agent to identify any artifact peaks.[12] |
| Decreasing peak area over multiple injections from the same vial | 1. Hydrolysis due to atmospheric moisture entering the vial with each injection.[11] 2. Evaporation of the solvent. | 1. Prepare single-injection aliquots to avoid repeatedly puncturing the septum of a single vial.[11] 2. Ensure vials are properly sealed and that the autosampler tray is cooled if available. |
| Poor peak shape (e.g., tailing) | 1. Active sites in the GC inlet liner or on the column. 2. Co-elution with interfering compounds from the sample matrix.[1] | 1. Use a deactivated inlet liner. Injecting the silylating agent (e.g., BSTFA) alone can sometimes help to temporarily passivate the system.[6] 2. Optimize the GC temperature program to improve separation. Consider a sample cleanup step prior to derivatization. |
Experimental Protocols
Protocol 1: Silylation of D-(+)-Trehalose using BSTFA with 1% TMCS
This protocol provides a general guideline for the preparation of this compound for GC-MS analysis.
Materials:
-
D-(+)-Trehalose sample
-
Anhydrous pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., phenyl-β-D-glucoside)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the trehalose sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[5][9]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample. Add the internal standard at this stage. Then, add 100 µL of BSTFA with 1% TMCS to the vial.[13]
-
Reaction: Tightly seal the vial and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[9][10]
-
Cooling and Analysis: Allow the reaction mixture to cool to room temperature. The sample is now ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent like hexane.[5]
Protocol 2: Stability Test of this compound
This protocol outlines a method to assess the hydrolytic stability of the derivatized trehalose under different storage conditions.
Procedure:
-
Derivatization: Prepare a stock solution of derivatized trehalose following Protocol 1.
-
Aliquoting: Aliquot the stock solution into multiple GC vials.
-
Time 0 Analysis: Immediately analyze one of the vials by GC-MS to establish the initial concentration ("Time 0").[9]
-
Stability Setup: For the remaining vials, divide them into groups for storage at different temperatures (e.g., -20°C, 4°C, and 25°C).[9][10] To test for hydrolytic stability, a controlled amount of water can be added to a separate set of vials.
-
Time-Point Analysis: At predetermined intervals (e.g., 2, 8, 24, 48 hours, and 7 days), retrieve one vial from each temperature group. Allow the vial to come to room temperature before analysis.[9]
-
Data Analysis: For each time point, calculate the peak area ratio of the this compound to the internal standard. Compare these ratios to the "Time 0" measurement to determine the extent of degradation.[9]
Data Presentation
Table 1: Relative Stability of Silyl Ethers to Acid-Catalyzed Hydrolysis
| Silyl Ether | Relative Stability |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
Data adapted from established relative resistance values in acidic media.[7][15] This table highlights that TMS ethers are the most susceptible to acid-catalyzed hydrolysis among common silyl ethers.
Table 2: Stability of TMS Derivatives under Various Storage Conditions
| Compound Type | Storage Temperature | Stability Duration | Reference |
| Various TMS Derivatives | -18°C | Up to 20 weeks | [10] |
| Various TMS Derivatives | 4°C and 25°C | Unstable | [10] |
| Plant Polar Metabolites (TMS) | -20°C | Stable for 72 hours | [11] |
| Plant Polar Metabolites (TMS) | 4°C and 25°C | Moderately to very unstable over 72 hours | [11] |
This table summarizes findings on the stability of TMS derivatives, indicating that low-temperature storage is critical for preserving sample integrity.
Visualizations
Caption: Workflow for preventing hydrolysis during the silylation of trehalose.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 13. books.rsc.org [books.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Technical Support Center: Troubleshooting Chromatographic Issues with Silylated Trehalose
Welcome to the technical support center for the analysis of silylated trehalose (B1683222). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the gas chromatography (GC) analysis of silylated trehalose, particularly the appearance of multiple peaks in the chromatogram.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple peaks in the chromatogram for my silylated trehalose sample, which should be a single compound?
The presence of multiple peaks for a derivatized pure compound like trehalose in a GC chromatogram can be attributed to several factors during sample preparation and analysis. The most common causes include:
-
Incomplete Derivatization: Not all of the eight hydroxyl (-OH) groups on the trehalose molecule have been replaced with a trimethylsilyl (B98337) (TMS) group. Partially silylated trehalose molecules will have different volatilities and polarities, causing them to elute at different retention times and appear as separate peaks.
-
Presence of Water (Moisture): Silylating reagents are highly sensitive to moisture. Any water present in the sample, solvents, or glassware will react with the silylating agent, reducing its availability to derivatize the trehalose and leading to incomplete derivatization. Water can also cause the hydrolysis of the already formed TMS derivatives.
-
Formation of Silylation Artifacts and By-products: The silylation reaction itself can produce unexpected derivatives or by-products.[1][2][3] These artifacts can arise from reactions of the silylating reagent with itself, with solvents, or with other components in the sample matrix.[1][3]
-
Hydrolysis of Trehalose: Although trehalose is a relatively stable non-reducing sugar, it can undergo hydrolysis under certain conditions (e.g., acidic or enzymatic contamination) to form glucose. Glucose, being a reducing sugar, exists in multiple anomeric forms (α and β) which, upon silylation, will result in multiple peaks.
-
Isomer Formation: While α,α-trehalose is the most common form, other stereoisomers like α,β-trehalose and β,β-trehalose exist. If the trehalose standard is not pure, these isomers will appear as separate peaks after silylation.
-
Chromatographic Issues: Problems with the GC system itself, such as carryover from a previous injection, contamination in the inlet liner, or column degradation, can lead to the appearance of extraneous peaks.[4][5]
Q2: How can I prevent incomplete silylation of my trehalose sample?
To ensure complete derivatization, consider the following:
-
Ensure Anhydrous Conditions: Thoroughly dry your trehalose sample before adding the silylation reagents. Use anhydrous solvents and oven-dried glassware. Avoid any exposure to atmospheric moisture during the derivatization process.
-
Use a Sufficient Amount of Silylating Reagent: A molar excess of the silylating reagent is necessary to drive the reaction to completion. It is recommended to use a well-established protocol with optimized reagent volumes.
-
Optimize Reaction Time and Temperature: Silylation of all eight sterically hindered hydroxyl groups on trehalose may require specific reaction times and temperatures. Refer to the recommended protocol below for guidance. Heating is often necessary to ensure the reaction goes to completion.[6]
-
Use of a Catalyst: A catalyst like trimethylchlorosilane (TMCS) is often included in silylation reagent mixtures (e.g., BSTFA + 1% TMCS) to increase the reactivity of the silylating agent and facilitate the derivatization of sterically hindered hydroxyl groups.[7]
Q3: What is the recommended protocol for the silylation of trehalose?
A general two-step derivatization protocol is often recommended for sugars to ensure complete derivatization and to handle any potential reducing sugar contaminants. Although trehalose is non-reducing, following a robust protocol is advisable.
Experimental Protocol: Silylation of Trehalose for GC-MS Analysis
This protocol is a compilation of best practices for the trimethylsilylation (TMS) of trehalose.
Materials:
-
Trehalose standard
-
Anhydrous pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
-
GC vials with caps (B75204) and septa
-
Microsyringes
-
Anhydrous solvent (e.g., dichloromethane, hexane) for sample transfer if necessary
Procedure:
-
Sample Preparation:
-
Ensure the trehalose sample is completely dry. If the sample is in an aqueous solution, it must be lyophilized (freeze-dried) to remove all water.
-
Place the dried trehalose sample (typically in the microgram to low milligram range) into a clean, dry GC vial.
-
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to the vial to dissolve the trehalose.
-
Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the vial.
-
Cap the vial tightly.
-
Heat the vial at 70-80°C for 60 minutes in a heating block or oven. This ensures the complete silylation of all hydroxyl groups.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Note: For samples that may contain reducing sugars, a preliminary methoximation step is recommended before silylation to prevent the formation of multiple peaks from anomers.[8][9]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Silylating Reagent | BSTFA + 1% TMCS or MSTFA | Powerful silylating agents capable of derivatizing sterically hindered hydroxyls. TMCS acts as a catalyst.[7][8] |
| Solvent | Anhydrous Pyridine | Good solvent for carbohydrates and acts as a catalyst.[6][10] |
| Reagent Ratio | Molar excess of silylating reagent to hydroxyl groups | Drives the reaction to completion. |
| Reaction Temperature | 60-80°C | Provides the necessary energy to overcome the activation barrier for silylating all hydroxyl groups. |
| Reaction Time | 30-90 minutes | Ensures sufficient time for the reaction to proceed to completion.[9] |
| Sample Condition | Completely dry (anhydrous) | Prevents the silylating reagent from reacting with water, which would lead to incomplete derivatization.[6] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the issue of multiple peaks in the chromatogram of silylated trehalose.
References
- 1. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 2. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of Trimethylsilyl-D-(+)-trehalose
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Trimethylsilyl-D-(+)-trehalose synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or no yield of the desired silylated trehalose (B1683222). | Incomplete reaction: Insufficient silylating agent, base, or reaction time. | - Increase the molar equivalents of the silylating agent and/or base. - Extend the reaction time and monitor progress by TLC. - Consider using a more reactive silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).[1][2] |
| Moisture in the reaction: Silylating agents are highly sensitive to water, which leads to their decomposition.[3] | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Dry the starting trehalose thoroughly before use. Anhydrous trehalose is commercially available.[4][5] | |
| Poor quality of reagents: Degradation of the silylating agent or base. | - Use freshly opened or distilled reagents. - Store silylating agents under an inert atmosphere and away from moisture. | |
| 2. The reaction is incomplete, showing multiple spots on TLC. | Insufficient reagent stoichiometry: Not enough silylating agent or base to fully silylate all eight hydroxyl groups. | - Recalculate and ensure a sufficient excess of the silylating agent and base are used. For per-silylation, a significant excess is often required. |
| Steric hindrance: As silylation proceeds, steric hindrance can slow down the reaction at the remaining hydroxyl groups. | - Increase the reaction temperature or prolong the reaction time.[6] - Consider using a less sterically hindered silylating agent if partial silylation is the goal. | |
| Reaction monitoring: Misinterpretation of TLC results. | - Co-spot the reaction mixture with the starting material (trehalose) to clearly identify its position. - Use a suitable staining agent (e.g., p-anisaldehyde) for visualization as trehalose and its silylated derivatives may not be UV-active.[7] | |
| 3. The product degrades during workup or purification. | Hydrolysis of TMS ethers: TMS ethers are labile and can be cleaved by acidic or basic aqueous conditions during workup.[8] | - Neutralize the reaction mixture to a pH of ~7 before extraction. - Use a buffered aqueous solution (e.g., saturated sodium bicarbonate or ammonium (B1175870) chloride) for washing. - Minimize contact time with the aqueous phase. |
| Degradation on silica (B1680970) gel: Residual acidity of silica gel can cleave the TMS groups during column chromatography. | - Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent). - Use pre-treated neutral silica gel. - Use a less polar eluent system if possible. | |
| 4. Formation of a white precipitate during the reaction. | Formation of ammonium salts: When using silylating agents like TMSCl with an amine base (e.g., pyridine (B92270) or triethylamine), the hydrochloride salt of the amine is formed as a byproduct. | - This is a normal byproduct of the reaction and indicates that the reaction is proceeding. The salt is typically removed during the aqueous workup. |
| 5. How can I achieve a near-quantitative yield of per-O-trimethylsilyl trehalose? | Suboptimal reaction conditions or reagents. | - The use of N,O-bis(trimethylsilyl)acetamide (BSA) as the silylating agent with a catalytic amount of TBAF has been reported to achieve per-silylation in high yield.[2] - Rigorously anhydrous conditions are critical for achieving high yields.[3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Per-O-trimethylsilyl-D-(+)-trehalose (Octa-TMS-trehalose)
This protocol is adapted for achieving a high yield of the fully silylated product.
Materials:
-
Anhydrous D-(+)-trehalose
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
Tetrabutylammonium fluoride (B91410) (TBAF), catalytic amount
-
Anhydrous pyridine
-
Anhydrous toluene (B28343)
-
Anhydrous hexane
-
Anhydrous ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve anhydrous D-(+)-trehalose (1 equivalent) in anhydrous pyridine.
-
Azeotropic Distillation: Add anhydrous toluene and remove the solvents under reduced pressure to azeotropically remove any trace amounts of water. Repeat this step twice.
-
Silylation: Re-dissolve the dried trehalose in anhydrous pyridine. Add N,O-bis(trimethylsilyl)acetamide (BSA, > 8 equivalents, e.g., 10 equivalents) to the solution. Add a catalytic amount of TBAF.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 8:2 v/v). The fully silylated product should have a much higher Rf value than the starting material and partially silylated intermediates.
-
Workup: Once the reaction is complete (disappearance of starting material and intermediates on TLC), cool the reaction mixture in an ice bath. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel pre-treated with triethylamine (e.g., 1% triethylamine in the eluent) using a hexane:ethyl acetate gradient to yield the pure per-O-trimethylsilyl-D-(+)-trehalose as a colorless oil or white solid.
Protocol 2: Deprotection of Per-O-trimethylsilyl-D-(+)-trehalose
This protocol describes the removal of the TMS protecting groups to regenerate trehalose.
Materials:
-
Per-O-trimethylsilyl-D-(+)-trehalose
-
Dowex 50WX8 resin (or other acidic resin)
Procedure:
-
Dissolution: Dissolve the per-O-trimethylsilyl-D-(+)-trehalose (1 equivalent) in a mixture of dichloromethane and methanol (1:1 v/v).
-
Deprotection: Add Dowex 50WX8 resin to the solution and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed. The product, trehalose, will have a much lower Rf value and will likely remain at the baseline in many common organic solvent systems.
-
Workup: Filter the reaction mixture to remove the resin.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected D-(+)-trehalose. The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Comparison of Silylating Agents for Trehalose
| Silylating Agent | Common Base/Catalyst | Reactivity | Byproducts | Typical Yield Range | Notes |
| TMSCl (Trimethylsilyl chloride) | Pyridine, Triethylamine | High | Amine hydrochloride salt | Moderate to High | Highly moisture-sensitive; reaction is exothermic. |
| BSA (N,O-bis(trimethylsilyl)acetamide) | Catalytic TBAF or TMSOTf | Very High | Acetamide, TMS-acetamide | High to Quantitative[2] | Byproducts are generally volatile or soluble and easily removed. |
| HMDS (Hexamethyldisilazane) | Catalytic TMSOTf or acid | Moderate | Ammonia | Moderate to High | Often requires a catalyst to achieve good reaction rates. |
Visualizations
Experimental Workflow for Per-O-Silylation of Trehalose
Caption: Workflow for the per-O-silylation of trehalose.
Troubleshooting Logic for Low Yield in Trehalose Silylation
Caption: Troubleshooting flowchart for low yield in trehalose silylation.
Mechanism of Silylation with Trimethylsilyl Chloride
Caption: Simplified mechanism of alcohol silylation with TMSCl.
References
- 1. researchgate.net [researchgate.net]
- 2. 6,6′-Aryl Trehalose Analogs as Potential Mincle Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trehalose, TMS [webbook.nist.gov]
- 5. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Silylation of Carbohydrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the silylation of carbohydrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the silylation of carbohydrates?
A1: Researchers often face several challenges during carbohydrate silylation, including:
-
Incomplete Reactions: The reaction may not proceed to completion, resulting in a mixture of partially and fully silylated products.
-
Side Reactions: Undesired reactions such as silyl (B83357) group migration can occur, leading to a complex mixture of isomers.[1][2][3]
-
Formation of Multiple Isomers: Carbohydrates exist as anomers and tautomers in solution, which can lead to the formation of multiple silylated products, complicating analysis.[4][5]
-
Steric Hindrance: The bulky nature of both the carbohydrate and the silylating agent can lead to regioselectivity issues, where some hydroxyl groups are preferentially silylated over others.[6][7]
-
Hydrolysis of Silyl Ethers: Silyl ethers are susceptible to hydrolysis, especially during aqueous workup, which can lead to the loss of the protecting group.[8]
-
Purification Difficulties: Separating the desired silylated carbohydrate from byproducts and partially silylated intermediates can be challenging.[9]
-
Low Solubility: Carbohydrates have poor solubility in many common organic solvents used for silylation.[10]
Q2: How can I improve the yield of my carbohydrate silylation reaction?
A2: To improve the yield of your silylation reaction, consider the following:
-
Optimize Reaction Conditions: Adjust the reaction time, temperature, and stoichiometry of reagents. Using a slight excess of the silylating agent can help drive the reaction to completion.
-
Choice of Silylating Agent: Different silylating agents have varying reactivity. For sterically hindered hydroxyl groups, a more reactive agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilylimidazole (TMSI) may be more effective.[11][12][13]
-
Solvent Selection: The choice of solvent is crucial. While pyridine (B92270) has been traditionally used due to its ability to dissolve carbohydrates and act as a catalyst, other solvents like dimethylformamide (DMF), acetonitrile, or even ionic liquids can be effective.[10][11][12][13] Ionic liquids, in particular, can enhance the solubility of carbohydrates.[10]
-
Use of Catalysts: Acid or base catalysts can accelerate the reaction. For example, a small amount of trimethylchlorosilane (TMCS) is often added as a catalyst in reactions using hexamethyldisilazane (B44280) (HMDS) or BSTFA.[13][14]
-
Ensure Anhydrous Conditions: Silylating agents are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the reagent.[4][14]
Q3: I am observing multiple peaks in my GC/LC-MS analysis after silylation. What could be the cause and how can I simplify the chromatogram?
A3: The presence of multiple peaks is a common issue and can be attributed to the formation of different anomers (α and β) and tautomers (pyranose and furanose forms) of the carbohydrate in solution.[5] To simplify your chromatogram:
-
Oximation: Perform an oximation step prior to silylation. This converts the open-chain aldehyde or ketone form of the sugar into an oxime, which exists as only two isomers (syn and anti), significantly reducing the number of peaks.[4][11]
-
Equilibration: Allow the carbohydrate to equilibrate in the reaction solvent before adding the silylating agent. This can sometimes favor the formation of a single, more stable anomer.[13]
-
Optimized Chromatography: Adjust your chromatographic method to improve the separation of the different isomers.
Q4: How can I prevent the migration of silyl groups during the reaction?
A4: Silyl group migration is a known issue in carbohydrate chemistry, where a silyl group moves from one hydroxyl group to another.[1][2][3] This is often influenced by the reaction conditions and the stability of the resulting silyl ether. To minimize migration:
-
Reaction Conditions: Silyl migration can be promoted by both acidic and basic conditions.[2] Careful control of the reaction pH is important.
-
Choice of Silyl Group: Bulkier silyl groups are generally less prone to migration.
-
Temperature Control: Running the reaction at a lower temperature may help to reduce the rate of migration.
Q5: My silylated carbohydrate is being cleaved during the workup. What can I do to prevent this?
A5: Silyl ethers are sensitive to both acidic and basic aqueous conditions.[8] To prevent premature cleavage during workup:
-
Neutral pH: Maintain the pH of the aqueous phase as close to neutral (pH 7) as possible.[8]
-
Avoid Strong Acids and Bases: Do not use strong acidic or basic solutions for quenching or extraction.[8] A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a milder alternative for quenching.[8]
-
Minimize Contact Time: Reduce the time your product is in contact with the aqueous phase.
-
Non-Aqueous Workup: For extremely labile silyl ethers, a non-aqueous workup may be necessary. This can involve filtering the reaction mixture through a pad of celite or silica (B1680970) gel to remove solid byproducts, followed by evaporation of the solvent.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Silylation | Insufficient silylating agent. | Increase the molar excess of the silylating agent. |
| Low reactivity of the silylating agent. | Use a more powerful silylating agent (e.g., BSTFA + 1% TMCS, TMSI).[13] | |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature. | |
| Presence of moisture. | Ensure all reagents and glassware are anhydrous.[4] | |
| Steric hindrance at a specific hydroxyl group. | Use a less bulky silylating agent if possible, or a more reactive one.[6] | |
| Multiple Peaks in Chromatogram | Formation of anomers and tautomers. | Perform an oximation step prior to silylation.[4][11] |
| Incomplete reaction leading to a mixture of products. | See "Incomplete Silylation" section. | |
| Silyl Group Migration | Reaction conditions (acidic or basic). | Carefully control the pH of the reaction mixture.[2] |
| High reaction temperature. | Perform the reaction at a lower temperature. | |
| Product Decomposition During Workup | Hydrolysis of the silyl ether by acidic or basic aqueous solutions. | Maintain a neutral pH during workup; use mild quenching agents like saturated NH₄Cl solution.[8] |
| Extended contact with aqueous phase. | Minimize the duration of the aqueous workup. | |
| Low Product Recovery After Purification | Adsorption of the polar silylated carbohydrate onto silica gel. | Use a less polar adsorbent for chromatography or consider reverse-phase chromatography.[9] |
| Volatility of the silylated product. | Be cautious during solvent removal; use lower temperatures and pressures. |
Quantitative Data
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10 - 100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data sourced from multiple sources and represents general trends.[8][15] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Monosaccharide for GC Analysis (with Oximation)
This protocol is adapted from methods described for the analysis of carbohydrates in various samples.[11][12]
Materials:
-
Carbohydrate sample (e.g., glucose, fructose)
-
Pyridine (anhydrous)
-
Hydroxylamine (B1172632) hydrochloride
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., salicin)
-
Heating block or oven
-
GC vials
Procedure:
-
Sample Preparation: Weigh approximately 1-5 mg of the carbohydrate sample into a GC vial. If using an internal standard, add it at this stage.
-
Oximation:
-
Add 100 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine to the vial.
-
Cap the vial tightly and heat at 90°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Recap the vial and heat at 90°C for 30 minutes.
-
Cool the vial to room temperature before GC analysis.
-
Protocol 2: "Silyl-Safe" Aqueous Workup to Prevent Hydrolysis
This protocol is designed to minimize the risk of silyl ether hydrolysis during the workup of a reaction mixture.[8]
Procedure:
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to quench the reaction. Monitor for any gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with a small amount of saturated aqueous NaHCO₃ solution (if the reaction was acidic) or saturated aqueous NH₄Cl solution (if the reaction was basic), followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for preventing silyl ether hydrolysis during workup.
Caption: General experimental workflow for the silylation of carbohydrates.
Caption: Relative stability of common silyl ethers to acidic and basic hydrolysis.
References
- 1. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced steric hindrance and optimized spatial arrangement of carbohydrate ligands in imprinted monolayers for enhanced protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of carbohydrate silylation for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Trimethylsilyl-D-(+)-trehalose
Welcome to the technical support center for the analysis of Trimethylsilyl-D-(+)-trehalose. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on matrix effects.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of D-(+)-trehalose necessary for Gas Chromatography-Mass Spectrometry (GC-MS) analysis?
A1: D-(+)-trehalose, like other sugars, is a highly polar and non-volatile molecule. These properties make it unsuitable for direct analysis by GC-MS, which requires compounds to be volatile enough to travel through the GC column. Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl (-OH) groups on the trehalose (B1683222) molecule into nonpolar trimethylsilyl (B98337) (-OTMS) ethers. This process, known as silylation, increases the molecule's volatility, making it amenable to GC-MS analysis.[1][2]
Q2: What are matrix effects in the context of TMS-trehalose analysis?
A2: Matrix effects refer to the alteration of the analytical signal (ion intensity) of the target analyte (TMS-trehalose) due to the presence of other co-eluting components in the sample matrix.[3] These effects can manifest as either signal suppression (a decrease in intensity) or signal enhancement (an increase in intensity), leading to inaccurate quantification.[3][4][5] In the GC-MS analysis of silylated metabolites, these effects are often caused by interactions within the sample, incomplete transfer of the analyte during injection, or interactions at the beginning of the chromatographic separation.[4][5][6]
Q3: How significant are matrix effects for silylated carbohydrates like trehalose?
A3: For silylated carbohydrates and organic acids, matrix effects typically result in signal suppression or enhancement that does not exceed a factor of approximately two.[4][5][6] However, the extent of the effect is dependent on the specific compounds in the matrix and their concentrations.[5] For instance, the presence of phosphate (B84403) at concentrations above 0.1 mM has been shown to suppress the signal of carbohydrates.[5]
Q4: I see multiple peaks in my chromatogram for a pure TMS-trehalose standard. Is this normal?
A4: Yes, this is a common phenomenon when analyzing silylated sugars. Trimethylsilylation of sugars can result in the formation of multiple isomers (anomers), which are then separated by the GC column, leading to multiple chromatographic peaks for a single compound.[1][7][8] To simplify the chromatogram, an oximation step can be performed prior to silylation, which typically reduces the number of resulting isomers to just two.[1][2] For quantitative analysis, it is crucial to ensure that all relevant isomer peaks are integrated and summed.[7]
Q5: Can I use water to dissolve my sample for GC-MS analysis?
A5: No, GC-MS analysis cannot be performed directly on samples dissolved in water.[9] You must use volatile organic solvents such as hexane, dichloromethane, or ethyl acetate.[9] Furthermore, silylation reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[1][2] Therefore, samples must be thoroughly dried before the silylation step.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of TMS-D-(+)-trehalose.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for TMS-Trehalose | 1. Incomplete Derivatization: Presence of moisture in the sample or reagents.[1][2] 2. Sample Degradation: Sample components may not be volatile at temperatures below 300°C.[9] 3. Signal Suppression (Matrix Effect): High concentrations of co-eluting matrix components (e.g., salts, phosphates).[5] | 1. Ensure the sample is completely dry before adding the silylation reagent. Use molecular sieves if necessary, but be aware they may retain some derivatized sugars.[1] 2. Verify the thermal stability of your analyte and matrix. 3. Dilute the sample to reduce the concentration of interfering compounds. Use matrix-matched calibration standards or an internal standard (e.g., a stable isotope-labeled trehalose) to compensate for the effect.[10][11][12] |
| Poor Peak Shape or Tailing | 1. Active Sites in GC System: Un-silylated hydroxyl or amine groups in the sample can interact with active sites in the injector liner or column. 2. Column Contamination: Buildup of non-volatile residues from previous injections.[9] 3. Improper Derivatization: Incomplete reaction leaving polar -OH groups. | 1. Use a deactivated injector liner. Ensure the derivatization reaction has gone to completion. 2. Bake out the GC column according to the manufacturer's instructions. Trim the first few centimeters of the column. 3. Optimize the derivatization protocol (reagent volume, temperature, time). Ensure the sample is dry. |
| Inconsistent or Poor Reproducibility | 1. Variable Matrix Effects: Differences in matrix composition between samples.[5] 2. Derivatization Inconsistency: Variations in reaction time, temperature, or moisture exposure. 3. Injection Volume Variation: Issues with the autosampler syringe. | 1. Implement a robust sample cleanup procedure. Use matrix-matched calibrants or an internal standard for every sample.[12] 2. Standardize the derivatization protocol meticulously. Prepare reagents fresh and handle them in an inert atmosphere if possible. 3. Perform regular maintenance on the GC autosampler. Check the syringe for bubbles or blockage. |
| Signal Higher Than Expected (Enhancement) | 1. Signal Enhancement (Matrix Effect): Certain matrix components can protect the analyte from degradation in the hot injector or improve ionization efficiency.[4][6] 2. Co-eluting Interference: Another compound has the same retention time and mass fragments as TMS-trehalose. | 1. Use matrix-matched calibration standards or the standard addition method for accurate quantification.[12] Note that enhancement effects tend to decrease at higher analyte concentrations.[6] 2. Check the mass spectrum carefully. Adjust the GC temperature program to improve chromatographic separation. Use a more selective mass transition if using a triple quadrupole MS. |
Quantitative Data Summary
Matrix effects can significantly impact the accuracy of quantification. The table below summarizes reported observations on signal alteration.
| Analyte(s) | Matrix Component(s) | Observed Effect | Magnitude of Effect |
| Carbohydrates & Organic Acids | General complex biological matrix | Signal Suppression & Enhancement | Generally does not exceed a factor of ~2.[4][5][6] |
| Various Organic Acids | 5 mM Oxalic Acid | Signal Suppression | Ranged from 16% to 35% suppression.[5] |
| Carbohydrates & Organic Acids | Phosphate (>0.1 mM) | Signal Suppression | Dynamic suppression observed.[5] |
| 20 µM Glucose | Sulfate, Phosphate, Gluconate | Signal Suppression | Concentration-dependent suppression.[6] |
| 7 µM Glucose | Mixture of 9 model compounds | Signal Enhancement | Enhancement effect observed at low analyte concentration.[6] |
Experimental Protocols
Protocol 1: Trimethylsilylation (TMS) of Trehalose
This protocol provides a general guideline for the derivatization of trehalose from a dried sample extract.
Reagents & Materials:
-
Dried sample extract containing trehalose
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or Argon gas source (optional)
Procedure:
-
Ensure the sample extract is completely dry. This is a critical step, as moisture will interfere with the silylation reaction.[1][2] Lyophilization or drying under a stream of nitrogen is recommended.
-
Add 50 µL of anhydrous pyridine to the dried sample in a reaction vial to dissolve the contents.
-
Add 80 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 60 minutes to complete the derivatization reaction.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. It is recommended to analyze the sample within 24 hours.
Protocol 2: GC-MS Analysis
This is a representative method. Parameters should be optimized for your specific instrument and application.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 - 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split, depending on concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 20°C/min.
-
Hold at 300°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800 (for full scan mode). For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Visualizations
Caption: General workflow for the GC-MS analysis of TMS-D-(+)-trehalose.
Caption: Troubleshooting logic for inaccurate TMS-trehalose quantification.
Caption: The impact of matrix components on the analyte signal.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chromforum.org [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Stability of trimethylsilyl ethers of sugars in different solvents
Welcome to the technical support center for the handling and analysis of trimethylsilyl (B98337) (TMS) ethers of sugars. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are my TMS-derivatized sugars showing poor stability and degrading quickly?
A1: Trimethylsilyl ethers of sugars are inherently labile and susceptible to hydrolysis.[1][2] Their stability is significantly compromised by the presence of moisture. It is crucial to maintain anhydrous conditions throughout the derivatization and analysis process. Ensure that all glassware, solvents, and reagents are thoroughly dried.[1] Protic solvents, such as methanol (B129727) or water, are incompatible with TMS reagents and will lead to rapid degradation of the derivatives.[1] For optimal stability, especially for samples in a GC autosampler, storage at low temperatures (4°C or -20°C) is recommended.[3]
Q2: I am observing multiple peaks for a single sugar after derivatization. What is causing this?
A2: The presence of multiple peaks for a single sugar is a common phenomenon resulting from the formation of different anomers (α and β) and isomers (pyranose and furanose forms) during the derivatization process. To address this, a two-step derivatization protocol is often employed. This involves an initial methoximation step to stabilize the carbonyl group of the sugar, followed by silylation. This procedure prevents the formation of multiple isomers and yields a single, stable derivative for each sugar.[2]
Q3: Which silylating reagent is best for sugars?
A3: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are two of the most powerful and commonly used silylating reagents for carbohydrates.[2] MSTFA is considered one of the strongest and most versatile silylating agents.[2] The choice between them may depend on the specific sugar and the complexity of the sample matrix. Often, a catalyst such as trimethylchlorosilane (TMCS) is added (e.g., BSTFA + 1% TMCS) to enhance the reactivity of the silylating agent, especially for hindered hydroxyl groups.
Q4: What is the recommended solvent for the silylation of sugars?
A4: Pyridine (B92270) is a traditional and effective solvent for the silylation of sugars as it also acts as a catalyst.[1] However, due to its odor and toxicity, other aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are also widely used and can facilitate the dissolution of polyhydroxy compounds.[4] The choice of solvent can influence the reaction rate and the stability of the resulting TMS ethers.
Q5: How long are TMS derivatives of sugars stable for GC-MS analysis?
A5: The stability of TMS derivatives can be a concern, especially during long analytical runs. While some derivatives may be stable for up to 72 hours when stored at 4°C or -20°C, others can show significant degradation even within a few hours at room temperature.[3] It is best practice to analyze the derivatized samples as soon as possible, ideally within 24 hours.[2] If samples need to be stored, they should be kept in tightly sealed vials at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no derivatization observed | Presence of moisture in the sample or reagents. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh silylating reagents. Dry the sample thoroughly before adding reagents.[1] |
| Incomplete reaction. | Increase the reaction time or temperature. For hindered hydroxyl groups, ensure a catalyst like TMCS is used.[1] | |
| Peak tailing or poor chromatography | Incomplete derivatization of all hydroxyl groups. | Use a stronger silylating agent (e.g., MSTFA) or optimize the reaction conditions (time, temperature, reagent ratio). |
| Adsorption of derivatives in the GC system. | Use a deactivated liner and column. Condition the column before analysis. | |
| Variable quantitative results | Degradation of TMS derivatives in the autosampler. | Keep the autosampler tray cooled if possible. Analyze samples in a sequence that minimizes the time between derivatization and injection. Prepare fresh derivatives for each analytical run if necessary.[3] |
| Matrix effects from other components in the sample. | Use an internal standard for quantification. Perform a standard addition calibration. Clean up the sample to remove interfering matrix components.[5] | |
| Precipitate formation during derivatization | Formation of ammonium (B1175870) salts if using reagents like hexamethyldisilazane (B44280) (HMDS). | Centrifuge the sample and inject the supernatant. |
Data Presentation
The stability of TMS derivatives of various metabolites, including sugars, was investigated over a 72-hour period at different storage temperatures after derivatization. The following table summarizes the percentage change in the quantified amount of selected TMS-derivatized sugars, providing an indication of their stability under typical GC-MS autosampler conditions.
Table 1: Stability of TMS-Derivatized Sugars Over Time at Different Temperatures [3]
| Compound | Storage Temperature | % Change after 24h | % Change after 48h | % Change after 72h |
| Fructose-TMS | ~25°C | -10% | -25% | -40% |
| 4°C | -5% | -10% | -15% | |
| -20°C | 0% | -2% | -5% | |
| Glucose-TMS | ~25°C | -8% | -20% | -35% |
| 4°C | -4% | -8% | -12% | |
| -20°C | 0% | -1% | -4% | |
| Sucrose-TMS | ~25°C | -15% | -30% | -50% |
| 4°C | -7% | -15% | -22% | |
| -20°C | -2% | -5% | -8% |
Data is estimated from graphical representations in the source and is intended for comparative purposes.
Experimental Protocols
Protocol 1: One-Step Trimethylsilylation of Sugars for GC-MS Analysis
This protocol is suitable for general-purpose analysis where the formation of multiple anomers is acceptable.
Materials:
-
Dried sugar sample (1-5 mg)
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven set to 70°C
-
GC vials with caps
Procedure:
-
Place the dried sugar sample into a GC vial.
-
Add 200 µL of anhydrous pyridine to the vial and vortex to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Two-Step Methoximation and Trimethylsilylation of Sugars
This protocol is recommended to prevent the formation of multiple isomers and is particularly useful for quantitative analysis.[2]
Materials:
-
Dried sugar sample (1-5 mg)
-
Methoxyamine hydrochloride in anhydrous pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven set to 60°C and 70°C
-
GC vials with caps
Procedure:
-
Methoximation:
-
Place the dried sugar sample into a GC vial.
-
Add 50 µL of methoxyamine hydrochloride in pyridine solution.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
Visualizations
Caption: Workflow for the one-step trimethylsilylation of sugars.
Caption: Logical workflow for testing the stability of TMS-derivatized sugars.
References
Reducing by-products in the silylation of disaccharides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-products during the silylation of disaccharides.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the silylation of disaccharides?
A1: The most frequently encountered by-products include:
-
Partially silylated disaccharides: Mixtures of mono-, di-, and other partially silylated isomers can form if the reaction does not go to completion.[1]
-
Products of glycosidic bond cleavage: The glycosidic linkage is susceptible to cleavage, especially under acidic conditions or with prolonged reaction times at elevated temperatures, leading to silylated monosaccharides.[2]
-
Anomeric mixtures (α/β): For reducing disaccharides, silylation can result in a mixture of alpha and beta anomers, which can complicate purification and characterization.[2]
-
Inorganic salts: When using silylating agents like trimethylchlorosilane (TMCS) with an amine base such as pyridine (B92270), insoluble ammonium (B1175870) salts (e.g., pyridinium (B92312) hydrochloride) are formed as a by-product.[3]
-
Degradation products: Under harsh conditions, such as high heat or strong acid, degradation of the sugar backbone can occur.[2][4]
Q2: How can I prevent glycosidic bond cleavage during my silylation reaction?
A2: Glycosidic bond cleavage is a significant challenge, particularly with sensitive disaccharides.[2] To minimize this side reaction:
-
Control Acidity and Temperature: Avoid strongly acidic conditions and high temperatures. If using microwave irradiation, carefully control the temperature and reaction time, as these conditions can promote cleavage.[2]
-
Use Milder Reagents: Consider alternative silylation methods that proceed under neutral or near-neutral conditions. For example, palladium-catalyzed silane (B1218182) alcoholysis generates hydrogen gas as the only by-product.[5]
-
Protecting Group Strategy: The stability of the disaccharide can be influenced by the other protecting groups present on the molecule.[2]
Q3: My reaction results in a mixture of partially silylated products. How can I improve the yield of the desired persilylated disaccharide?
A3: To achieve complete silylation and avoid a mixture of products:
-
Ensure Anhydrous Conditions: Water in the reaction mixture will consume the silylating agent and lead to incomplete reactions. Thoroughly dry the starting disaccharide, for example, by azeotropic distillation with anhydrous benzene (B151609) or toluene (B28343).[2]
-
Use a Sufficient Excess of Silylating Agent: Employ an adequate molar excess of the silylating agent and base (if applicable) to drive the reaction to completion.
-
Optimize Reaction Time and Temperature: Allow sufficient time for all hydroxyl groups to react. Gentle heating can sometimes improve the reaction rate, but this must be balanced against the risk of by-product formation.
Q4: How can I simplify the purification of my silylated disaccharide product?
A4: Purification can be challenging due to the similar polarities of partially silylated products.
-
Drive the Reaction to Completion: The best strategy is to optimize the reaction to produce a single, fully silylated product, which is often easier to separate from the starting material and reagents.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for purifying silylated carbohydrates.[2]
-
Filtration for Salt Removal: If using chlorosilane reagents, the resulting ammonium salt by-product is often insoluble and can be removed by filtration before workup.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Silylated Product | 1. Presence of water in the reaction. 2. Insufficient silylating agent. 3. Reaction time is too short. | 1. Ensure all glassware is oven-dried. Dry the disaccharide starting material by azeotropic distillation. Use anhydrous solvents.[2] 2. Increase the molar equivalents of the silylating agent and base. 3. Monitor the reaction by Thin Layer Chromatography (TLC) and continue until the starting material is consumed. |
| Presence of Cleaved Monosaccharides | 1. Reaction conditions are too harsh (high temperature or acidity). 2. The disaccharide is sensitive to the chosen conditions. | 1. Reduce the reaction temperature. If using microwave heating, decrease the temperature and/or shorten the irradiation time.[2] 2. Use a milder silylation method, such as palladium-catalyzed silane alcoholysis.[5] 3. In methods like ReSET, carefully control the equivalents of acid used.[6] |
| Complex Mixture of Products (Multiple Spots on TLC) | 1. Incomplete silylation leading to partially substituted products. 2. Formation of α/β anomers for reducing sugars.[2] | 1. See "Low Yield" solutions. Ensure complete per-O-silylation before subsequent reactions like acetate (B1210297) exchange.[2] 2. This is often unavoidable for reducing sugars. Purification will require careful column chromatography. Using non-reducing disaccharides like trehalose (B1683222) can simplify product isolation.[2] |
| Insoluble Precipitate in Reaction Mixture | 1. Formation of ammonium chloride or other salts when using reagents like TMCS in pyridine.[3] | 1. This is a normal by-product. Filter the reaction mixture before solvent removal and workup. |
Experimental Protocols
Protocol 1: Per-O-Silylation of Disaccharides for ReSET
This protocol describes the complete silylation of a disaccharide, which is the first step in the Regioselective Silyl (B83357) Exchange Technology (ReSET) workflow.[2]
Materials:
-
Disaccharide (e.g., lactose, trehalose)
-
Anhydrous Pyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a round-bottom flask, dissolve the disaccharide in anhydrous pyridine.
-
Add Hexamethyldisilazane (HMDS) to the solution.
-
Slowly add Trimethylchlorosilane (TMCS) dropwise to the stirring solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding anhydrous methanol.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The resulting per-O-silylated disaccharide is often used directly in the next step without further purification, as the silylation typically proceeds in near-quantitative yield.[2]
Protocol 2: Regioselective Silyl/Acetate Exchange (ReSET)
This protocol is for the selective deprotection and acetylation of a per-O-silylated disaccharide.[2][6]
Materials:
-
Per-O-silylated disaccharide
-
Anhydrous Pyridine
-
Acetic Anhydride (B1165640) (Ac₂O)
-
Glacial Acetic Acid (AcOH)
-
Microwave reactor (optional)
Procedure:
-
Azeotropically distill the per-O-silylated disaccharide with anhydrous benzene or toluene three times to ensure it is completely dry, affording a viscous syrup.[2]
-
Dissolve the dried syrup in a mixture of anhydrous pyridine and acetic anhydride under an inert atmosphere (Argon).
-
Add a specific number of equivalents of glacial acetic acid to the solution. The amount of acetic acid is critical for controlling the regioselectivity of the exchange.[6]
-
Stir the reaction at room temperature for several days or heat using a microwave reactor at a controlled temperature (e.g., 125 °C) for shorter periods.[2]
-
Monitor the reaction progress by TLC.
-
Once the desired product is formed, remove the solvent under reduced pressure.
-
Purify the resulting mixture of partially acetylated silyl ethers using flash column chromatography.[2]
Data Summary
Table 1: Regioselective Silyl/Acetate Exchange (ReSET) of Per-O-TMS Lactose[2]
| Entry | Equivalents of AcOH | Conditions | Product(s) | Yield (%) |
| 1 | 3.0 | rt, 5 d | 6,6’-di-O-acetyl-lactoside | 19 |
| 1,6,6’-tri-O-acetyl-lactoside | 55 | |||
| 2 | 2.0 | 125 °C, MW, 4 x 25 min | 6,6’-di-O-acetyl-lactoside | 69 |
Table 2: Regioselective Silyl/Acetate Exchange (ReSET) of Per-O-TMS Trehalose[2]
| Entry | Equivalents of AcOH | Conditions | Product(s) | Yield (%) |
| 1 | 2.0 | 125 °C, MW, 1.5 h | Mono-acetylated | - |
| Di-acetylated | - |
Yields for trehalose mono/di-acetylation were reported qualitatively in the source.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Silyl/Acetate Exchange of Disaccharides Yields Advanced Glycosyl Donor and Acceptor Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0621286A1 - Process for the silylation of carbohydrates and use of the silylated carbohydrates - Google Patents [patents.google.com]
- 4. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective silylation of sugars through palladium nanoparticle-catalyzed silane alcoholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective silyl/acetate exchange of disaccharides yields advanced glycosyl donor and acceptor precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anhydrous Silylation of Trehalose
Welcome to the technical support center for the anhydrous silylation of trehalose (B1683222). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful silylation of trehalose.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the silylation of trehalose?
A1: Anhydrous conditions are paramount because silylating agents are highly reactive towards water. Any moisture present in the reaction will preferentially react with the silylating agent, consuming it and reducing the yield of the desired silylated trehalose.[1][2][3] This side reaction also produces siloxanes, which can complicate the purification of the final product. Furthermore, the trimethylsilyl (B98337) (TMS) derivatives of trehalose are susceptible to hydrolysis, meaning that the presence of water can revert the product back to the starting material.[4][5]
Q2: How can I ensure my trehalose is completely dry before the reaction?
A2: Trehalose is often commercially available as a dihydrate and must be rigorously dried.[6][7] Effective methods for drying trehalose include:
-
Freeze-drying (lyophilization): This is a common and effective method for removing water without thermal degradation.[6][8]
-
Azeotropic distillation: Refluxing trehalose with an anhydrous solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, can effectively remove residual moisture.[9][10][11][12][13] The water is removed as the azeotrope distills off.
-
Oven drying under vacuum: Heating trehalose in a vacuum oven at a temperature below its decomposition point can also be used, but care must be taken to avoid melting or caramelization.
Q3: Which silylating agent is best for trehalose?
A3: The choice of silylating agent depends on the desired reactivity and the specific requirements of your experiment. Here's a comparison of common reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent that reacts with a wide range of polar functional groups.[2][14] Its by-products are volatile, which simplifies work-up.[7] For sterically hindered hydroxyl groups on trehalose, a catalyst such as trimethylchlorosilane (TMCS) is often added to BSTFA to increase its reactivity.[3][15][16]
-
HMDS (Hexamethyldisilazane): A milder and more economical silylating agent.[17][18] It is less reactive than BSTFA and often requires a catalyst (e.g., trimethylchlorosilane, iodine, or a strong acid) and/or heating to achieve complete silylation of all hydroxyl groups on trehalose.[17][19][20][21][22]
-
TMSI (Trimethylsilylimidazole): One of the most powerful silylating agents for hydroxyl groups.[4][5] It is particularly effective for hindered alcohols and can even silylate sugars in the presence of small amounts of water.[4][5]
-
TMS-Cl (Trimethylchlorosilane): Often used in combination with a base like pyridine (B92270).[16] The pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl produced during the reaction.[23]
Q4: How do I monitor the progress of my silylation reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The fully silylated trehalose will be significantly less polar than the starting material and any partially silylated intermediates. A complete reaction is indicated by the disappearance of the trehalose spot at the baseline and the appearance of a new, high-Rf spot. For visualization, a permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) stain is typically effective as the silylated product will not be UV-active.
Troubleshooting Guide
This section addresses common issues encountered during the silylation of trehalose.
| Problem | Possible Causes | Solutions |
| Low or No Yield of Silylated Product | Presence of moisture in reagents or glassware. Silylating agents are extremely sensitive to water.[1][3] | - Use anhydrous grade solvents, preferably from a freshly opened bottle or one stored over molecular sieves.[24][25][26][27][28][29] - Ensure trehalose is thoroughly dried via freeze-drying or azeotropic distillation.[8][9] - Flame-dry all glassware under vacuum or in a stream of inert gas before use. - Silylate glassware with a reagent like dimethyldichlorosilane to create a hydrophobic surface.[1] |
| Insufficient silylating agent. | - Use a molar excess of the silylating agent to ensure all eight hydroxyl groups of trehalose are derivatized. A 2:1 molar ratio of silylating agent to active hydrogen is often recommended.[3][4][5] | |
| Low reactivity of the silylating agent. | - For less reactive agents like HMDS, add a catalyst such as TMCS or iodine.[17][20][21] - Consider switching to a more powerful silylating agent like BSTFA with TMCS, or TMSI.[15][16] - Increase the reaction temperature, but monitor for potential degradation. | |
| Incomplete Reaction (Multiple Spots on TLC) | Steric hindrance of some hydroxyl groups. The hydroxyl groups of trehalose have different reactivities. | - Increase the reaction time. - Gently heat the reaction mixture. For example, reactions with BSTFA are often heated to 60-80°C.[16] - Use a more potent silylating agent or add a catalyst (e.g., TMCS).[3][15] |
| Reaction has not reached completion. | - Allow the reaction to stir for a longer period. Monitor periodically by TLC until the starting material spot disappears. | |
| Product is an Oil and Difficult to Purify | Formation of siloxane by-products from the reaction of the silylating agent with residual water. | - Rigorously exclude moisture from the reaction. - Use a silylating agent like BSTFA, which produces more volatile by-products that can be removed under vacuum.[7] |
| Presence of partially silylated species. | - Drive the reaction to completion using the methods described for incomplete reactions. - Purify the product using flash column chromatography on silica (B1680970) gel. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. | |
| Loss of Silyl (B83357) Group During Work-up/Purification | Hydrolysis of the silyl ether. Trimethylsilyl ethers can be sensitive to acidic conditions and protic solvents. | - Avoid aqueous work-ups if possible. If necessary, use a non-acidic aqueous solution and work quickly. - During chromatography, the silica gel can be slightly acidic. Neutralize the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent.[30] - Use anhydrous solvents for chromatography. |
Quantitative Data Summary
While exact yields are highly dependent on specific experimental conditions, the following table provides a general comparison of common silylation conditions for polysaccharides. Complete silylation of all eight hydroxyl groups in trehalose is achievable with high yields (>90%) when anhydrous conditions are strictly maintained.
| Silylating Agent | Catalyst | Solvent | Temperature | Typical Reaction Time | Reported Yield for Polysaccharides |
| HMDS | TMCS or Iodine | Pyridine or DMSO | 50-80°C | 2-24 hours | High, but degradation can occur at higher temperatures.[31] |
| BSA/BSTFA | None or TMCS | Pyridine or neat | 50-80°C | 30 min - 4 hours | Can reach 100% silylation, but may cause some chain degradation at higher temperatures.[31] |
| TMSI | None | Pyridine | Room Temp. | 15 min - 1 hour | Very high, even with trace moisture.[4][5] |
| TMS-Cl | None (base is solvent) | Pyridine | Room Temp. - Reflux | 1-16 hours | High, but requires neutralization of HCl by-product.[16] |
BSA = N,O-Bis(trimethylsilyl)acetamide. This table is a qualitative summary, and yields are highly substrate and condition-dependent.
Experimental Protocols & Visualizations
Protocol 1: Silylation of Trehalose using BSTFA and TMCS
This protocol is suitable for achieving complete silylation of trehalose for applications like GC-MS analysis.
Materials:
-
Anhydrous Trehalose (dried via freeze-drying)
-
Anhydrous Pyridine (in a Sure/Seal™ bottle)[23]
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Nitrogen or Argon gas supply
-
Flame-dried glassware (round-bottom flask, syringe, needles)
Procedure:
-
Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Dissolution: To the flask, add anhydrous trehalose (1 equivalent). Using a dry syringe, add anhydrous pyridine to dissolve the trehalose completely.
-
Addition of Silylating Agent: Through a septum, slowly add BSTFA + 1% TMCS (a molar excess, e.g., 10-12 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate (B1210297) 4:1). The reaction is complete when the trehalose starting material is no longer visible.
-
Work-up: Cool the reaction to room temperature. The pyridine and excess silylating agent can be removed under high vacuum. The resulting residue is the persilylated trehalose.
-
Purification (if necessary): If purification is required, the residue can be purified by flash column chromatography on silica gel (pre-treated with triethylamine) using a hexane/ethyl acetate gradient.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues in trehalose silylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. Is trehalose special for preserving dry biomaterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallization of trehalose in frozen solutions and its phase behavior during drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Azeotropic Distillation | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]
- 10. US3437566A - Organic acid separation by azeotropic distillation with toluene and subsequent chemical washing of toluene - Google Patents [patents.google.com]
- 11. US2413245A - Azeotropic distillation of toluene - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. USRE23262E - Azeotropic distillation of toluene - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. TS-27530 - Silylation grade solvent, pyridine, 50 mL | Analytics-Shop [analytics-shop.com]
- 24. web.uvic.ca [web.uvic.ca]
- 25. redriver.team [redriver.team]
- 26. moodle2.units.it [moodle2.units.it]
- 27. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 28. youtube.com [youtube.com]
- 29. Reddit - The heart of the internet [reddit.com]
- 30. benchchem.com [benchchem.com]
- 31. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Cell Survival: Trimethylsilyl-D-(+)-trehalose vs. Glycerol as Cryoprotectants
For researchers, scientists, and drug development professionals navigating the critical landscape of cryopreservation, the choice of cryoprotectant is paramount to ensuring post-thaw cell viability and functionality. This guide provides an objective comparison of two prominent cryoprotectants: the synthetically modified sugar, Trimethylsilyl-D-(+)-trehalose (TMS-trehalose), and the well-established polyol, glycerol (B35011). By examining their mechanisms of action, performance data from experimental studies, and the cellular pathways they influence, this document aims to equip you with the knowledge to make informed decisions for your specific cell cryopreservation needs.
Executive Summary
Glycerol, a cell-permeating cryoprotectant, has long been a staple in cryobiology, effectively reducing intracellular ice formation. However, its potential for cytotoxicity and osmotic stress has driven the exploration of alternatives. Trehalose (B1683222), a non-permeating disaccharide, has shown significant promise, and its derivative, TMS-trehalose, is designed to offer enhanced properties. While direct comparative data between TMS-trehalose and glycerol is still emerging, this guide synthesizes available information on trehalose and glycerol to provide a comprehensive overview.
In studies on red blood cells, trehalose has demonstrated superior post-thaw survival rates compared to glycerol. Furthermore, combinations of trehalose and glycerol have proven more effective than either agent alone in preserving adipose-derived stem cells, suggesting a synergistic relationship. The primary mechanisms of cryoprotection differ significantly: glycerol directly lowers the freezing point of the intracellular fluid, while trehalose is thought to stabilize cell membranes and proteins externally and may help vitrify the extracellular matrix. Cryopreservation and the subsequent thawing process can induce cellular stress, leading to apoptosis and necroptosis. Understanding how these cryoprotectants modulate these cell death pathways is crucial for optimizing cryopreservation protocols.
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data from studies comparing the efficacy of trehalose and glycerol as cryoprotectants in various cell types. It is important to note that much of the available direct comparative data uses unmodified trehalose.
| Cell Type | Cryoprotectant | Concentration | Post-Thaw Viability/Survival (%) | Key Findings |
| Red Blood Cells (RBCs) | Glycerol | Not Specified | 37.9 ± 4.6 | Trehalose resulted in significantly higher RBC survival 24 hours post-thaw[1]. |
| Trehalose | Not Specified | 54.8 ± 1.7 | ||
| Adipose-Derived Stem Cells (ADSCs) | Glycerol alone | 20% | 63 ± 0.65 | The combination of trehalose and glycerol showed significantly higher viability than either agent alone[2]. |
| Trehalose alone | 1.0 M | 65 ± 1.10 | ||
| 1.0 M Trehalose + 20% Glycerol | - | 77 | Viability was comparable to the standard 10% DMSO + 90% FBS method[2]. | |
| Murine Embryos | 1.5 M Glycerol alone | - | 31 | The addition of trehalose significantly improved the viability of cryopreserved murine embryos[3]. |
| 1.5 M Glycerol + 0.10 M Trehalose | - | 70 |
| Cell Type | Cryoprotectant | Parameter Measured | Result | Key Findings |
| Red Blood Cells (RBCs) | Glycerol | Hemolysis after 10 days post-thaw storage | ~60% | Trehalose provided better stability to thawed RBCs during cold storage[1]. |
| Trehalose | 29.0 ± 8.4% | |||
| Glycerol | Protein Oxidative Damage (nmol/ml) | 16.49 | ||
| Trehalose | 14.99 | |||
| Glycerol | Lipid Peroxidation (nmol/10⁶ cells) | 0.6 ± 0.22 | Trehalose was associated with some lipid peroxidation, while glycerol was not[1]. | |
| Trehalose | 1.14 ± 0.125 | |||
| Adipose-Derived Stem Cells (ADSCs) | 1.0 M Trehalose + 20% Glycerol | Migration Capability | Significantly higher than 10% DMSO + 90% FBS | The combination of trehalose and glycerol preserved cell function better than the standard method[2]. |
Mechanisms of Cryoprotection: A Tale of Two Strategies
The fundamental difference in the cryoprotective mechanisms of glycerol and trehalose lies in their ability to cross the cell membrane.
Glycerol: The Intracellular Guardian
As a permeating cryoprotectant , glycerol readily enters the cell. This intracellular presence offers protection by:
-
Lowering the Freezing Point: By increasing the solute concentration inside the cell, glycerol lowers the freezing point of the cytoplasm, reducing the likelihood of damaging intracellular ice crystal formation.
-
Minimizing Osmotic Stress: During freezing, as extracellular water turns to ice, the solute concentration outside the cell increases, drawing water out of the cell and causing it to shrink. Glycerol helps to mitigate this osmotic imbalance.
This compound: The Extracellular Shield
Standard trehalose is a non-permeating cryoprotectant , meaning it primarily acts outside the cell. The introduction of trimethylsilyl (B98337) groups is intended to enhance its interaction with the cell membrane. The proposed mechanisms of action for trehalose and its derivatives include:
-
Membrane Stabilization: Trehalose is believed to interact with the phosphate (B84403) groups of lipid bilayers, stabilizing the cell membrane and protecting it from damage during freezing and thawing.
-
Vitrification: At high concentrations, trehalose can form a glassy, amorphous solid (vitrification) at low temperatures, effectively encasing the cells in a protective matrix and preventing the formation of damaging ice crystals.
-
Protein Protection: Trehalose can also stabilize proteins, preventing their denaturation during the stresses of cryopreservation.
dot
Caption: Mechanisms of Glycerol and TMS-Trehalose.
Experimental Protocols: A Guide to Implementation
Detailed protocols are essential for reproducible and successful cryopreservation. Below are generalized experimental protocols for cryopreservation using glycerol and a proposed protocol for TMS-trehalose based on methodologies for unmodified trehalose.
Cryopreservation with Glycerol (General Protocol for Adherent Mammalian Cells)
-
Cell Preparation: Culture cells to a logarithmic growth phase. Harvest the cells by trypsinization and centrifuge at 200 x g for 5 minutes to form a cell pellet.
-
Freezing Medium Preparation: Prepare a freezing medium consisting of complete cell culture medium supplemented with 10% (v/v) glycerol. Ensure the medium is at room temperature.
-
Cell Resuspension: Resuspend the cell pellet in the freezing medium to a final concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into cryovials.
-
Controlled Cooling: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) which provides a cooling rate of approximately -1°C/minute. Place the container in a -80°C freezer for at least 4 hours.
-
Long-Term Storage: Transfer the cryovials to a liquid nitrogen tank for long-term storage in the vapor phase.
-
Thawing: To thaw, rapidly warm the cryovial in a 37°C water bath. Transfer the cell suspension to a tube containing pre-warmed complete culture medium. Centrifuge to pellet the cells and remove the cryoprotectant-containing medium. Resuspend the cells in fresh culture medium and plate.
Proposed Cryopreservation Protocol with TMS-Trehalose
Note: This protocol is based on methods for unmodified trehalose and may require optimization for TMS-trehalose and your specific cell type.
-
Cell Preparation: Prepare cells as described in the glycerol protocol.
-
Cryoprotectant Solution Preparation: Prepare a cryoprotectant solution containing the desired concentration of TMS-trehalose in your basal cell culture medium. Concentrations of unmodified trehalose used in studies range from 50 mM to 1.0 M[2].
-
Cell Equilibration: Resuspend the cell pellet in the TMS-trehalose solution and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for equilibration.
-
Aliquoting and Cooling: Follow steps 4-6 from the glycerol protocol.
-
Thawing: Follow step 7 from the glycerol protocol.
Signaling Pathways in Cryoinjury and Cryoprotection
The process of cryopreservation can trigger specific cell signaling pathways that lead to cell death, primarily through apoptosis and necroptosis. Understanding these pathways is key to developing more effective cryopreservation strategies.
Apoptosis (Programmed Cell Death):
Cryoinjury can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways[4][5].
-
Intrinsic Pathway: Cellular stress from freezing and thawing can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9, culminating in the executioner caspase-3 activation and cell death.
-
Extrinsic Pathway: The binding of ligands to death receptors on the cell surface can trigger a signaling cascade that activates caspase-8, which in turn can activate the executioner caspases.
Necroptosis (Programmed Necrosis):
This is a form of programmed cell death that is independent of caspases and is often triggered by inflammatory signals. The RIPK1 and RIPK3 kinases are central to this pathway.
Cryoprotectants can influence these pathways by mitigating the initial cellular stress that triggers them. For example, by preventing ice crystal formation and reducing osmotic stress, they can prevent the mitochondrial damage that initiates the intrinsic apoptotic pathway.
dot
Caption: Cryopreservation-Induced Cell Death Pathways.
Experimental Workflow for Cryoprotectant Comparison
A systematic approach is crucial for objectively comparing the performance of different cryoprotectants. The following workflow outlines the key steps for such a comparison.
References
- 1. longdom.org [longdom.org]
- 2. The combination of trehalose and glycerol: an effective and non-toxic recipe for cryopreservation of human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryopreservation of murine embryos with trehalose and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomolecular Pathways of Cryoinjuries in Low-Temperature Storage for Mammalian Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Trehalose and Its Silylated Derivatives for Researchers and Drug Development Professionals
An in-depth guide comparing the physicochemical properties, stability, and analytical characterization of trehalose (B1683222) and its silylated counterparts, supported by experimental insights.
Trehalose, a naturally occurring non-reducing disaccharide, is a well-regarded excipient in the pharmaceutical industry, prized for its exceptional stabilizing effects on proteins, cells, and other biomolecules.[1][2][3] The modification of its hydroxyl groups through silylation can significantly alter its properties, opening up new possibilities for its application in drug delivery and other biomedical fields. This guide provides a comparative analysis of trehalose and its silylated derivatives, focusing on their synthesis, key physicochemical properties, and the experimental methods used for their characterization.
Executive Summary of Comparative Properties
The introduction of silyl (B83357) groups to the trehalose molecule brings about significant changes in its physical and chemical characteristics. Silylation, particularly with bulky groups like trimethylsilyl (B98337) (TMS), replaces the hydrophilic hydroxyl groups with hydrophobic silyl ethers, leading to a marked increase in hydrophobicity. This fundamental change influences a cascade of other properties as summarized below.
| Property | Trehalose | Silylated Trehalose Derivatives (e.g., per-O-TMS-trehalose) |
| Solubility | Highly soluble in water, slightly soluble in ethanol.[4] | Enhanced solubility in organic solvents; reduced solubility in water. |
| Hygroscopicity | Hygroscopic, readily absorbs moisture from the environment.[5] | Significantly reduced hygroscopicity. |
| Thermal Stability | Glass transition temperature (Tg) is between 110°C and 120°C.[6] Decomposes at temperatures above 250°C.[7] | Expected to have a different thermal profile, though specific comparative data is limited. The melting point is typically higher than that of trehalose. |
| Chemical Stability | Very resistant to acid hydrolysis due to the low energy of the 1,1-glycosidic bond.[8] | Increased stability against hydrolysis. |
Synthesis and Derivatization: A Procedural Overview
The synthesis of silylated trehalose derivatives is a key step in exploring their potential applications. The process involves the reaction of trehalose with a silylating agent, often a silyl chloride, in the presence of a base. Per-O-silylation, where all hydroxyl groups are substituted, is a common approach.
Experimental Protocol: Synthesis of per-O-trimethylsilyl trehalose
This protocol is a generalized procedure based on common laboratory practices for the silylation of carbohydrates.[9][10]
Materials:
-
α,α-Trehalose
-
Anhydrous Pyridine
-
Trimethylsilyl chloride (TMS-Cl)
-
Anhydrous Benzene
-
Anhydrous Methanol (B129727)
-
Ethyl Acetate (B1210297)
-
Triethylamine (B128534) (NEt3)
Procedure:
-
Azeotropic Drying: In a round-bottom flask, dissolve trehalose (1 equivalent) in anhydrous benzene. Remove the solvent under reduced pressure using a rotary evaporator. Repeat this azeotropic distillation two more times to ensure the sample is completely dry.
-
Silylation Reaction: Dissolve the dried trehalose in anhydrous pyridine. Cool the solution to 0°C in an ice bath. Slowly add trimethylsilyl chloride (a molar excess for each hydroxyl group) to the solution with stirring. Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quenching and Extraction: Cool the reaction mixture to 0°C and slowly add anhydrous methanol to quench the excess silylating agent. Remove the solvent under reduced pressure. Dissolve the residue in a mixture of dichloromethane and water. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexane containing a small amount of triethylamine to obtain the pure per-O-trimethylsilyl trehalose.
-
Characterization: Confirm the structure and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties: A Detailed Comparison
The substitution of hydroxyl groups with silyl ethers has a profound impact on the physicochemical properties of trehalose.
Solubility
Trehalose is known for its high solubility in water, reaching up to 46.6 g per 100 g of solution at 20°C.[4] In contrast, the replacement of polar hydroxyl groups with nonpolar trimethylsilyl groups dramatically decreases its aqueous solubility while significantly enhancing its solubility in organic solvents. This altered solubility profile is a critical consideration for formulation development, particularly for non-aqueous systems.
Hygroscopicity
Thermal Properties
Trehalose exhibits a high glass transition temperature (Tg) of 110-120°C, which is beneficial for the stability of lyophilized formulations.[6] The thermal behavior of silylated trehalose is expected to differ. While comprehensive comparative DSC/TGA data is not available, it is anticipated that the melting point of crystalline silylated trehalose would be higher than that of trehalose. The thermal stability of the amorphous form would also be a critical parameter to investigate for its potential use as a stabilizer.
Table of Thermal Properties of Trehalose
| Thermal Property | Value | Reference |
| Glass Transition Temperature (Tg) | 110-120 °C | [6] |
| Melting Point (anhydrous) | ~211 °C | [6] |
| Decomposition Temperature | > 250 °C | [7] |
Chemical Stability
Trehalose is remarkably stable, particularly against acid hydrolysis, due to the low free energy of its α,α-1,1 glycosidic bond.[8] Silylation is reported to further enhance this stability against hydrolysis. The bulky silyl groups can provide steric hindrance, protecting the glycosidic bond from cleavage. However, silyl ethers themselves are susceptible to cleavage under acidic or fluoride-containing conditions, a property often exploited for their removal as protecting groups.[2]
Analytical Characterization
The analysis of trehalose and its silylated derivatives requires a range of analytical techniques to confirm their identity, purity, and properties.
Gas Chromatography-Mass Spectrometry (GC-MS) of Silylated Trehalose
GC-MS is a powerful technique for the analysis of volatile compounds. Since trehalose itself is not volatile, derivatization to its silylated form is a common practice for its analysis by GC-MS.
Experimental Protocol: GC-MS Analysis of Silylated Trehalose
This protocol is a general guideline for the GC-MS analysis of silylated carbohydrates.[7]
Materials:
-
Silylated trehalose sample
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous pyridine or other suitable solvent
-
Internal standard (optional, e.g., salicin)
Procedure:
-
Sample Preparation: Dissolve a known amount of the silylated trehalose sample in an appropriate anhydrous solvent. If starting from trehalose, perform the silylation reaction as described in the synthesis protocol on a smaller scale.
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 65°C for 2 min, then ramp at 6°C/min to 150°C and hold for 5 min, followed by a ramp to 300°C and hold for 15 min.
-
Mass Spectrometer: Agilent 5973N MSD or similar.
-
Ionization Mode: Electron Ionization (EI).
-
Detector Temperature: 300°C.
-
-
Data Analysis: Identify the silylated trehalose peak based on its retention time and mass spectrum. The mass spectrum will show characteristic fragments of the trimethylsilyl groups and the trehalose backbone. Quantification can be performed using an internal standard and a calibration curve.
Signaling Pathways and Logical Relationships
While trehalose itself is not a signaling molecule in mammals, it can influence cellular pathways, particularly those related to stress response and autophagy. The impact of silylated trehalose on these pathways is an area for future research. The increased lipophilicity of silylated derivatives could potentially alter their interaction with cell membranes and intracellular targets.
Conclusion
The silylation of trehalose offers a promising avenue for modifying its physicochemical properties to suit a broader range of pharmaceutical applications. The increased hydrophobicity, enhanced stability, and altered solubility of silylated derivatives make them attractive candidates for formulation in non-aqueous systems and for potential use in controlled drug delivery. While direct comparative quantitative data is still emerging, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of these novel excipients. Further experimental investigation into the properties and biological interactions of silylated trehalose is warranted to fully unlock its capabilities.
References
- 1. Water activity and solubility of trehalose | Semantic Scholar [semanticscholar.org]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labsolu.ca [labsolu.ca]
A Comparative Guide to the Efficacy of Silylating Agents for Trehalose Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the analytical and synthetic chemistry of carbohydrates, silylation is a cornerstone technique for enhancing the volatility and thermal stability of molecules rich in hydroxyl groups, such as the non-reducing disaccharide trehalose (B1683222). This derivatization is crucial for enabling analysis by gas chromatography-mass spectrometry (GC-MS) and for creating selectively protected intermediates in chemical synthesis.[1][2] The choice of silylating agent is paramount, as it dictates the reaction's efficiency, speed, and the stability of the resulting silylated ether.[1] This guide provides an objective comparison of common silylating agents for trehalose, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Silylating Agents
The efficacy of a silylating agent is determined by several factors, including its reactivity, the steric hindrance of the silyl (B83357) group, and the reaction conditions.[1] For trehalose, the goal is typically the per-O-silylation of its eight hydroxyl groups to form a volatile derivative. The most common silylating agents introduce a trimethylsilyl (B98337) (TMS) group.
| Silylating Agent | Abbreviation | Key Characteristics | Reaction Conditions | Reported Efficacy for Carbohydrates |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly efficient and reactive TMS donor.[3] By-products are volatile, which simplifies sample cleanup. | Often used with a catalyst like trimethylchlorosilane (TMCS). Reactions can be performed at lower temperatures and for shorter durations compared to other agents.[3] | Considered one of the most efficient agents for carbohydrates, leading to short analysis times and fewer by-products.[3] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A powerful TMS donor, similar in reactivity to BSTFA. | Can be used with or without a catalyst. Pyridine is a common solvent. | Effective for the quantitative silylation of various organic compounds, including those with hydroxyl groups.[4] |
| Hexamethyldisilazane (B44280) | HMDS | A less reactive and more economical silylating agent compared to BSTFA or MSTFA.[5] The reaction produces ammonia (B1221849) as a by-product.[5] | Often requires a catalyst (e.g., TMCS or an acid) and higher temperatures or longer reaction times.[6] Pyridine is a common solvent to drive the reaction. | Can be used for silylating carbohydrates, but may be less efficient than amide-based agents.[7] A two-step method using HMDS followed by BSTFA has been developed for polar compounds.[7] |
| Trimethylchlorosilane | TMCS | Primarily used as a catalyst in conjunction with other silylating agents like BSTFA or HMDS to enhance their reactivity.[8] | Used in small amounts (e.g., 1%) in the silylating mixture. | Crucial for the efficient silylation of sterically hindered hydroxyl groups. |
| N-(Trimethylsilyl)imidazole | TMSI | A strong silyl donor, particularly effective for hydroxyl groups. | Often used for selective silylation. | Shows high silylating power compared to other agents.[9] |
Experimental Protocols
Reproducible and efficient silylation requires carefully controlled experimental conditions. Below are representative protocols for the derivatization of carbohydrates, which are applicable to trehalose.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is a common and highly effective method for preparing TMS derivatives of carbohydrates for GC-MS analysis.
-
Sample Preparation: Lyophilize the aqueous sample containing trehalose to complete dryness in a reaction vial. Anhydrous conditions are critical for successful silylation.
-
Reagent Addition: Add 100 µL of a silylating agent mixture, typically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample. Pyridine can also be used as a solvent.
-
Reaction: Tightly cap the vial and heat at 70°C for 30-60 minutes. The heating facilitates the dissolution of the carbohydrate and the completion of the reaction.
-
Analysis: After cooling to room temperature, a 1 µL aliquot of the reaction mixture can be directly injected into the GC-MS for analysis.
Protocol 2: Two-Step Silylation with HMDS and BSTFA
This method is designed for the direct derivatization of aqueous samples, though starting with a dried sample is generally recommended for carbohydrates.[7]
-
Initial Silylation: To the sample, add a mixture of hexamethyldisilazane (HMDS) and a solvent like acetonitrile (B52724) (1:1, v/v).[7] This step derivatizes the more easily accessible hydroxyl groups.
-
Second Silylation: Following the initial reaction, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to complete the derivatization of any remaining and more sterically hindered hydroxyl groups.[7]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 60-80°C) for a specified duration.
-
Analysis: The resulting mixture is then analyzed by GC-MS.
Diagrams
To visualize the processes involved in trehalose silylation, the following diagrams illustrate the chemical transformation and the typical analytical workflow.
Caption: Chemical transformation of trehalose to its volatile silylated derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. General Silylation Procedures - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to the Quantification of Trimethylsilyl-D-(+)-trehalose: A Validated GC-MS Method and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of D-(+)-trehalose is crucial in a variety of fields, including cryopreservation, drug formulation, and metabolic research. This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of trimethylsilyl-derivatized trehalose (B1683222) against other common analytical techniques. The performance of each method is supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
This comparison guide delves into the validation of a GC-MS method for the quantification of Trimethylsilyl-D-(+)-trehalose, presenting its performance in contrast to alternative methods such as Enzymatic Assays, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Performance Comparison
The selection of an appropriate analytical method for trehalose quantification is contingent on factors such as sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance parameters of the GC-MS method and its alternatives.
| Parameter | GC-MS (as Trimethylsilyl derivative) | Enzymatic Assay | HPLC-RID | LC-MS/MS |
| Limit of Detection (LOD) | 0.640 ng/g in rice tissue, 0.744 ng/g in Arabidopsis tissue[1] | 6.3 µM[2][3] | 0.6 mM[2][3] | 22 nM[2][3] |
| Limit of Quantification (LOQ) | 1.01 ng/g in rice tissue, 0.825 ng/g in Arabidopsis tissue[1] | 21 µM[2][3] | 2.2 mM[2][3] | 28 nM[2][3] |
| Linearity Range | Not explicitly found for trehalose | 25–1000 µM[3] | 1–100 mM[3] | 0.1–100 µM[3] |
| Accuracy (% Recovery) | Not explicitly found for trehalose | High (specific data not provided in sources) | High (specific data not provided in sources) | High (specific data not provided in sources) |
| Precision (RSD%) | Not explicitly found for trehalose | Good (specific data not provided in sources) | Good (specific data not provided in sources) | Good (specific data not provided in sources) |
| Derivatization Required | Yes (Trimethylsilylation) | No | No | No |
| Specificity | High | High | Low (potential for co-elution) | Very High |
Experimental Workflows and Methodologies
GC-MS Method for this compound Quantification
The GC-MS method offers high sensitivity and specificity for trehalose quantification. However, it necessitates a derivatization step to increase the volatility of the sugar. The trimethylsilylation of trehalose is a common and effective approach.
References
A Comparative Guide to Trimethylsilyl-D-(+)-trehalose and Other Trehalose Analogs for Researchers and Drug Development Professionals
Introduction: Trehalose (B1683222), a naturally occurring non-reducing disaccharide, is renowned for its ability to protect biological structures against environmental stress. This property has led to its widespread use in the pharmaceutical, food, and cosmetic industries. However, native trehalose has limitations, including susceptibility to hydrolysis by the enzyme trehalase. To overcome these limitations and introduce novel functionalities, various trehalose analogs have been synthesized. This guide provides an objective comparison of Trimethylsilyl-D-(+)-trehalose with other key trehalose analogs, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal analog for their specific applications.
Key Trehalose Analogs: An Overview
This comparison focuses on this compound and three other significant classes of trehalose analogs: hydrolysis-resistant analogs, antimycobacterial analogs, and polymeric analogs.
-
This compound: This analog is characterized by the substitution of hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This modification significantly increases the molecule's hydrophobicity, leading to enhanced solubility in organic solvents and increased stability against hydrolysis.[1] These properties make it a promising candidate for applications requiring formulation in non-aqueous environments or prolonged stability.
-
Hydrolysis-Resistant Analogs (e.g., Lactotrehalose): These analogs are designed to resist cleavage by trehalase. Lactotrehalose, for instance, where one glucose unit is replaced by galactose, is not a substrate for intestinal trehalase and can even act as a competitive inhibitor of the enzyme.[2] This resistance to degradation makes such analogs suitable for oral drug formulations and as potential prebiotics.
-
Antimycobacterial Analogs (e.g., 6-azido-6-deoxy-trehalose): Trehalose is essential for the survival and virulence of Mycobacterium tuberculosis. This has spurred the development of trehalose analogs that can interfere with mycobacterial metabolic pathways. 6-azido-6-deoxy-trehalose, for example, has been shown to inhibit the growth of mycobacteria by interfering with cell wall synthesis.[3]
-
Polymeric Analogs (Trehalose Glycopolymers): These are macromolecules where trehalose units are incorporated as pendant groups on a polymer backbone. Trehalose glycopolymers have demonstrated superior protein stabilization capabilities compared to native trehalose, even at lower concentrations.[4]
Comparative Data
The following tables summarize the available quantitative data for the compared trehalose analogs. It is important to note that the data is compiled from various studies and experimental conditions may differ.
Physicochemical Properties
| Property | This compound | Lactotrehalose | 6-azido-6-deoxy-trehalose | Trehalose Glycopolymer | Native Trehalose |
| Molecular Weight | Varies with degree of silylation | ~342.3 g/mol | ~367.3 g/mol | Varies (e.g., 10-40 kDa) | ~342.3 g/mol |
| Solubility | Enhanced in organic solvents | Water-soluble | Water-soluble | Water-soluble | Water-soluble |
| Hydrolysis Resistance | High | High | Moderate | High (backbone dependent) | Low |
| Hygroscopicity | Reduced | Similar to trehalose | Similar to trehalose | Varies | High |
Performance Data
Protein Stabilization (Thermal Stress)
| Analog | Model Protein | Metric | Result | Reference |
| Trehalose Glycopolymers | Horseradish Peroxidase (HRP) & Glucose Oxidase (GOX) | % Activity Retained after heating | Significantly higher than native trehalose | [4] |
| Trehalose Glycopolymers | β-Galactosidase | % Activity Retained after lyophilization | Significantly higher than native trehalose | [4] |
| Native Trehalose | Lysozyme & Myoglobin | Denaturation Temp (Tden) | Increased Tden compared to no additive | [5] |
| Sucrose | Lysozyme & Myoglobin | Denaturation Temp (Tden) | Higher Tden than trehalose at low water content | [5] |
Note: Direct comparative data for the protein stabilization efficacy of this compound was not available in the reviewed literature.
Antimycobacterial Activity
| Analog | Mycobacterial Strain | Metric | Result | Reference |
| 6-azido-6-deoxy-trehalose | M. aurum | MIC | 200 µg/mL | [6] |
| 6-fluoro-6-deoxy-trehalose | M. tuberculosis | MIC | 200 µg/mL | [6] |
| 2,2′-dideoxy-lyxo-trehalose | M. tuberculosis | MIC | 100 µg/mL | [7] |
Note: MIC (Minimum Inhibitory Concentration) values are a measure of the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocols
Protein Stabilization Assay using Horseradish Peroxidase (HRP)
This protocol is adapted from methodologies used to assess the stabilizing effects of trehalose glycopolymers.[4]
Objective: To quantify the ability of a trehalose analog to protect HRP from thermal denaturation.
Materials:
-
Horseradish Peroxidase (HRP)
-
Trehalose analog to be tested
-
0.01M Sodium Phosphate (B84403) Buffer, pH 6.0
-
1% o-dianisidine in methanol (B129727) (dye)
-
0.3% H₂O₂ solution (substrate)
-
Spectrophotometer capable of measuring absorbance at 460 nm
Procedure:
-
Prepare a solution of HRP in the phosphate buffer (e.g., 1-2 µg/mL).
-
Prepare solutions of the trehalose analog at various concentrations in the phosphate buffer.
-
In separate microcentrifuge tubes, mix equal volumes of the HRP solution and the trehalose analog solution (or buffer for the control).
-
Incubate the tubes at a stress temperature (e.g., 70°C) for a defined period (e.g., 30 minutes). A non-heated control should be kept at 4°C.
-
Prepare the assay reagent by adding 0.05 mL of the dye solution to 6.0 mL of the substrate solution and vortexing.
-
In a cuvette, add 2.9 mL of the assay reagent.
-
To initiate the reaction, add 100 µL of the heated (or control) HRP/analog mixture to the cuvette and mix thoroughly.
-
Measure the change in absorbance at 460 nm over a set time (e.g., 3 minutes).
-
Calculate the rate of change in absorbance per minute. The remaining activity is expressed as a percentage of the non-heated control.[8]
Glycosidic Bond Hydrolysis Assay (Trehalase Resistance)
This protocol is a generalized method to assess the resistance of trehalose analogs to enzymatic hydrolysis.
Objective: To determine the rate of hydrolysis of a trehalose analog by trehalase.
Materials:
-
Trehalose analog to be tested
-
Porcine kidney trehalase
-
Citrate (B86180) buffer (pH 5.7)
-
Glucose oxidase/peroxidase assay kit
-
Spectrophotometer
Procedure:
-
Prepare a solution of the trehalose analog in the citrate buffer at a known concentration (e.g., 10 mM).
-
Add trehalase to the solution to a final concentration of, for example, 0.04 units/mL. A control reaction without trehalase should be prepared.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots from the reaction mixtures and stop the reaction (e.g., by heat inactivation).
-
Quantify the amount of glucose released in each aliquot using a glucose oxidase/peroxidase assay, which produces a colored product measurable by a spectrophotometer.
-
The rate of hydrolysis can be determined by the rate of glucose formation over time.[9]
Antimycobacterial Susceptibility Testing
This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a trehalose analog against Mycobacterium tuberculosis.
Objective: To determine the minimum concentration of a trehalose analog that inhibits the visible growth of M. tuberculosis.
Materials:
-
Trehalose analog to be tested
-
Mycobacterium tuberculosis culture (e.g., H37Rv strain)
-
Appropriate liquid culture medium (e.g., Middlebrook 7H9 broth with supplements)
-
96-well microplates
-
Resazurin (B115843) solution (as a growth indicator)
Procedure:
-
Prepare a serial dilution of the trehalose analog in the culture medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis. Include positive (no analog) and negative (no bacteria) control wells.
-
Seal the plates and incubate at 37°C.
-
After a suitable incubation period (e.g., 7-14 days), add the resazurin solution to each well. Resazurin is blue and is reduced to the pink-colored resorufin (B1680543) by metabolically active cells.
-
The MIC is determined as the lowest concentration of the analog at which no color change from blue to pink is observed.[6]
Visualizations
Synthesis of Trehalose Analogs
Caption: General synthesis workflows for different classes of trehalose analogs.
Mechanism of Protein Stabilization by Trehalose Analogs
Caption: Hypothesized mechanisms of protein stabilization by trehalose and its analogs.
Selection Guide for Trehalose Analogs
Caption: A decision-making workflow for selecting a suitable trehalose analog.
Conclusion
The modification of trehalose has yielded a diverse range of analogs with tailored properties for various scientific and therapeutic applications. This compound stands out for its enhanced stability and solubility in organic media, making it a valuable tool for specific formulation challenges. Hydrolysis-resistant analogs like lactotrehalose offer advantages for oral delivery, while functionalized analogs such as 6-azido-6-deoxy-trehalose provide a platform for developing novel antimycobacterial agents. For superior protein stabilization, trehalose glycopolymers represent a significant advancement over the native disaccharide. The selection of the most appropriate trehalose analog is contingent on the specific requirements of the application, and this guide provides a foundational framework to inform that decision. Further direct comparative studies are warranted to provide a more comprehensive quantitative understanding of the relative performance of these promising molecules.
References
- 1. Trehalose Glycopolymer Enhances Both Solution Stability and Pharmacokinetics of a Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zellbio.eu [zellbio.eu]
- 3. mdpi.com [mdpi.com]
- 4. Trehalose Glycopolymers as Excipients for Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro characterization of trehalose-based inhibitors of mycobacterial trehalose 6-phosphate phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 9. researchgate.net [researchgate.net]
Silylation vs. Acetylation for Sugar Analysis by GC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals relying on gas chromatography-mass spectrometry (GC-MS) for sugar analysis, the critical first step of derivatization can significantly impact the quality and interpretability of results. Sugars in their natural state are highly polar and non-volatile, making them unsuitable for direct GC analysis.[1][2][3] Derivatization chemically modifies the sugar molecules, replacing polar hydroxyl (-OH) groups with less polar functional groups to increase their volatility and thermal stability.[2][3]
The two most prevalent derivatization techniques for carbohydrate analysis are silylation and acetylation.[1][4] This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the optimal approach for your specific analytical needs.
Performance Comparison: Silylation vs. Acetylation
The choice between silylation and acetylation depends on the specific sugars being analyzed, the complexity of the sample matrix, and whether the goal is qualitative profiling or precise quantification.
| Feature | Silylation (e.g., TMS-Oximation) | Acetylation (e.g., Alditol Acetate) |
| Principle | Hydroxyl and carbonyl groups are converted to trimethylsilyl (B98337) (TMS) ethers and oximes, respectively.[5] | Sugars are first reduced to their corresponding sugar alcohols (alditols) and then acetylated to form alditol acetates.[6] |
| Number of Peaks | Typically produces multiple peaks (2 isomers) for each sugar due to the formation of syn and anti oxime isomers.[1][4] | Produces a single peak for each sugar derivative, simplifying chromatograms.[1][7] |
| Isomer Separation | Can complicate chromatograms and quantification, especially in complex mixtures.[8][9] | Simplifies identification and quantification.[4] |
| Derivative Stability | Silylated derivatives can be sensitive to moisture, requiring anhydrous conditions.[10] | Acetate (B1210297) derivatives are generally stable.[11] |
| Reaction Complexity | Often a two-step process (oximation followed by silylation) but can be performed relatively quickly.[1][5] | A multi-step process involving reduction, acetylation, and extraction, which can be more time-consuming.[1][6] |
| Potential Issues | Multiple peaks can lead to co-elution in complex samples.[7] | Different parent sugars (e.g., arabinose and lyxose) can yield the same alditol acetate derivative, leading to ambiguity.[1] |
| Quantification | Can be challenging due to the presence of multiple isomers for a single analyte.[4][9] | Generally more straightforward due to the single peak per analyte. |
Experimental Protocols
Below are detailed methodologies for common silylation and acetylation procedures.
Protocol 1: Silylation (TMS-Oximation Method)
This protocol is based on the oximation of the sugar followed by trimethylsilylation.[1][4]
Materials:
-
Sugar sample (approx. 2 mg)
-
Ethylhydroxylamine hydrochloride (EtOx) solution (40 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Ethyl acetate
-
Heating block or oven (70°C)
-
Reaction vials
Procedure:
-
Dissolve 2 mg of the sugar sample in 200 µL of the 40 mg/mL EtOx solution in pyridine within a reaction vial.[4]
-
Heat the mixture at 70°C for 30 minutes.[4]
-
Allow the sample to cool to room temperature (approximately 5 minutes).[4]
-
Add 120 µL of BSTFA to the cooled mixture.[4]
-
Heat the vial again at 70°C for another 30 minutes.[4]
-
After cooling, dilute the sample with 320 µL of ethyl acetate before injection into the GC-MS.[1]
Protocol 2: Acetylation (Alditol Acetate Method)
This protocol involves the reduction of monosaccharides to their corresponding alditols, followed by acetylation.[1][4]
Materials:
-
Sugar sample (approx. 2 mg)
-
Sodium borohydride (B1222165) (NaBH₄) solution (10 mg/L in N-methylimidazole and water)
-
Glacial acetic acid
-
Acetic anhydride (B1165640)
-
Heating block or water bath (37°C)
-
Freezer (-15°C)
-
Reaction vials
Procedure:
-
Dissolve 2 mg of the sugar sample in a solution containing 60 µL of 10 mg/L sodium borohydride in N-methylimidazole and 250 µL of water.[4]
-
Heat the mixture at 37°C for 90 minutes to reduce the sugars to alditols.[4]
-
Stop the reduction reaction by adding 20 µL of glacial acetic acid.[4]
-
Allow the sample to cool to room temperature (approximately 5 minutes).[4]
-
Add 600 µL of acetic anhydride and heat the mixture again at 37°C for 45 minutes for acetylation.[4]
-
Stop the reaction by freezing the sample at -15°C for 15 minutes.[1]
-
Carefully quench the reaction by the dropwise addition of 2.5 mL of water.[1]
-
Perform a liquid-liquid extraction by adding 2 mL of chloroform and collecting the bottom organic layer. Repeat this extraction three times.[1]
-
Combine the chloroform extracts and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the dried residue in 1.5 mL of chloroform for GC-MS analysis.[1]
Methodological Workflows & Comparison
The following diagrams illustrate the experimental workflows for silylation and acetylation, and a logical comparison of their key characteristics.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ajrsp.com [ajrsp.com]
- 4. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting the Optimal GC Column for Silylated Trehalose Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of trehalose (B1683222), a disaccharide of significant interest in biopreservation and pharmaceutical formulations, gas chromatography (GC) offers a powerful analytical tool. To achieve the necessary volatility for GC analysis, trehalose must first be derivatized, typically through silylation. The success of this analysis, however, is critically dependent on the selection of the appropriate GC column. This guide provides an objective comparison of the performance of different GC columns for the analysis of silylated trehalose, supported by experimental data, to aid in making an informed column choice.
The separation of silylated sugars is primarily influenced by the polarity of the GC column's stationary phase. The derivatization process replaces the polar hydroxyl groups of trehalose with non-polar trimethylsilyl (B98337) (TMS) groups, resulting in a molecule of intermediate polarity. Consequently, both non-polar and mid-polar columns are viable options, each offering distinct advantages and disadvantages in terms of resolution, analysis time, and potential for co-elution with other sample components.
A key study by Sanz et al. (2003) systematically investigated the behavior of silylated disaccharides on two different types of capillary columns: a non-polar 100% methylpolysiloxane column and a mid-polar phenyl-methyl silicone column. Their findings indicated that the phenyl-methyl silicone column provided better chromatographic characteristics for the assayed compounds. This suggests that a column with some degree of phenyl substitution offers improved selectivity for silylated disaccharides like trehalose.
Comparative Performance of GC Columns
To illustrate the performance of different column types, this guide consolidates data from various sources, focusing on a non-polar and a mid-polar stationary phase. The non-polar phase is represented by a 5% phenyl-methylpolysiloxane column (e.g., CP-Sil 5 CB, DB-5, HP-5ms), while the mid-polar phase is represented by a 50% phenyl-methylpolysiloxane column (e.g., DB-17, HP-50+).
| Parameter | Non-Polar Column (5% Phenyl-Methylpolysiloxane) | Mid-Polar Column (50% Phenyl-Methylpolysiloxane) |
| Stationary Phase | 5% Phenyl - 95% Dimethylpolysiloxane | 50% Phenyl - 50% Dimethylpolysiloxane |
| Selectivity | Primarily separates based on boiling point and van der Waals interactions.[1] | Enhanced selectivity for aromatic and moderately polar compounds due to π-π interactions with the phenyl groups.[2] |
| Retention Time of Silylated Trehalose | Shorter retention times can be expected compared to a mid-polar column under identical conditions. An Agilent application note using a CP-Sil 5 CB column showed the elution of silylated trehalose at approximately 0.85 minutes in a fast GC method.[3] | Longer retention times are generally observed due to stronger interactions with the stationary phase. This can lead to better resolution from other components. |
| Peak Shape | Generally provides sharp, symmetrical peaks for well-derivatized, non-polar to moderately polar compounds. | Can offer improved peak shape for silylated sugars by minimizing interactions with active sites on the column. |
| Resolution | May provide adequate resolution for simple mixtures. However, there is a higher risk of co-elution with other silylated sugars or sample matrix components. | Offers superior resolution for complex mixtures of silylated carbohydrates due to its different selectivity. The phenyl-methyl silicone phase has been reported to have better chromatographic characteristics for silylated disaccharides. |
| Column Bleed | Modern low-bleed "ms" versions (e.g., HP-5ms) offer excellent low bleed characteristics, making them highly suitable for GC-MS applications. | Mid-polar columns may exhibit slightly higher bleed at elevated temperatures compared to their non-polar counterparts, although low-bleed versions (e.g., DB-17ms) are also available.[4] |
| Ideal Applications | Rapid screening of samples where high resolution of isomeric sugars is not the primary goal. Routine quality control with well-established separation from interfering substances. | Analysis of complex biological or formulation samples containing multiple carbohydrates. Methods requiring high resolution to separate trehalose from its isomers or other closely eluting compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the silylation of trehalose and the subsequent GC analysis.
1. Silylation of Trehalose (Two-Step Oximation and Silylation)
This protocol is adapted from a standard procedure for the derivatization of sugars for GC analysis.[3]
-
Materials:
-
Trehalose standard or dried sample extract (1-10 mg)
-
Hydroxylammonium chloride
-
Hexamethyldisilazane (HMDS)
-
Trifluoroacetic acid (TFA)
-
Iso-octane
-
-
Procedure:
-
Dissolve the dry trehalose sample in 5 mL of pyridine containing 2.5% hydroxylammonium chloride.
-
Heat the mixture for approximately 30 minutes at 70-75 °C.
-
Allow the solution to cool to room temperature.
-
Add 0.4 mL of HMDS and 0.2 mL of TFA.
-
Let the reaction proceed for 20 minutes at room temperature.
-
Add 25 mL of iso-octane to the reaction mixture.
-
The sample is now ready for injection into the GC.
-
2. Gas Chromatography (GC) Analysis
The following are example GC conditions for analyzing silylated trehalose on a non-polar and a mid-polar column.
-
Method 1: Fast GC Analysis on a Non-Polar Column (CP-Sil 5 CB) [3]
-
Column: Agilent CP-Sil 5 CB, 6 m x 0.32 mm ID, 0.12 µm film thickness
-
Carrier Gas: Helium
-
Oven Temperature Program: 50 °C to 350 °C at 25 °C/min
-
Injector: On-column
-
Detector: Flame Ionization Detector (FID) at 350 °C
-
Injection Volume: 0.5 - 1 µL
-
-
Method 2: General GC-MS Analysis on a Mid-Polar Column (Conceptual)
-
Column: DB-17 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 280 °C at 5 °C/min, hold for 5 minutes.
-
Injector: Split/splitless injector at 280 °C
-
Detector: Mass Spectrometer (MS) with a transfer line temperature of 280 °C.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process and aid in column selection, the following diagrams are provided.
References
Cross-validation of Trimethylsilyl-D-(+)-trehalose analysis with other methods
For researchers, scientists, and drug development professionals engaged in the analysis of trehalose (B1683222), a disaccharide with significant applications in biopreservation and therapeutics, the selection of an appropriate analytical method is paramount. This guide provides a comprehensive cross-validation of the analysis of Trimethylsilyl-D-(+)-trehalose (TMS-trehalose) by Gas Chromatography-Mass Spectrometry (GC-MS) with other prevalent analytical techniques. The comparison encompasses key performance metrics, detailed experimental protocols, and visual workflows to aid in methodological selection.
Performance Comparison of Trehalose Analysis Methods
The quantitative performance of an analytical method is a critical factor in its selection. The following table summarizes the key performance indicators for the analysis of trehalose using GC-MS of its trimethylsilyl (B98337) derivative, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range | Key Advantages | Key Disadvantages |
| GC-MS (TMS-derivatization) | High sensitivity, in the nanogram range[1] | High sensitivity, in the nanogram range[1] | Wide | High sensitivity and specificity; allows for the identification of trehalose.[2] | Requires a time-consuming derivatization step which may introduce errors.[2][3] |
| HPLC-RID | 0.6 mM[2] | 2.2 mM[2] | 2.2 mM to 100 mM[2] | Simple, widely available. | Low sensitivity; not suitable for samples with low trehalose concentrations.[2] |
| LC-MS/MS | 22 nM[2] | 28 nM[2] | 0.03 µM to 100 µM[2] | Highest sensitivity and specificity; direct measurement without derivatization.[2] | Requires specialized and expensive instrumentation. |
| Enzymatic Assay | 6.3 µM[2] | 21 µM[2] | 25 µM to 1000 µM[2] | Rapid and suitable for high-throughput screening.[3] | Susceptible to interference from endogenous glucose in biological samples.[2][3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method. Below are the methodologies for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) of TMS-Trehalose
This method involves the chemical modification of trehalose to a more volatile form, this compound, which is then analyzed by GC-MS.
1. Sample Preparation and Derivatization:
-
Drying: A known volume of the sample containing trehalose is dried completely under a stream of nitrogen or in a vacuum concentrator. It is crucial to ensure the sample is anhydrous as the derivatizing reagents are moisture-sensitive.
-
Oximation (Two-step derivatization): To the dried sample, 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) is added. The mixture is incubated at 30°C for 90 minutes with shaking. This step converts the carbonyl groups of reducing sugars to oximes, preventing the formation of multiple isomers during silylation.
-
Silylation: Following oximation, 90 µL of a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added. The mixture is then incubated at 37°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl groups.
2. GC-MS Analysis:
-
Injection: 1 µL of the derivatized sample is injected into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: An initial temperature of 70°C, held for 1 minute, then ramped to 325°C at a rate of 10°C/min, and held for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For TMS-trehalose, characteristic ions are monitored for quantification.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method separates trehalose from other components in a sample based on its interaction with a stationary phase, and detection is based on changes in the refractive index of the eluent.
1. Sample Preparation:
-
Samples are typically diluted in the mobile phase and filtered through a 0.22 µm syringe filter before injection.
2. HPLC-RID Analysis:
-
Column: A carbohydrate analysis column, such as a Waters Sugar-Pak I or similar, is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is often used in isocratic elution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is often heated to around 30-40°C to improve peak shape.
-
Detector: A Refractive Index Detector (RID) is used for detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of trehalose without the need for derivatization.
1. Sample Preparation:
-
Samples are diluted in the initial mobile phase and filtered. An internal standard (e.g., ¹³C₁₂-trehalose) is often added for accurate quantification.[2]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically employed for retaining the polar trehalose molecule.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium (B1175870) formate (B1220265) or ammonium acetate.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for trehalose.
-
Enzymatic Assay
Enzymatic assays for trehalose are based on the specific hydrolysis of trehalose to glucose by the enzyme trehalase. The resulting glucose is then quantified using a coupled enzyme system, often involving glucose oxidase and peroxidase, which produces a colored or fluorescent product that can be measured spectrophotometrically.
1. Sample Preparation:
-
Samples are diluted in the assay buffer provided with the kit.
2. Assay Procedure:
-
The sample is incubated with trehalase to convert trehalose to glucose.
-
A detection reagent containing glucose oxidase, peroxidase, and a chromogenic substrate is added.
-
The reaction is incubated for a specific time at a controlled temperature.
-
The absorbance of the resulting color is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of trehalose is determined by comparing the absorbance to a standard curve.
Workflow and Pathway Diagrams
To visually represent the methodologies and their underlying principles, the following diagrams have been generated using the DOT language.
References
Stability Under Scrutiny: A Comparative Guide to Silyl-Protected Trehalose Derivatives
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. In the realm of carbohydrate chemistry, particularly with a molecule as vital as trehalose (B1683222), the choice of a silyl (B83357) protecting group can profoundly impact reaction outcomes, yields, and overall efficiency. This guide provides an objective comparison of the stability of various silyl-protected trehalose derivatives, supported by established principles and experimental data, to aid in the selection of the most appropriate protecting group for your synthetic needs.
Trehalose, a non-reducing disaccharide with significant applications in biopreservation and drug delivery, possesses eight hydroxyl groups that often require protection during chemical modification. Silyl ethers are a popular choice for this purpose due to their ease of installation, general stability, and selective removal under specific conditions. The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom; bulkier groups offer greater stability.
Comparative Stability of Common Silyl Ethers
The stability of silyl ethers under both acidic and basic conditions follows a well-established trend directly related to the steric hindrance around the silicon atom. This trend is broadly applicable to silyl-protected trehalose.
| Silyl Group | Abbreviation | Relative Resistance to Acid Hydrolysis[1] | Relative Resistance to Basic Hydrolysis[1] | General Remarks |
| Trimethylsilyl | TMS | 1 | 1 | Very labile, often cleaved during aqueous workup or chromatography on silica (B1680970) gel. |
| Triethylsilyl | TES | 64[1] | 10-100[1] | Offers a moderate increase in stability over TMS. |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | 20,000[1] | ~20,000[1] | A robust and widely used protecting group, stable to a wide range of reaction conditions. |
| Triisopropylsilyl | TIPS | 700,000[1] | 100,000[1] | Significantly more stable than TBDMS, particularly under basic conditions. |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000[1] | ~20,000[1] | Exceptionally stable to acidic conditions due to both steric bulk and electronic effects of the phenyl groups. |
Stability Under Different Conditions: A Deeper Dive
Acidic Conditions: The cleavage of silyl ethers in acidic media is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The rate of this process is highly dependent on the steric accessibility of the silicon atom. As the table above illustrates, the stability increases dramatically with the size of the alkyl groups on the silicon. For instance, a TBDPS group is approximately 250 times more stable than a TBDMS group under acidic conditions.[1]
Basic Conditions: In basic media, the hydrolysis of silyl ethers proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. Again, steric hindrance plays a crucial role in determining the stability, with bulkier groups providing greater protection. The TIPS group stands out for its exceptional stability under basic conditions.[1]
Enzymatic Hydrolysis: Trehalose is specifically hydrolyzed into two glucose molecules by the enzyme trehalase. While direct comparative studies on the enzymatic hydrolysis of different silyl-protected trehalose derivatives are limited, it is a well-established principle in enzymology that bulky substituents near the reaction site can significantly hinder enzyme activity. The large silyl groups, particularly the more sterically demanding TBDMS, TIPS, and TBDPS, are expected to block the access of the trehalase active site to the α,α-1,1-glycosidic bond, thereby imparting significant stability against enzymatic cleavage. It has been noted that even modifications to the trehalose structure can render it less prone to hydrolysis.[2]
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of silyl-protected trehalose under acidic and basic conditions. Specific reaction times and temperatures may need to be optimized depending on the specific silyl ether and the desired outcome.
Acidic Stability Test
-
Preparation of Test Solution: Dissolve the silyl-protected trehalose derivative in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (e.g., in a 3:1:1 ratio).
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the progress of the deprotection by thin-layer chromatography (TLC) at regular intervals.
-
Workup: Once the desired level of deprotection is achieved, or at the final time point, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Analysis: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by NMR or mass spectrometry to determine the extent of deprotection.
Basic Stability Test
-
Preparation of Test Solution: Dissolve the silyl-protected trehalose derivative in a solution of potassium carbonate in methanol.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Follow the reaction progress using TLC.
-
Workup: Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl) and remove the solvent under reduced pressure.
-
Extraction and Analysis: Partition the residue between water and an organic solvent. Dry the organic layer and concentrate to obtain the product for analysis by NMR or mass spectrometry.
Visualizing the Concepts
The following diagrams illustrate the general structure of silyl-protected trehalose and the logical workflow for assessing its stability.
Caption: General concept of silyl protection of trehalose.
Caption: Experimental workflow for stability assessment.
References
Trimethylsilyl-D-(+)-trehalose vs. Other Non-Reducing Sugars for Biopreservation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term preservation of biological materials, including proteins, cells, and tissues, is a cornerstone of numerous biomedical and pharmaceutical applications. Non-reducing sugars have been extensively studied and utilized as effective bioprotectants due to their ability to stabilize biological structures during processes like lyophilization (freeze-drying) and cryopreservation. Among these, trehalose (B1683222), a naturally occurring disaccharide, is often considered the gold standard. This guide provides a detailed comparison of Trimethylsilyl-D-(+)-trehalose against other common non-reducing sugars, supported by available experimental data and detailed protocols.
Executive Summary
Non-reducing sugars, such as trehalose and sucrose (B13894), protect biologics through several mechanisms, including water replacement, vitrification, and preferential exclusion from protein surfaces.[1][2] Trehalose is often cited as a superior stabilizer compared to other disaccharides like sucrose.[3] this compound is a chemically modified version of trehalose where one or more hydroxyl groups are replaced by trimethylsilyl (B98337) groups. While direct, extensive comparative studies on the biopreservation efficacy of this compound are limited in publicly available literature, this modification is known to increase hydrophobicity, which could potentially enhance its interaction with cell membranes and offer unique cryoprotective properties. This guide will synthesize the well-established data on common non-reducing sugars and discuss the potential implications of silylation on biopreservation.
Comparison of Non-Reducing Sugars in Biopreservation
The efficacy of a bioprotectant is often evaluated based on its ability to maintain the structural integrity and biological activity of proteins and to ensure the viability of cells post-preservation.
Protein Stabilization
The stability of proteins in the presence of non-reducing sugars is a critical measure of their effectiveness as bioprotectants. A key parameter in assessing thermal stability is the denaturation temperature (Tden), where a higher Tden indicates greater stability.
| Sugar | Protein | Concentration | Tden (°C) | Experimental Method | Reference |
| Trehalose | Lysozyme | 1:2 (protein:sugar weight ratio) | 78.4 | Differential Scanning Calorimetry (DSC) | [4] |
| Sucrose | Lysozyme | 1:2 (protein:sugar weight ratio) | 80.6 | Differential Scanning Calorimetry (DSC) | [4] |
| Trehalose | Myoglobin | 1:2 (protein:sugar weight ratio) | 74.2 | Differential Scanning Calorimetry (DSC) | [4] |
| Sucrose | Myoglobin | 1:2 (protein:sugar weight ratio) | 76.1 | Differential Scanning Calorimetry (DSC) | [4] |
| Trehalose | RNase A | 2 M | ~78 (at pH 7) | Differential Scanning Calorimetry (DSC) | [5][6] |
Note: The denaturation temperature can be influenced by factors such as pH, protein concentration, and the specific buffer used.
Interestingly, while trehalose is often considered a superior stabilizer, some studies have shown that sucrose can lead to a higher denaturation temperature for certain proteins, particularly at low water contents.[4] The proposed mechanism is that sucrose may bind more directly to the protein surface compared to trehalose.[4] Trehalose is thought to exert its stabilizing effect through more pronounced preferential hydration, meaning it is more effectively excluded from the protein's immediate vicinity, which helps to maintain the protein's native hydration shell.[1][3]
Cell Viability
The ability of a cryoprotectant to preserve living cells during freezing and thawing is paramount for applications in cell therapy and tissue engineering. Cell viability is typically assessed post-thaw.
| Sugar | Cell Type | Concentration | Post-Thaw Viability (%) | Assay | Reference |
| Trehalose | Bovine Endothelial Cells | 0.2-0.4 M | 87 ± 4 | Resazurin Reduction | [7] |
| Trehalose | Human CD34+ Cells | 0.3 M | ~90 | Trypan Blue Exclusion | [8] |
| Trehalose | SAOS-2 (human bone osteosarcoma) | N/A (with PP-50) | 60 ± 2 | Annexin V-FITC/PI | [9] |
| Intracellular Trehalose | 3T3 Fibroblasts | 0.2 M | > 80 | N/A | [10] |
| Intracellular Trehalose | Human Keratinocytes | 0.2 M | > 70 | N/A | [10] |
Note: Cell viability is highly dependent on the cell type, the complete cryopreservation protocol (including cooling and warming rates), and the presence of other agents like membrane permeabilizers.
This compound: A Potential Alternative?
Trimethylsilyl (TMS) groups are bulky and nonpolar. The introduction of TMS groups to a trehalose molecule is expected to increase its hydrophobicity. While direct experimental data on its biopreservation performance is scarce in the reviewed literature, we can hypothesize its potential advantages and disadvantages based on this chemical modification.
Potential Advantages:
-
Enhanced Membrane Interaction: The increased hydrophobicity may facilitate better interaction with and permeation through cell membranes, potentially reducing the need for membrane-permeabilizing agents.
-
Modified Vitrification Properties: The bulky TMS groups could alter the glass transition temperature (Tg) of the vitrified state, which may offer better protection at ultra-low temperatures.
Potential Disadvantages:
-
Cytotoxicity: The introduction of silyl (B83357) groups could potentially increase the cytotoxicity of the molecule compared to unmodified trehalose.
-
Reduced Water Replacement Capability: The hydrophobic nature of the TMS groups might hinder the "water replacement" mechanism, where the sugar's hydroxyl groups hydrogen bond with the biomolecule in place of water.
Further empirical studies are required to validate these hypotheses and to quantify the biopreservation efficacy of this compound in comparison to established non-reducing sugars.
Mechanisms of Biopreservation by Non-Reducing Sugars
The protective effects of non-reducing sugars are generally attributed to a combination of three main hypotheses:
-
Water Replacement Hypothesis: During dehydration, the hydroxyl groups on the sugar molecules form hydrogen bonds with proteins and membranes, effectively replacing the water molecules that are essential for maintaining their native structure.
-
Vitrification Hypothesis: At high concentrations, these sugars form a glassy, amorphous solid state (vitrification) upon cooling. This glassy matrix immobilizes the biological material, preventing degradative processes that require molecular mobility.
-
Preferential Hydration/Exclusion Hypothesis: In aqueous solutions, sugars are preferentially excluded from the surface of proteins. This thermodynamic effect forces the protein to remain in a more compact, folded state to minimize its surface area, thus enhancing its stability.[1]
dot
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the protein stabilizing effects of trehalose by comparing with sucrose - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Culturing with trehalose produces viable endothelial cells after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphipathic polymer-mediated uptake of trehalose for dimethyl sulfoxide-free human cell cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular trehalose improves the survival of cryopreserved mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trimethylsilyl-D-(+)-trehalose: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a detailed protocol for the proper disposal of trimethylsilyl-D-(+)-trehalose, a silylated derivative of trehalose (B1683222). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the recommended procedure involves a chemical conversion to its constituent parts, D-(+)-trehalose and trimethylsilanol (B90980), for which disposal information is readily available.
Core Principle: Conversion to Less Hazardous Components
The primary strategy for the disposal of this compound is through the hydrolysis of its silyl (B83357) ether bonds. This process, commonly referred to as deprotection in organic synthesis, cleaves the molecule into the parent sugar, D-(+)-trehalose, and trimethylsilanol. This approach is advantageous as D-(+)-trehalose is generally considered non-hazardous, simplifying its disposal. However, the resulting trimethylsilanol is a flammable and hazardous substance requiring specific handling and disposal as chemical waste.
Quantitative Data Summary
For clarity, the key properties of the substances involved in this disposal protocol are summarized in the table below.
| Chemical | Molecular Formula | Physical State | Key Hazards | Disposal Classification |
| This compound | C₃₆H₈₆O₁₁Si₈ | Solid | Assumed to be an irritant; handle with care | Hazardous Waste |
| D-(+)-Trehalose Dihydrate | C₁₂H₂₂O₁₁·2H₂O | Solid | Not classified as hazardous | Non-Hazardous Waste |
| Trimethylsilanol | C₃H₁₀OSi | Liquid | Highly flammable, harmful if inhaled[1] | Hazardous Waste |
Experimental Protocol: Hydrolysis of this compound
This protocol details the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound waste
-
Tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Appropriate reaction vessel
-
Stir plate and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Waste containers for aqueous and organic waste
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of tetrahydrofuran (THF).
-
Acidification: Slowly add 1 M hydrochloric acid (HCl) to the solution while stirring. The amount of acid should be sufficient to ensure the complete hydrolysis of all silyl ether groups. A typical starting point is to use a stoichiometric excess of HCl relative to the silyl groups.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar trehalose spot.
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7. Be cautious as this will generate carbon dioxide gas.
-
Extraction (Optional but Recommended): Transfer the mixture to a separatory funnel. If a biphasic mixture is present, separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any remaining organic-soluble impurities.
-
Drying: Dry the organic layer containing the trimethylsilanol over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Waste Segregation:
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safety and Logistical Information
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound and the reagents used in the disposal protocol.
-
Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.
-
Waste Regulations: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not discharge chemical waste into sewers or waterways[3].
By following this detailed procedure, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. This approach not only mitigates potential hazards but also aligns with the principles of chemical safety and regulatory compliance.
References
Safeguarding Your Research: A Guide to Handling Trimethylsilyl-D-(+)-trehalose
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling and disposal of Trimethylsilyl-D-(+)-trehalose. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research. This document offers procedural, step-by-step guidance to directly address operational questions, fostering a culture of safety and trust in chemical handling.
Immediate Safety and Handling Precautions
While D-(+)-trehalose itself is not classified as a hazardous substance, the presence of the trimethylsilyl (B98337) (TMS) group necessitates specific handling protocols. Trimethylsilyl ethers are susceptible to hydrolysis, which can occur upon contact with moisture, acids, or bases, yielding D-(+)-trehalose and trimethylsilanol (B90980).
Key Hazards:
-
Hydrolysis: Contact with water, acidic, or basic conditions can lead to the formation of trimethylsilanol.
-
Flammability: Trimethylsilanol, a potential hydrolysis byproduct, is a highly flammable liquid and vapor.[1][2]
-
Inhalation: Vapors of trimethylsilanol are harmful if inhaled.[1][3]
-
Irritation: Trimethylsilanol may cause skin and eye irritation.[2]
Before working with this compound, ensure you have the appropriate personal protective equipment (PPE) readily available and are familiar with the emergency procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against accidental splashes.[4] |
| Face Shield | A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against spills and splashes. |
| Closed-toe Shoes | Fully enclosed, chemical-resistant footwear is mandatory. | |
| Respiratory Protection | Fume Hood | All handling of this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
1. Preparation and Weighing:
- Conduct all weighing and preparation activities within a chemical fume hood.
- Ensure the work area is free of moisture and incompatible substances such as acids and bases.
- Use non-sparking tools for handling the solid material.[2]
2. Dissolution and Reaction:
- If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
- If the procedure involves heating, use a well-controlled heating mantle and ensure proper ventilation.
- Keep containers tightly closed when not in use to prevent the ingress of moisture.[2]
3. Post-Reaction Quenching and Work-up (if applicable):
- Be aware that quenching with water or acidic/basic solutions will lead to the hydrolysis of the trimethylsilyl ether.
- If hydrolysis is intended, perform the addition of the quenching agent slowly and in a controlled manner, preferably in an ice bath to manage any potential exotherm.
4. Spills and Emergencies:
- In case of a spill, evacuate the immediate area.
- For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- For larger spills, or if a fire occurs, contact your institution's emergency response team immediately.
- Ensure safety showers and eyewash stations are accessible and in good working order.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect unreacted this compound and any contaminated disposable labware (e.g., weighing boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste (Non-hydrolyzed): Solutions of this compound in organic solvents should be collected in a separate, labeled hazardous waste container for flammable organic waste.
-
Liquid Waste (Hydrolyzed): Waste streams containing the hydrolysis product, trimethylsilanol, must be treated as flammable liquid waste. Collect this waste in a designated, sealed container.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("Waste this compound" or "Waste Trimethylsilanol solution") and the appropriate hazard symbols (e.g., flammable).
-
Storage: Store waste containers in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials.
-
Collection: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety (EHS) department. Do not pour any waste down the drain.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its potential hydrolysis byproduct, trimethylsilanol.
| Property | This compound | Trimethylsilanol |
| Molecular Formula | C21H46O11Si4 (for fully silylated) | C3H10OSi |
| Molecular Weight | 627.0 g/mol (for fully silylated) | 90.2 g/mol |
| Physical State | Solid | Colorless Liquid[1] |
| Boiling Point | Not available | 98 °C / 208.4 °F[1] |
| Flash Point | Not available | 4 °C / 39.2 °F[1] |
| Hazards | Potential for hydrolysis to form flammable and harmful byproducts. | Highly flammable liquid and vapor, Harmful if inhaled, May cause skin and eye irritation.[1][2] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
